molecular formula C8H9NO3 B180814 1-(Methoxymethyl)-3-nitrobenzene CAS No. 1515-84-0

1-(Methoxymethyl)-3-nitrobenzene

Cat. No.: B180814
CAS No.: 1515-84-0
M. Wt: 167.16 g/mol
InChI Key: AQBJFFGQNRWTMM-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-nitrobenzene is a nitroaromatic compound of significant interest in chemical research and development, particularly as a synthetic intermediate and building block in medicinal chemistry. This compound features a benzyl methyl ether group adjacent to an electron-withdrawing nitro group on an aromatic ring, creating unique electronic properties that influence its reactivity and potential applications. Researchers utilize this nitroaromatic compound as a key precursor in the synthesis of various heterocyclic compounds and complex molecular architectures, particularly in developing pharmacologically active molecules . The structural framework of this compound makes it valuable for investigating structure-activity relationships in drug discovery, especially in compounds targeting neurological pathways . Its chemical properties may contribute to the development of positive allosteric modulators of receptor systems, similar to those described in patent research covering nicotinic acetylcholine receptor modulators . The methoxymethyl substituent provides interesting steric and electronic characteristics that can influence molecular recognition and binding interactions in biological systems. In pharmaceutical research, derivatives of such nitroaromatic compounds have been investigated for their potential applications in addressing various neurological conditions, cognitive disorders, and inflammatory processes . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed when handling this chemical, including appropriate personal protective equipment and ventilation systems. Researchers should consult relevant safety data sheets before use and adhere to all institutional chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJFFGQNRWTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Methoxymethyl)-3-nitrobenzene CAS number 1515-84-0

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(methoxymethyl)-3-nitrobenzene (CAS 1515-84-0), a key chemical intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and offers an in-depth analysis of its spectroscopic signature. Furthermore, this guide explores the primary synthetic utility of this molecule, focusing on its conversion to 3-(methoxymethyl)aniline, a valuable building block for pharmaceuticals and advanced materials. All protocols are presented with an emphasis on mechanistic understanding, safety, and self-validation to ensure reliable and reproducible outcomes in a laboratory setting.

Physicochemical and Structural Properties

This compound, also known as 3-nitrobenzyl methyl ether, is a nitroaromatic compound featuring a methoxymethyl substituent. This unique combination of a reducible nitro group and a stable ether linkage makes it a versatile intermediate. The nitro group acts as a strong deactivating group, influencing the reactivity of the benzene ring, while also serving as a precursor to the synthetically crucial amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1515-84-0[1]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance Brown liquid[3]
Boiling Point 118-120 °C @ 2.3 mmHg (3.07 mbar) 138-140 °C @ 11 Torr (14.67 mbar)[2][3]
Density (Predicted) 1.190 ± 0.06 g/cm³[2]
Canonical SMILES COCC1=CC=CC(=C1)=O[1]
InChI Key AQBJFFGQNRWTMM-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of this compound is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3-nitrobenzyl chloride is treated with sodium methoxide.

Underlying Mechanism: Sₙ2 Reaction

The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the benzylic carbon of 3-nitrobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom. The attack occurs from the backside, leading to the displacement of the chloride ion in a single, concerted step. The presence of the nitro group does not sterically hinder the benzylic position, allowing for an efficient reaction.

G cluster_reactants Reactants cluster_products Products react1 3-Nitrobenzyl Chloride prod1 This compound react1->prod1 Su20992 Attack CHu2083Ou207B react2 CH₃O⁻Na⁺(Sodium Methoxide) prod2 NaCl G A 1. Dissolve 3-Nitrobenzyl Chloride in Methanol B 2. Add Sodium Methoxide A->B C 3. Reflux for 22h (Monitor by TLC) B->C D 4. Cool and Filter to remove NaCl C->D E 5. Dilute with EtOAc, Wash with H₂O & Brine D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify by Vacuum Distillation F->G H Pure Product G->H G cluster_start Starting Material cluster_product Key Intermediate cluster_downstream Further Synthesis A This compound B 3-(Methoxymethyl)aniline A->B Reduction (H₂, Pd/C) C Amide Coupling (RCOCl) B->C D Sulfonamide Formation (RSO₂Cl) B->D E Bioactive Molecules & Advanced Materials C->E D->E

Sources

structure elucidation of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(Methoxymethyl)-3-nitrobenzene

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring purity, safety, and efficacy in applications ranging from materials science to pharmaceuticals. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, HSQC, and HMBC), we present a self-validating methodology. This document is designed for researchers and scientists, offering not just experimental results but the strategic rationale behind the analytical choices, ensuring a robust and unambiguous structural confirmation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before commencing spectroscopic analysis, the first objective is to determine the molecular formula. This provides the elemental composition and, critically, the Index of Hydrogen Deficiency (IHD), which offers the first clue to the molecule's structural features, such as rings or multiple bonds.

  • Molecular Formula : C₈H₉NO₃[1][2]

  • Molecular Weight : 167.16 g/mol [1][2]

The IHD is calculated using the formula: IHD = C + 1 + (N/2) - (H/2) - (X/2) Where C = number of carbons, N = number of nitrogens, H = number of hydrogens, and X = number of halogens.

For C₈H₉NO₃: IHD = 8 + 1 + (1/2) - (9/2) = 5

An IHD of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, consistent with a nitro group (N=O). This initial calculation immediately focuses our subsequent analysis on an aromatic structure.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation

Mass spectrometry serves two primary purposes in initial structural analysis: it confirms the molecular weight derived from the molecular formula and provides structural clues through fragmentation patterns.

Expertise & Causality: Electron Ionization (EI) is chosen as the ionization method due to its tendency to produce a rich fragmentation pattern for small organic molecules, which is invaluable for piecing together the molecular structure. The molecular ion peak (M⁺) is expected at an m/z corresponding to the monoisotopic mass.

Expected Data:

  • Molecular Ion (M⁺) : The primary confirmation of the molecule's identity. Expected at m/z = 167.[1]

  • Key Fragments : The fragmentation pathways are predictable based on the functional groups present. The benzylic position and the ether linkage are prone to cleavage.

    • m/z 136 : Corresponds to the loss of the methoxy radical (•OCH₃, 31 amu). This is a common fragmentation for methoxy ethers.

    • m/z 121 : Loss of the nitro group (•NO₂, 46 amu). This confirms the presence of the nitro substituent.

    • m/z 91 : A common fragment for benzyl-type compounds, corresponding to the tropylium ion [C₇H₇]⁺, formed after rearrangement and loss of the nitro and methoxy groups.

Table 1: Predicted Mass Spectrometry Data (EI-MS)
m/zProposed Fragment IonStructural Origin
167[C₈H₉NO₃]⁺Molecular Ion (M⁺)
136[M - •OCH₃]⁺Loss of methoxy radical
121[M - •NO₂]⁺Loss of nitro group
91[C₇H₇]⁺Tropylium ion

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: The presence of a nitro group, an ether linkage, and a substituted benzene ring gives rise to a highly characteristic IR spectrum. The positions of the N-O stretching bands are particularly diagnostic for the nitroaromatic functionality, while the C-H out-of-plane bending vibrations can provide evidence for the 1,3- (meta) substitution pattern.

Table 2: Characteristic Infrared Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2980-2850C-H Stretch-CH₂- and -CH₃ (Aliphatic)
1530-1520 N-O Asymmetric Stretch Nitro Group (NO₂)[3]
1350-1340 N-O Symmetric Stretch Nitro Group (NO₂)[3]
1610, 1475C=C StretchAromatic Ring
1120-1085C-O-C StretchEther Linkage
900-690C-H Out-of-Plane BendAromatic Substitution

The strong absorptions for the nitro group are the most telling features in the spectrum, providing unequivocal evidence of this functionality.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the precise connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum maps the chemical environment of each proton. The chemical shift, integration, and multiplicity are key parameters.

Expertise & Causality: The electron-withdrawing nature of the nitro group and the ether oxygen's influence create a distinct pattern of chemical shifts in the aromatic region. Protons ortho and para to the strongly deactivating nitro group are shifted significantly downfield.[4] The meta-substitution pattern results in four unique aromatic proton signals, each with a specific splitting pattern dictated by its neighbors.

  • H-2 : Expected to be the most downfield aromatic proton, appearing as a singlet or narrow triplet, being ortho to both the nitro and methoxymethyl groups.

  • H-4 & H-6 : These protons are ortho or para to the nitro group and will be downfield, showing doublet or triplet splitting.

  • H-5 : This proton is meta to both groups and will be the most upfield of the aromatic protons, appearing as a triplet.

  • -CH₂- : The methylene protons are adjacent to the aromatic ring and the ether oxygen, resulting in a singlet in the 4-5 ppm range.

  • -CH₃ : The methyl protons of the methoxy group are in a shielded environment, appearing as a sharp singlet around 3-4 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Expertise & Causality: Chemical shifts are influenced by the electronegativity of attached groups. The carbon atom directly bonded to the nitro group (C-3) will be highly deshielded. The carbons of the methoxymethyl group will appear in the aliphatic region of the spectrum.

2D NMR: Assembling the Puzzle

2D NMR is essential for connecting the proton and carbon frameworks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[5][6] It is the most reliable way to assign carbon signals based on their known proton assignments. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds.[5][6] It is the key to establishing the final connectivity between structural fragments. For this compound, the following correlations are critical:

    • A correlation from the methylene protons (-CH₂-) to the aromatic carbon C-1, confirming the benzyl ether linkage.

    • Correlations from the methylene protons (-CH₂-) to C-2 and C-6, confirming its position on the ring.

    • A correlation from the methyl protons (-CH₃) to the methylene carbon (-CH₂-), confirming the methoxymethyl group.

    • Correlations from the aromatic protons (e.g., H-2) to adjacent carbons (C-1, C-3), which definitively establishes the 1,3-substitution pattern.

Table 3: Consolidated NMR Data for this compound
Atom¹H δ (ppm), Mult., Int.¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
C-1 -~138H-2, H-6, -CH₂-
C-2 ~8.25, s, 1H~122C-1, C-3, C-4, C-6
C-3 -~148H-2, H-4
C-4 ~8.15, d, 1H~123C-2, C-3, C-5, C-6
C-5 ~7.60, t, 1H~130C-1, C-3, C-4, C-6
C-6 ~7.80, d, 1H~129C-1, C-2, C-4, C-5
-CH₂- ~4.50, s, 2H~73C-1, C-2, C-6, -CH₃
-CH₃ ~3.40, s, 3H~58-CH₂-

(Note: Chemical shifts are predictive and may vary based on solvent and instrument.)

Integrated Workflow and Structural Confirmation

The power of this methodology lies in its self-validating nature, where each piece of data corroborates the others to build an unshakeable structural assignment.

G cluster_0 Initial Analysis cluster_1 Functional Group & Skeleton ID cluster_2 Connectivity Mapping cluster_3 Final Structure mol_formula Molecular Formula (C₈H₉NO₃) ms Mass Spectrometry (MW = 167) mol_formula->ms confirms ihd IHD Calculation (IHD = 5) mol_formula->ihd reveals ir IR Spectroscopy (NO₂, C-O-C, Aromatic) ms->ir confirms fragments ihd->ir suggests aromatic nmr_1d 1D NMR (¹H & ¹³C Spectra) ir->nmr_1d guides assignment hsqc HSQC (C-H Direct Bonds) nmr_1d->hsqc provides basis for hmbc HMBC (C-H Long-Range) hsqc->hmbc refines assignment for final_structure Structure Confirmed: This compound hmbc->final_structure establishes connectivity

Caption: Workflow for Spectroscopic Structure Elucidation.

The final structure is confirmed by the key HMBC correlations which piece together the fragments identified by other techniques.

Sources

An In-depth Technical Guide to the Synthetic Utility of 3-Nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Reagent

3-Nitrobenzyl chloride stands as a cornerstone in synthetic organic chemistry, offering a dual-reactive platform for the construction of complex molecular architectures. Its utility is rooted in the presence of two key functional groups: a benzylic chloride and a meta-positioned nitro group. The benzylic chloride provides a reactive handle for nucleophilic substitution reactions, while the nitro group can be readily transformed into an amine, or act as a powerful electron-withdrawing group to influence the reactivity of the aromatic ring. This guide provides an in-depth exploration of the primary synthetic routes originating from 3-nitrobenzyl chloride, with a focus on the mechanistic rationale behind these transformations and their applications in the development of pharmaceuticals and other advanced materials.

Core Synthetic Transformations

The synthetic pathways diverging from 3-nitrobenzyl chloride can be broadly categorized into three main classes of reactions:

  • Nucleophilic Substitution at the Benzylic Carbon: The benzylic chloride is susceptible to displacement by a wide array of nucleophiles, proceeding primarily through an S(_N)2 mechanism. The electron-withdrawing nitro group, while deactivating the ring towards electrophilic substitution, does not significantly hinder the S(_N)2 reactivity of the benzylic position and can stabilize the transition state.[1]

  • Oxidation of the Benzylic Carbon: The chloromethyl group can be directly oxidized to an aldehyde, providing a convenient route to 3-nitrobenzaldehyde, a critical intermediate in the synthesis of various pharmaceuticals, including dihydropyridine calcium channel blockers.[2][3]

  • Reduction of the Nitro Group: The nitro functionality can be chemoselectively reduced to a primary amine. This transformation is typically performed on a derivative of 3-nitrobenzyl chloride, subsequent to a nucleophilic substitution, to yield bifunctional molecules of significant synthetic interest.

The following sections will delve into the practical execution of these transformations, providing detailed experimental protocols and mechanistic insights.

I. Nucleophilic Substitution Reactions: Building Blocks for Further Functionalization

The high reactivity of the benzylic chloride in 3-nitrobenzyl chloride allows for the facile introduction of a variety of functional groups through nucleophilic substitution. Below are two representative examples demonstrating the synthesis of a nitrile and an azide, both of which are valuable intermediates for further chemical elaboration.

A. Synthesis of 3-Nitrophenylacetonitrile

The displacement of the chloride by a cyanide anion is a robust method for forming a new carbon-carbon bond, yielding 3-nitrophenylacetonitrile. This compound serves as a precursor for the synthesis of 3-aminophenylacetic acid and other derivatives.[4][5][6]

Mechanistic Rationale: The reaction proceeds via a classic S(_N)2 mechanism, where the cyanide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group in a single concerted step.[7] The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the cyanide salt while leaving the anion relatively free, thereby enhancing its nucleophilicity.[8]

sn2_cyanide reactant1 3-Nitrobenzyl chloride ts [NC...CH₂(C₆H₄NO₂)...Cl]⁻ reactant1->ts Sɴ2 Attack reactant2 NaCN reactant2->ts product1 3-Nitrophenylacetonitrile ts->product1 Chloride departure product2 NaCl ts->product2

Figure 1: S(_N)2 mechanism for the synthesis of 3-nitrophenylacetonitrile.

Experimental Protocol: Synthesis of 3-Nitrophenylacetonitrile [5]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Nitrobenzyl chloride171.5830.0 g0.1751.0
Sodium cyanide49.0117.0 g0.347~2.0
Dimethylformamide (DMF)-200 mL--

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzyl chloride (30.0 g, 0.175 mol) and DMF (200 mL).

  • Heat the solution to 70 °C with stirring.

  • Slowly add sodium cyanide (17.0 g, 0.347 mol) in portions to the heated solution.

  • Maintain the reaction mixture at 70 °C and stir for 5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford 3-nitrophenylacetonitrile.

B. Synthesis of 3-Nitrobenzyl Azide

The introduction of an azide moiety provides a versatile chemical handle for a variety of transformations, including the Staudinger reaction for the synthesis of amines and "click" chemistry (Huisgen cycloaddition).

Mechanistic Rationale: Similar to the cyanation reaction, the synthesis of 3-nitrobenzyl azide proceeds through an S(_N)2 pathway where the azide anion is the nucleophile.[9][10] The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the azide anion.[8]

Experimental Protocol: Synthesis of 3-Nitrobenzyl Azide (Adapted from a general procedure[8])

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Nitrobenzyl chloride171.5817.16 g0.101.0
Sodium azide65.017.15 g0.111.1
Dimethyl sulfoxide (DMSO)-220 mL--

Procedure:

  • In a round-bottom flask, dissolve sodium azide (7.15 g, 0.11 mol) in DMSO (220 mL) with stirring at room temperature.

  • Add 3-nitrobenzyl chloride (17.16 g, 0.10 mol) to the solution.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water (500 mL).

  • Extract the product with diethyl ether (3 x 150 mL).

  • Wash the combined organic extracts with water (2 x 250 mL) and then with brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3-nitrobenzyl azide.

II. Oxidation to 3-Nitrobenzaldehyde

The direct oxidation of the benzylic chloride to an aldehyde is a valuable transformation. Two classic named reactions, the Sommelet reaction and the Hass-Bender oxidation, are particularly well-suited for this purpose.

A. The Sommelet Reaction

The Sommelet reaction provides a method for converting benzyl halides to the corresponding aldehydes using hexamine (hexamethylenetetramine) and water.[11][12][13][14]

Mechanistic Rationale: The reaction begins with the alkylation of hexamine by 3-nitrobenzyl chloride to form a quaternary ammonium salt.[13] Subsequent hydrolysis, which is the key step of the Sommelet reaction, involves a complex mechanism that is believed to proceed through a hydride transfer, ultimately leading to the formation of the aldehyde and ammonia.[15] The presence of an electron-withdrawing group like the nitro group is well-tolerated in this reaction.[11][15]

sommelet_reaction start 3-Nitrobenzyl Chloride quat_salt Quaternary Ammonium Salt start->quat_salt hexamine Hexamine hexamine->quat_salt hydrolysis_step Hydrolysis quat_salt->hydrolysis_step product 3-Nitrobenzaldehyde hydrolysis_step->product

Figure 2: Workflow for the Sommelet reaction.

Experimental Protocol: Sommelet Reaction of 3-Nitrobenzyl Chloride (General Procedure)

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Nitrobenzyl chloride171.5817.16 g0.101.0
Hexamine140.1915.42 g0.111.1
60% Aqueous Ethanol-150 mL--

Procedure:

  • Dissolve 3-nitrobenzyl chloride (17.16 g, 0.10 mol) and hexamine (15.42 g, 0.11 mol) in 60% aqueous ethanol (150 mL) in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • After the reaction is complete, cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 3-nitrobenzaldehyde by recrystallization or column chromatography.

B. The Hass-Bender Oxidation

The Hass-Bender oxidation offers an alternative route to benzaldehydes from benzyl halides using the sodium salt of 2-nitropropane as the oxidant.[16][17][18]

Mechanistic Rationale: The reaction is initiated by the deprotonation of 2-nitropropane to form a nitronate anion. This anion then acts as a nucleophile in an S(_N)2 reaction with 3-nitrobenzyl chloride.[16][18] The resulting intermediate undergoes a pericyclic rearrangement to yield 3-nitrobenzaldehyde and acetone oxime as a byproduct.[18]

III. Multi-Step Synthesis: Accessing 3-Aminobenzylamine

A powerful application of 3-nitrobenzyl chloride is its use in multi-step syntheses that combine nucleophilic substitution with subsequent reduction of the nitro group. A prime example is the synthesis of 3-aminobenzylamine, a valuable bifunctional molecule used as a building block in medicinal chemistry and materials science.[19][20][21][22][23]

This synthesis can be efficiently achieved via a two-step process: the formation of 3-nitrobenzyl azide followed by its reduction to 3-aminobenzylamine.

aminobenzylamine_synthesis Synthesis of 3-Aminobenzylamine start 3-Nitrobenzyl Chloride step1 Nucleophilic Substitution (NaN₃, DMSO) start->step1 intermediate 3-Nitrobenzyl Azide step1->intermediate step2 Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product 3-Aminobenzylamine step2->product

Figure 3: Two-step synthesis of 3-aminobenzylamine from 3-nitrobenzyl chloride.

Step 1: Synthesis of 3-Nitrobenzyl Azide

The protocol for this step is as described in Section I.B.

Step 2: Reduction of 3-Nitrobenzyl Azide to 3-Aminobenzylamine

The reduction of the azide and the nitro group can often be achieved simultaneously using catalytic hydrogenation.

Mechanistic Rationale: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is a highly effective method for the reduction of both azides and nitro groups to primary amines.[24] The reaction involves the addition of hydrogen across the functional groups on the surface of the catalyst. This method is generally clean, with nitrogen gas and water being the only byproducts.

Experimental Protocol: Reduction of 3-Nitrobenzyl Azide (Adapted from a general procedure[24])

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Nitrobenzyl azide178.1517.82 g0.101.0
10% Palladium on carbon-~1.8 g-10 mol%
Methanol-200 mL--
Hydrogen Gas-Balloon pressure--

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-nitrobenzyl azide (17.82 g, 0.10 mol) in methanol (200 mL).

  • Carefully add 10% Pd/C (~1.8 g).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield 3-aminobenzylamine. The product can be further purified by distillation under reduced pressure or by salt formation.

Conclusion

3-Nitrobenzyl chloride is a versatile and economically important starting material in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, providing access to a wide array of valuable intermediates. The synthetic routes detailed in this guide—nucleophilic substitution, oxidation, and multi-step pathways involving nitro group reduction—highlight the strategic importance of this compound in the toolkit of researchers, scientists, and professionals in drug development and materials science. The provided protocols, grounded in established chemical principles, offer a reliable foundation for the practical application of these synthetic strategies.

References

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  • Sciencemadness Wiki. Sommelet reaction. [Link]

  • International Journal of Current Science. CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. [Link]

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  • National Institutes of Health. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

  • RSC Publishing. 4-Nitrophenylacetonitrile, a Sensitive Reagent for. [Link]

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  • Scribd. 3 Nitrobenzaldehyde. [Link]

  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

  • Bartleby.com. Synthesis of 3-Nitrobenzaldehyde Essay. [Link]

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  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

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Sources

An In-depth Technical Guide to the Solubility of 1-(Methoxymethyl)-3-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and chemical manufacturing, influencing reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(Methoxymethyl)-3-nitrobenzene (CAS No. 1515-84-0), a key nitroaromatic intermediate. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists, providing the theoretical framework and practical methodology required to effectively work with this compound.

Introduction and Physicochemical Profile

This compound is a nitroaromatic compound featuring a benzene ring substituted with a methoxymethyl ether group and a nitro group at the meta position. Its molecular structure dictates its physicochemical properties and, consequently, its solubility behavior.

The nitro group is strongly polar and acts as a hydrogen bond acceptor, while the ether group also contributes polarity and can accept hydrogen bonds. The aromatic ring is nonpolar. This combination of functional groups results in a molecule with moderate overall polarity. Understanding these characteristics is the first step in predicting and experimentally verifying its solubility.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1515-84-0[1]
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1][3]
Boiling Point 138-140 °C (at 11 Torr)[3]
Predicted Density 1.190 ± 0.06 g/cm³[3]
Topological Polar Surface Area (TPSA) 55 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[4] The dissolution process involves overcoming two sets of intermolecular forces: those between solute molecules (lattice energy) and those between solvent molecules, to form new solute-solvent interactions.

  • Polar Solvents: These solvents have large dipole moments and/or the ability to donate or accept hydrogen bonds.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. Given the oxygen atoms in the nitro and ether groups of this compound, favorable hydrogen bonding interactions are expected, suggesting good solubility.

    • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. The strong dipole-dipole interactions between these solvents and the highly polar nitro group should promote solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dipole moments and interact primarily through weaker van der Waals forces. The nonpolar aromatic ring of the solute will interact favorably with these solvents, but the polar functional groups will be less effectively solvated, likely resulting in lower solubility compared to polar solvents.

Based on its structure, this compound is predicted to be most soluble in polar aprotic and polar protic solvents and less soluble in nonpolar aliphatic solvents.

Experimental Determination of Solubility: A Validated Protocol

When published data is unavailable, direct experimental measurement is necessary.[5] The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6] This protocol is adapted from established guidelines, such as those from the OECD.[7][8][9]

Materials and Equipment
  • Solute: this compound, purity >98%

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatically controlled orbital shaker or water bath

    • 20 mL glass scintillation vials with PTFE-lined caps

    • Calibrated volumetric flasks and pipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) at known concentrations. Use these standards to generate a calibration curve with the analytical instrument (e.g., HPLC-UV).

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure a saturated solution is formed. A visual excess of solid should remain at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time; 24 to 48 hours is typical.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to settle. Centrifugation can be used to accelerate this process.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles. Record the exact weight of the filtered solution, then dilute to the flask volume with the mobile phase or a suitable solvent.

  • Analysis: Analyze the diluted samples using the pre-calibrated HPLC or GC method to determine the concentration of the solute.

  • Calculation: Calculate the solubility (S) in g/L or mg/mL using the following formula: S = (C × V_flask × D) / V_sample Where:

    • C = Concentration from the calibration curve (mg/mL)

    • V_flask = Volume of the volumetric flask used for dilution (mL)

    • D = Dilution factor (if any)

    • V_sample = Volume of the aliquot taken from the saturated solution (mL)

Experimental Workflow Diagram

G A 1. Prepare Calibration Standards H 8. Analyze via HPLC/GC A->H Calibrate Instrument B 2. Add Excess Solute to Vials C 3. Add Known Volume of Solvent B->C D 4. Equilibrate (e.g., 24-48h at 25°C) C->D E 5. Settle or Centrifuge D->E F 6. Filter Supernatant E->F G 7. Dilute Sample Accurately F->G G->H I 9. Calculate Solubility H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Predicted Solubility Profile and Discussion

While specific quantitative data is scarce, a qualitative and predicted solubility profile can be constructed based on chemical principles.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the ether and nitro oxygen atoms.
Polar Aprotic Acetone, DMSO, AcetonitrileHigh to Very HighStrong dipole-dipole interactions with the polar nitro group.
Moderate Polarity Dichloromethane, Ethyl AcetateModerate to HighGood balance of polarity to solvate both polar and nonpolar parts of the molecule.
Nonpolar Aromatic Toluene, BenzeneModerateπ-stacking interactions between aromatic rings can enhance solubility.
Nonpolar Aliphatic n-Hexane, CyclohexaneLow to Very LowIneffective at solvating the highly polar nitro and ether functional groups.

This predicted profile is crucial for selecting appropriate solvents for chemical reactions (e.g., ensuring reactants are in the same phase), for purification processes like recrystallization (requiring a solvent with high solubility at high temperatures and low solubility at low temperatures), and for formulation in drug development.

Molecular Interactions and Solubility

The specific interactions between this compound and solvent molecules underpin its solubility. A deeper understanding of these forces allows for more precise solvent selection.

G cluster_0 This compound cluster_1 Solvent Classes Solute C₈H₉NO₃ Nitro Nitro Group (-NO₂) (Polar, H-Bond Acceptor) Solute->Nitro Ether Ether Group (-OCH₂-) (Polar, H-Bond Acceptor) Solute->Ether Ring Aromatic Ring (Nonpolar) Solute->Ring Protic Polar Protic (e.g., Methanol) Nitro->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., Acetone) Nitro->Aprotic Strong Dipole-Dipole Ether->Protic H-Bonding Nonpolar Nonpolar (e.g., Hexane) Ring->Nonpolar van der Waals

Caption: Key molecular interactions governing the solubility of the target compound.

Conclusion

This technical guide establishes a robust framework for understanding and determining the solubility of this compound. By integrating theoretical principles with a practical, validated experimental protocol, researchers can confidently generate the precise solubility data required for their work. The predictions based on molecular structure indicate high solubility in polar solvents and limited solubility in nonpolar aliphatic solvents, a hypothesis that can be quantitatively confirmed using the detailed shake-flask methodology. This foundational knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and advancing formulation studies in the pharmaceutical and chemical industries.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

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  • GovInfo. (2000). Product Properties Test Guidelines. Available at: [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • MDPI. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Available at: [Link]

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theoretical vs. experimental properties of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Properties of 1-(Methoxymethyl)-3-nitrobenzene

Introduction

This compound (CAS No: 1515-84-0) is an aromatic nitro compound with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a nitro group and a methoxymethyl substituent on a benzene ring, makes it a subject of interest in synthetic organic chemistry and as a potential intermediate in the development of more complex molecules. The presence of the electron-withdrawing nitro group and the ether linkage significantly influences its chemical reactivity and physical properties. This guide provides a comprehensive analysis of its known experimental characteristics juxtaposed with its theoretical, computationally-derived properties, offering researchers and drug development professionals a detailed reference for its application.

Molecular Structure and Identifiers

A clear understanding of the compound begins with its fundamental structure and associated identifiers.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 1515-84-0[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COCC1=CC=CC(=C1)=O[1]
InChI Key AQBJFFGQNRWTMM-UHFFFAOYSA-N[1]

Section 1: Theoretical and Computational Properties

Computational chemistry provides valuable predictive data for molecular properties, offering a baseline for experimental validation. These properties are derived from calculations based on the compound's structure.

Rationale for Selection: Theoretical properties are crucial in the early stages of research for predicting behavior, guiding experimental design, and understanding molecular characteristics before engaging in resource-intensive laboratory work. Properties like polar surface area and rotatable bond count are particularly relevant in drug development for assessing potential bioavailability and conformational flexibility.

Table 2: Computed Properties of this compound

PropertyValueSource
Molecular Weight 167.16 g/mol [1]
XLogP3-AA 1.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 55 Ų[1]
Heavy Atom Count 12[1]
Complexity 155[1]
Predicted Density 1.190 ± 0.06 g/cm³[2][3]

Section 2: Experimental Properties and Characterization

Experimental data provides a real-world characterization of a compound, confirming or refuting theoretical predictions. This section details the observed physical and chemical properties of this compound.

Physical Properties

The physical state and constants such as boiling point are fundamental experimental values.

Table 3: Experimental Physical Properties of this compound

PropertyValueConditionsSource
Physical State Brown liquidAmbient[4]
Boiling Point 118-120 °Cat 2.3 mmHg[4]
Boiling Point 138-140 °Cat 11 Torr[2][3]

A notable discrepancy exists in the reported boiling points, which can be attributed to the different pressures under which they were measured. This highlights the critical importance of specifying experimental conditions.

Synthesis and Reactivity

The primary method for synthesizing this compound involves the nucleophilic substitution of 3-nitrobenzyl chloride with sodium methoxide.[4]

Synthesis Reaction: A solution of 3-nitrobenzyl chloride in methanol is treated with sodium methoxide.[4] The reaction mixture is heated to reflux for an extended period (e.g., 22 hours).[4] An exothermic reaction is initially observed.[4] Following the reaction, a standard workup involving filtration, extraction with ethyl acetate, washing with water and brine, and drying over magnesium sulfate is performed.[4] The final product is purified by distillation under reduced pressure.[4]

Reactivity Insights: The nitro group makes the aromatic ring electron-deficient, deactivating it towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. The benzylic position of the methoxymethyl group is a potential site for radical or oxidative reactions.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. The structure of this compound was confirmed using NMR.[4] While specific spectral data is not detailed in the provided sources, a predicted spectrum can be inferred based on the structure.

Table 4: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2s1HAr-H (C2-H)Deshielded by adjacent nitro group and methoxymethyl group.
~8.1d1HAr-H (C4-H)Deshielded by ortho nitro group.
~7.7d1HAr-H (C6-H)Less deshielded aromatic proton.
~7.5t1HAr-H (C5-H)Typical aromatic region, coupling to two neighbors.
~4.5s2H-CH₂-Benzylic protons adjacent to an oxygen atom.
~3.4s3H-OCH₃Methoxy group protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For aromatic nitro compounds, characteristic peaks are expected.

Table 5: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchAliphatic C-H (CH₃, CH₂)
1600-1585 & 1500-1400C=C StretchAromatic Ring
1550-1500 & 1350-1300 N-O Asymmetric & Symmetric Stretch Nitro Group (NO₂)[5]
1250-1000C-O StretchEther (Ar-O-CH₃)
900-675C-H Out-of-plane bendAromatic Substitution Pattern[5]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For nitroaromatic compounds, common fragmentation includes the loss of NO and NO₂.[6]

Table 6: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueIonFragmentation Pathway
167[M]⁺Molecular Ion
136[M - OCH₃]⁺Loss of methoxy radical
121[M - NO₂]⁺Loss of nitro group
106[M - OCH₃ - NO]⁺Subsequent loss of NO
77[C₆H₅]⁺Phenyl cation
Safety and Toxicology

Nitrobenzene and its derivatives are generally considered toxic.[7] They can be harmful if swallowed, inhaled, or absorbed through the skin.[7] Chronic exposure to some nitrobenzene compounds may cause damage to organs such as the blood, liver, and kidneys.[7][8] Specific toxicological data for this compound is limited, but it should be handled with appropriate precautions in a well-ventilated area, using personal protective equipment.[9]

Section 3: Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections provide detailed, field-proven methodologies for the characterization of this compound.

Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Causality: The choice of a deuterated solvent like CDCl₃ is to avoid large solvent peaks in the ¹H spectrum.[10] Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal appears at 0 ppm, away from most organic compound signals.[11]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean vial.[10][12]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution height is between 4-5 cm.[12]

  • Filtration (If Necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming issues.[10]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Protocol for FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Causality: This method uses a thin film on a salt plate, which is suitable for liquid samples and avoids interference from solvents. Salt plates (NaCl or KBr) are used because they are transparent to infrared radiation in the typical analysis range.

Methodology:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place one drop of liquid this compound onto a clean, dry NaCl or KBr salt plate.

  • Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film between the plates.

  • Acquisition: Place the salt plate assembly in the spectrometer's sample holder.

  • Scan: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Label the significant absorption peaks (in cm⁻¹).

    • Correlate the observed peaks with known vibrational frequencies for functional groups like aromatic C-H, NO₂, and C-O ether linkages.[13]

  • Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern, confirming the compound's identity and purity.

Causality: GC is used to separate the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a standard method for creating positive ions that fragment in a reproducible manner, providing a characteristic "fingerprint" for the molecule.[14]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a capillary column suitable for aromatic compounds (e.g., HP-5MS).[15] Set up a temperature program, for example: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 300.[14]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Start the GC run and MS data acquisition. The GC will separate the components, and the MS will record the mass spectrum of the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum for this peak.

    • Identify the molecular ion peak [M]⁺.

    • Identify and propose structures for the major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) if available.

Section 4: Workflow and Data Integration

The characterization of a novel or synthesized compound follows a logical progression, integrating data from multiple analytical techniques to build a complete and validated profile.

G A Synthesis of This compound B Purification (Distillation) A->B C Physical Property Analysis (Boiling Point) B->C D Structural Confirmation B->D E FT-IR Spectroscopy (Functional Groups) D->E F NMR Spectroscopy (¹H & ¹³C Connectivity) D->F G GC-MS Analysis (Molecular Weight & Purity) D->G H Final Structural Elucidation & Data Consolidation E->H F->H G->H

Caption: Experimental workflow for synthesis and characterization.

This workflow illustrates the self-validating system required for scientific integrity. The synthesis (A) yields a crude product that is purified (B). Initial characterization (C) confirms physical properties. A battery of spectroscopic tests (E, F, G) provides orthogonal data points that must all be consistent with the proposed structure. The final, consolidated data (H) represents a high-confidence structural assignment.

Conclusion

This guide has synthesized the available theoretical and experimental data for this compound. The computationally predicted properties align well with the general characteristics expected for a molecule of this structure. Experimental findings, particularly from synthesis and physical property measurements, provide a tangible basis for its characterization. The detailed protocols offer a standardized approach for researchers to replicate and validate these findings. A comprehensive analysis integrating NMR, FT-IR, and MS is crucial for unambiguous structural confirmation and purity assessment. This document serves as a foundational resource for scientists and developers working with this compound, enabling informed decisions in experimental design and application.

References

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  • Australian Government Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

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  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet Nitrobenzene. Retrieved from [Link]

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  • NIST. (n.d.). Benzene, 1-methoxy-2-methyl-3-nitro-. Retrieved from [Link]

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Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Word of Caution

The landscape of chemical research is one of constant discovery, often venturing into territories where the full spectrum of hazards for a novel or less-common compound is not yet fully elucidated. 1-(Methoxymethyl)-3-nitrobenzene (CAS No. 1515-84-0) is one such entity. While some basic hazard information is available, a comprehensive toxicological profile has not been established. This guide, therefore, adopts a precautionary principle, leveraging data from the parent compound, nitrobenzene, to inform a robust safety protocol. The recommendations within are designed to empower researchers to handle this compound with the highest degree of safety, acknowledging the knowns and respecting the unknowns.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the bedrock of safe handling. Herein lies the key identifying information for this compound.

PropertyValueSource
CAS Number 1515-84-0[1][2]
Molecular Formula C8H9NO3[1][2]
Molecular Weight 167.16 g/mol [1][2]
Boiling Point 138-140 °C (at 11 Torr)[2][3]
Density 1.190 ± 0.06 g/cm³ (Predicted)[2][3]

Section 2: Hazard Assessment - The Known and the Inferred

Direct hazard information for this compound is sparse and, in some cases, contradictory. One source indicates specific GHS hazard statements, while another reports a lack of data.[1][2] This necessitates a dual approach to hazard assessment: presenting the available data for the compound itself and inferring potential hazards from its structural analog, nitrobenzene.

Known GHS Classification

The following GHS hazard statements have been associated with this compound[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A "Warning" signal word is also indicated.[2]

Inferred Hazards from Nitrobenzene

Given the structural relationship, it is prudent to assume that this compound may share some of the hazardous properties of nitrobenzene. Nitrobenzene is a well-studied compound with a significant toxicity profile.

Acute Toxicity: Nitrobenzene is highly toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] The primary acute effect of nitrobenzene exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[7][8] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, respiratory depression, coma, and death.[7][9]

Chronic Toxicity and Carcinogenicity: Prolonged or repeated exposure to nitrobenzene can cause damage to organs, particularly the blood, liver, and kidneys.[6][10][11] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[5][7] Animal studies have shown evidence of lung, thyroid, liver, and kidney cancers.[11]

Reproductive Toxicity: Nitrobenzene is suspected of damaging fertility or the unborn child.[4][6] Animal studies have indicated that it may damage the testes.[8][11]

The following table compares the known and inferred hazard classifications:

Hazard ClassThis compound (Known/Potential)Nitrobenzene (Known)
Acute Oral Toxicity Harmful if swallowed (H302)Toxic if swallowed (H301)
Acute Dermal Toxicity Causes skin irritation (H315)Toxic in contact with skin (H311)
Acute Inhalation Toxicity May cause respiratory irritation (H335)Toxic if inhaled (H331)
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Causes serious eye irritation
Carcinogenicity Data not available; inferred potentialSuspected of causing cancer (H351)
Reproductive Toxicity Data not available; inferred potentialMay damage fertility or the unborn child (H360/H361)
Specific Target Organ Toxicity (Repeated Exposure) Data not available; inferred potentialCauses damage to organs (blood) through prolonged or repeated exposure (H372)

Section 3: Prudent Practices for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate vapors or aerosols.[12]

  • Containment: For procedures with a higher risk of release, the use of a glove box is recommended.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate work area.[10][13]

Administrative Controls
  • Risk Assessment: A thorough risk assessment should be conducted before any new procedure involving this compound.

  • Training: All personnel handling the compound must be trained on its known and potential hazards, as well as the established safe handling procedures.

  • Work Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. Given the lack of specific breakthrough data for this compound, it is advisable to use gloves with proven resistance to nitrobenzene, such as Viton® or butyl rubber. Double gloving is a recommended practice.

    • Lab Coat: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be used.[14]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Section 4: Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] Keep away from heat and sources of ignition.[10]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This compound may need to be disposed of as hazardous waste.[11]

Section 5: Emergency Procedures

Rapid and appropriate response to an emergency can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Move the victim to fresh air.[14] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Spill Response
  • Small Spills: Evacuate the area.[11] Wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[11]

  • Large Spills: Evacuate the area immediately and call for emergency response.[10]

The following workflow outlines the appropriate response to an accidental exposure:

G cluster_exposure Accidental Exposure Occurs cluster_scene_safety Scene Safety cluster_decontamination Immediate Decontamination cluster_first_aid First Aid & Medical Attention start Exposure Detected safety Ensure Scene is Safe (No ongoing risk of exposure) start->safety decon_skin Remove Contaminated Clothing Wash Skin with Soap & Water safety->decon_skin If Applicable decon_eyes Flush Eyes with Water for 15 minutes safety->decon_eyes If Applicable decon_inhale Move to Fresh Air safety->decon_inhale If Applicable call_emergency Call for Emergency Medical Assistance decon_skin->call_emergency decon_eyes->call_emergency decon_inhale->call_emergency provide_sds Provide SDS to Responders call_emergency->provide_sds monitor_vitals Monitor Vital Signs provide_sds->monitor_vitals

Caption: Emergency response workflow for accidental exposure.

Conclusion

While the complete toxicological picture of this compound remains to be painted, a conservative and informed approach to its handling is paramount. By understanding its known properties, inferring potential hazards from its structural relatives, and adhering to stringent safety protocols, researchers can confidently and safely work with this compound, paving the way for future discoveries while ensuring their own well-being.

References

  • Australian Government Department of Health and Aged Care. Benzene, 1-methoxy-4-nitro- - Evaluation statement - 14 December 2023. Available from: [Link]

  • ScienceLab.com. Material Safety Data Sheet. Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: NITROBENZENE. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Available from: [Link]

  • GOV.UK. Nitrobenzene: toxicological overview. Available from: [Link]

  • PubChem. 1-Methoxy-3-nitrobenzene;hydrochloride. Available from: [Link]

  • CPAchem. Safety data sheet. Available from: [Link]

  • U.S. Environmental Protection Agency. Nitrobenzene. Available from: [Link]

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Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 3-(Methoxymethyl)aniline via Reduction of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chemical reduction of 1-(methoxymethyl)-3-nitrobenzene to synthesize 3-(methoxymethyl)aniline, a key intermediate in pharmaceutical and materials science research. Two robust and well-established protocols are detailed: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic chemical reduction using tin(II) chloride (SnCl₂). This document offers in-depth procedural steps, mechanistic insights, safety protocols, and analytical methods for reaction monitoring and product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 3-(Methoxymethyl)aniline

Aromatic amines are fundamental building blocks in organic synthesis. Specifically, 3-(methoxymethyl)aniline serves as a crucial precursor for a variety of more complex molecules, including active pharmaceutical ingredients and functional materials. The reduction of the nitro group in this compound is a critical transformation to access this valuable aniline derivative. The choice of reduction methodology is paramount, directly influencing reaction efficiency, chemoselectivity, and overall yield. This guide presents two effective methods, allowing for flexibility based on available laboratory infrastructure and specific research needs.

Mechanistic Pathways: A Tale of Two Reductions

The conversion of a nitro group to an amine is a six-electron reduction. The two primary methods detailed herein, catalytic hydrogenation and chemical reduction, achieve this transformation through distinct mechanistic pathways.

2.1. Catalytic Hydrogenation: This heterogeneous catalytic process utilizes a solid catalyst, typically palladium on a carbon support, to facilitate the reaction between molecular hydrogen and the nitro compound.[1] The reaction is believed to proceed through a direct hydrogenation pathway involving the stepwise reduction of the nitro group to a nitroso intermediate, followed by a hydroxylamine, and finally yielding the aniline.[2]

2.2. Chemical Reduction with Tin(II) Chloride: This classic method employs a metal salt, tin(II) chloride, as the reducing agent in an acidic medium. The reaction proceeds through a series of single-electron transfers from the tin(II) ions to the nitro group.[3] The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.[3] The reaction progresses through nitroso and hydroxylamine intermediates before forming the anilinium salt, which is then neutralized in a basic workup to yield the free aniline.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the two recommended reduction methods.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and ease of product isolation.

Materials and Reagents:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (reagent grade) or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove atmospheric oxygen.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst (5-10 mol%) to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can be conducted under a hydrogen balloon at atmospheric pressure or at an elevated pressure (e.g., 50 psi) in a Parr apparatus for a faster reaction.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete product recovery.[1]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(methoxymethyl)aniline.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Protocol 2: Reduction with Tin(II) Chloride

This method is a robust alternative, particularly when catalytic hydrogenation equipment is unavailable.

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (reagent grade)

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) to the solution. Cool the flask in an ice bath and slowly add concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add ice-cold water.

  • Basification: Neutralize the acidic mixture by the slow addition of a 20% sodium hydroxide solution until the pH is basic. This will precipitate tin salts.[4]

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methoxymethyl)aniline.[4]

  • Purification: The crude product can be purified by column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3-(methoxymethyl)aniline.

G cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound p1 Protocol 1: Catalytic Hydrogenation (H₂, Pd/C) start->p1 Select Protocol p2 Protocol 2: Chemical Reduction (SnCl₂, HCl) start->p2 Select Protocol workup Reaction Quenching & Extraction p1->workup p2->workup purification Column Chromatography (if necessary) workup->purification end 3-(Methoxymethyl)aniline purification->end

Caption: General workflow for the reduction of this compound.

Key Reaction Parameters

ParameterCatalytic HydrogenationTin(II) Chloride Reduction
Reducing Agent H₂ gasTin(II) chloride (SnCl₂)
Catalyst/Promoter Palladium on Carbon (Pd/C)Hydrochloric Acid (HCl)
Solvent Ethanol, Ethyl AcetateEthanol
Temperature Room TemperatureReflux
Work-up Filtration of catalystBasic work-up and extraction
Advantages Cleaner reaction, easier work-upNo specialized pressure equipment needed
Disadvantages Requires hydrogenation equipmentStoichiometric metal waste

Safety and Handling

6.1. Nitroaromatic Compounds: this compound should be handled with care. Nitroaromatic compounds can be toxic and are often skin irritants.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

6.2. Anilines: The product, 3-(methoxymethyl)aniline, like many anilines, is expected to be toxic if inhaled, ingested, or absorbed through the skin.[8] It can also be a skin and eye irritant.[8] All handling should be performed in a fume hood with appropriate PPE.

6.3. Reagents:

  • Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Handle with care.

Analytical Characterization

7.1. Reaction Monitoring: The progress of the reduction can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any intermediates or byproducts.

7.2. Product Characterization: The identity and purity of the final product, 3-(methoxymethyl)aniline, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the amine functional group and the disappearance of the nitro group.

Conclusion

The reduction of this compound to 3-(methoxymethyl)aniline is a fundamental and crucial transformation in organic synthesis. This application note provides two reliable and detailed protocols to achieve this conversion with high efficiency. The choice between catalytic hydrogenation and chemical reduction with tin(II) chloride will depend on the specific laboratory setup and project requirements. By following the outlined procedures and adhering to the safety guidelines, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.

References

  • Vertex AI Search. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • ChemicalBook. (n.d.). 3-Methoxy-2-methylaniline synthesis.
  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Methoxymethyl-benzene-1,2-diamine from 2-methoxymethyl-6-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • University of California. (n.d.). Aniline.

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Application Notes and Protocols: 1-(Methoxymethyl)-3-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 1-(Methoxymethyl)-3-nitrobenzene, a readily accessible aromatic compound, presents itself as a valuable, yet under-explored, building block for drug discovery programs. Its utility is rooted in the presence of two key functional groups: a nitro moiety that serves as a masked aniline, and a methoxymethyl group that can influence physicochemical properties. This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed protocols to facilitate its integration into medicinal chemistry workflows.

The core value of this reagent lies in the facile and high-yielding reduction of its nitro group to the corresponding aniline, 3-(methoxymethyl)aniline. This transformation unlocks a plethora of synthetic possibilities, allowing for the incorporation of the 3-(methoxymethyl)phenyl scaffold into a wide array of molecular architectures. The methoxymethyl substituent is of particular interest as it can modulate properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters in drug design.

This document will explore the synthesis of this compound, its pivotal transformation into the corresponding aniline, and subsequent protocols for the synthesis of amides, sulfonamides, and ureas—compound classes that are prevalent in numerous approved drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1515-84-0[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Boiling Point 118-120 °C at 2.3 mmHg[2]

Core Synthetic Application: Reduction of the Nitro Group

The primary synthetic utility of this compound in a medicinal chemistry context is its role as a precursor to 3-(methoxymethyl)aniline. The nitro group can be efficiently reduced to an amine under various conditions, with catalytic hydrogenation being one of the most common and clean methods. This transformation is a cornerstone of many synthetic routes in drug discovery.

Experimental Protocol 1: Synthesis of 3-(Methoxymethyl)aniline via Catalytic Hydrogenation

This protocol details the reduction of this compound to 3-(methoxymethyl)aniline using palladium on carbon (Pd/C) as a catalyst.

Materials and Reagents:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a sufficient volume of methanol or ethyl acetate.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction mixture. Safety Note: Pd/C can be pyrophoric. Handle the catalyst carefully, preferably in a wetted state or under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can be run under a hydrogen balloon (atmospheric pressure) or at elevated pressure (e.g., 50 psi) in a Parr apparatus for faster reaction times.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(methoxymethyl)aniline.

  • Purification (if necessary): The crude product can be further purified by column chromatography or distillation if required.

Proposed Applications in Bioactive Molecule Synthesis

The resulting 3-(methoxymethyl)aniline is a versatile intermediate that can be readily derivatized to generate libraries of compounds for biological screening. The following sections outline key synthetic transformations and their relevance in medicinal chemistry.

Synthesis of Amides and Sulfonamides

Amide and sulfonamide functionalities are present in a vast number of clinically used drugs. The aniline produced from this compound can be acylated with a variety of carboxylic acids or sulfonyl chlorides to generate diverse libraries of candidate molecules.

Experimental Protocol 2: Synthesis of N-(3-(Methoxymethyl)phenyl)acetamide (A Model Amide)

This protocol provides a general procedure for the acylation of 3-(methoxymethyl)aniline with an acid chloride.

Materials and Reagents:

  • 3-(Methoxymethyl)aniline

  • Acetyl chloride (or another desired acid chloride)

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-(methoxymethyl)aniline (1.0 eq) and the base (1.1-1.5 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acid chloride (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis of Ureas and Thioureas

Ureas and thioureas are another important class of compounds in drug discovery, with applications as kinase inhibitors, enzyme inhibitors, and receptor modulators. 3-(methoxymethyl)aniline can be reacted with isocyanates or isothiocyanates to afford the corresponding ureas and thioureas.

Experimental Protocol 3: Synthesis of 1-(3-(Methoxymethyl)phenyl)-3-phenylurea (A Model Urea)

This protocol outlines a general procedure for the synthesis of a urea derivative.

Materials and Reagents:

  • 3-(Methoxymethyl)aniline

  • Phenyl isocyanate (or another desired isocyanate)

  • A suitable solvent (e.g., THF or DCM)

Procedure:

  • Reaction Setup: Dissolve 3-(methoxymethyl)aniline (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Isocyanate: Add the isocyanate (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution. Monitor by TLC or LC-MS for completion.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

G cluster_synthesis Synthesis of Starting Material cluster_reduction Core Transformation cluster_derivatization Derivatization Pathways 3-nitrobenzyl_chloride 3-Nitrobenzyl Chloride 1-methoxymethyl-3-nitrobenzene This compound 3-nitrobenzyl_chloride->1-methoxymethyl-3-nitrobenzene Methanol, Reflux sodium_methoxide Sodium Methoxide sodium_methoxide->1-methoxymethyl-3-nitrobenzene start This compound aniline 3-(Methoxymethyl)aniline start->aniline H₂, Pd/C Methanol aniline_deriv 3-(Methoxymethyl)aniline amide Amide aniline_deriv->amide sulfonamide Sulfonamide aniline_deriv->sulfonamide urea Urea aniline_deriv->urea acid_chloride R-COCl acid_chloride->amide Base sulfonyl_chloride R-SO₂Cl sulfonyl_chloride->sulfonamide Base isocyanate R-NCO isocyanate->urea

Caption: Synthetic pathways starting from this compound.

Conclusion and Future Outlook

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, its chemical structure and the reactivity of its functional groups position it as a highly valuable starting material for medicinal chemistry research. The protocols detailed in this guide provide a solid foundation for the synthesis of the key intermediate, 3-(methoxymethyl)aniline, and its subsequent elaboration into diverse compound libraries. The presence of the methoxymethyl group offers an additional lever for fine-tuning the properties of lead compounds. It is anticipated that the strategic use of this compound will continue to grow as drug discovery programs seek novel and versatile chemical scaffolds.

References

  • Noor Hidayah Pungot, et al. Synthesis of 3-methyl-5-nitrobenzyl β, β-diketoester as a derivative of pachydermin, a tetramic acid from Chamonixia pachydermis. Journal of Sustainability Science and Management. 2017;12(2):1-7.

  • Movassaghi, M., & Hunt, D. K. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters. 2008;10(17), 3765–3768.

  • ChemSrc. 3-(Hydroxymethyl)-5-nitrophenylmethanol.

  • Guidechem. This compound CAS 1515-84-0 wiki.

  • Google Patents. Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.

  • Pungot, N. H., et al. Synthesis of 3-methyl-5-nitrobenzyl β, β-diketoester as a derivative of pachydermin, a tetramic acid from Chamonixia pachydermis. ResearchGate. 2017.

  • PrepChem. (a) Preparation of this compound.

  • ChemSynthesis. 1-methoxy-3-nitrobenzene.

  • Guidechem. Methyl-3-nitrobenzoat 618-95-1 wiki.

  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Methoxymethyl-benzene-1,2-diamine from 2-methoxymethyl-6-nitroaniline.

  • Google Patents. Water phase synthesis process of difluoromethoxy nitrobenzene.

  • ChemSynthesis. 1-methoxy-3,5-dimethyl-2-nitrobenzene.

  • Patsnap. Meta-nitrobenzaldehyde patented technology retrieval search results.

  • MDPI. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.

  • Wiley Online Library. Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform.

  • Google Patents. Heterocyclyl compounds.

  • LookChem. Cas 99-61-6,3-Nitrobenzaldehyde.

  • Fluoropharm. 1515-14-6 | Hexafluoro-2-methylpropan-2-ol.

  • BLD Pharm. 6388-74-5|2-(4-Nitrophenyl)oxirane.

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Application Notes & Protocols: The Strategic Role of 1-(Methoxymethyl)-3-nitrobenzene in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures conferring a vast array of biological activities and physical properties. The strategic synthesis of these scaffolds is therefore a central theme in organic chemistry. Within the arsenal of synthetic precursors, nitroaromatic compounds stand out for their dual reactivity. 1-(Methoxymethyl)-3-nitrobenzene is an exemplar of this class, offering a powerful combination of a modifiable methoxymethyl group and a highly versatile nitro group. The nitro moiety, in particular, is far more than a simple substituent; it is a "latent" functional group whose transformations are pivotal in the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound as a key reagent. We will move beyond simple procedural outlines to dissect the chemical principles and strategic considerations that underpin its use, focusing on two primary roles of the nitro group: as a precursor to a nucleophilic amine for intramolecular cyclization and as a potent oxidizing agent in classical condensation reactions.

Part I: The Nitro Group as a Linchpin for Reductive Cyclization

The most profound role of the nitro group in heterocyclic synthesis is arguably as a precursor to an amine. This transformation, typically achieved through catalytic hydrogenation, unmasks a potent nucleophile ortho or meta to the methoxymethyl group, setting the stage for a subsequent ring-forming reaction. This strategy is a cornerstone for the synthesis of nitrogen-containing heterocycles like indoles and their analogues.

Causality of the Experimental Approach: The choice of catalytic hydrogenation is deliberate. It is a clean, high-yielding, and atom-economical method for nitro group reduction.[1] Catalysts like Palladium on carbon (Pd/C) are highly efficient at activating molecular hydrogen to facilitate the six-electron reduction of the nitro group to an amine, often under mild conditions.[2] This process proceeds through nitroso and hydroxylamino intermediates, ultimately yielding the target aniline derivative.[2] The resulting amine is then perfectly positioned to react with an adjacent or introduced electrophilic center to forge the heterocyclic ring.

Conceptual Pathway: Synthesis of Substituted Indoles

A prime application of this methodology is in the synthesis of substituted indoles. While numerous indole syntheses exist[3][4], those involving reductive cyclization of nitro compounds are particularly powerful for creating specific substitution patterns.[3] A hypothetical, yet mechanistically sound, approach starting from this compound could involve an initial coupling step followed by the key reductive cyclization.

G cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Reductive Cyclization A 1-(Methoxymethyl)- 3-nitrobenzene C o-Vinyl Nitroarene Intermediate A->C Pd-catalyzed Coupling B Coupling Partner (e.g., Vinyl Grignard) B->C D o-Vinyl Aniline Intermediate C->D Catalytic Hydrogenation (H₂, Pd/C) E Substituted Indole Product D->E Intramolecular Cyclization (Acid or Metal-catalyzed)

Figure 1: Conceptual workflow for indole synthesis via reductive cyclization.

Protocol 1: General Methodology for Catalytic Hydrogenation

This protocol details a robust, generalized procedure for the reduction of a nitroarene precursor, such as the intermediate from Figure 1, to its corresponding aniline derivative. This is the critical step that enables subsequent cyclization.

Materials and Reagents:

  • Nitroarene substrate (e.g., 2-vinyl-1-(methoxymethyl)-3-nitrobenzene)

  • Palladium on carbon (Pd/C), 5% or 10% loading, wetted (typically 50% water)

  • Solvent: Ethanol (EtOH), Ethyl Acetate (EtOAc), or Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite® 545)

Equipment:

  • Parr hydrogenator or a heavy-walled reaction flask suitable for hydrogenation

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Experimental Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation flask, add the nitroarene substrate (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., EtOH, approx. 10-20 mL per gram of substrate).

  • Inerting: Seal the flask and purge the system thoroughly with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. This is a critical safety step, as hydrogen and palladium can be pyrophoric in the presence of air.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the wetted Pd/C catalyst (typically 5-10 mol%). Rationale: Adding the catalyst under an inert atmosphere prevents potential ignition.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, maintain a positive pressure. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by observing hydrogen uptake or by analytical methods like TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 2-12 hours), carefully vent the excess hydrogen and purge the system again with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rationale: Celite® prevents the fine catalyst particles from passing through the filter paper and ensures complete removal. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be used directly or purified further.

Safety Precautions:

  • Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Always handle in an inert atmosphere and never add it to a solvent in the presence of air.

  • Hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

ParameterTypical ConditionsRationale & Field Insights
Catalyst Loading 5-10 mol%Higher loadings can accelerate the reaction but increase cost and may complicate filtration. For difficult reductions, loadings up to 20 mol% may be employed.
Solvent EtOH, EtOAc, MeOHEthanol and Methanol are excellent for dissolving most substrates and are polar enough to not poison the catalyst. EtOAc is a good alternative.
Hydrogen Pressure 1-4 atm (15-60 psi)Atmospheric pressure (balloon) is sufficient for many reductions. Higher pressures significantly increase the reaction rate and are preferred for larger scales.[1]
Temperature Room TemperatureMost nitro reductions are exothermic and proceed smoothly at ambient temperature. Gentle heating (40-50 °C) may be required for sterically hindered substrates.

Part II: The Nitro Group as an In-Situ Oxidizing Agent

In a completely different strategic role, the nitro group can act as a powerful oxidizing agent, particularly in acid-catalyzed cyclization reactions that require the removal of hydrogen to achieve an aromatic final product. The quintessential example is the Skraup synthesis of quinolines.

Causality of the Experimental Approach: In the Skraup synthesis, an aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.[5][6] The reaction proceeds through dehydration of glycerol to acrolein, Michael addition of the aniline, cyclization, and finally, dehydration and oxidation to form the aromatic quinoline ring.[6] Nitrobenzene is the classic oxidant; it abstracts hydrogen from the dihydroquinoline intermediate and is itself reduced to aniline.[5] Using this compound in this role would not only drive the reaction forward but also produce 3-(methoxymethyl)aniline as a recoverable, valuable byproduct.

G cluster_0 Reactant Assembly cluster_1 Reaction & Transformation cluster_2 Product Isolation A Aniline Derivative E Reaction Mixture (Heating, 130-150°C) B Glycerol C 1-(Methoxymethyl)- 3-nitrobenzene (Oxidant) D H₂SO₄ (Catalyst & Dehydrating Agent) F Dihydroquinoline Intermediate + H₂ E->F Acrolein formation, Michael addition, Cyclization G 3-(Methoxymethyl)aniline (Reduced Oxidant) F->G Oxidation/Reduction (H₂ transfer) H Work-up (Neutralization, Extraction) F->H G->H I Substituted Quinoline H->I

Figure 2: General workflow for a Skraup-type quinoline synthesis.

Protocol 2: General Methodology for Skraup-Type Synthesis

This protocol provides a framework for using this compound as an oxidant in a Skraup-type reaction.

Materials and Reagents:

  • Aniline (or a substituted aniline) (1.0 eq)

  • Glycerol (approx. 3-4 eq)

  • This compound (approx. 1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous sulfate (FeSO₄·7H₂O) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Extraction solvent (e.g., Toluene or Dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature control

Experimental Procedure:

  • Assembly: In the flask, combine the aniline, glycerol, and this compound. If the reaction is known to be vigorous, add a small amount of ferrous sulfate to moderate it.

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid via the dropping funnel. Rationale: The addition is highly exothermic and must be controlled to prevent runaway reactions.

  • Heating: Once the addition is complete, replace the ice bath with a heating mantle. Heat the reaction mixture to 130-150 °C and maintain this temperature for 3-5 hours. The reaction is often vigorous at the beginning.

  • Cooling and Quenching: After the reaction period, allow the mixture to cool to room temperature. Carefully pour the viscous mixture into a large beaker of water or ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated NaOH solution. This step must be done cautiously with cooling, as it is also highly exothermic. Neutralize to a pH of ~8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent (e.g., toluene).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Conclusion

This compound is a strategically valuable reagent for heterocyclic synthesis, primarily due to the versatile chemistry of its nitro group. Its ability to function as a masked amine allows for elegant and efficient reductive cyclization pathways, providing access to important scaffolds like indoles. Concurrently, its inherent oxidizing power can be harnessed in classical syntheses, such as the Skraup reaction for quinolines, where it facilitates the crucial aromatization step. By understanding and exploiting these dual roles, chemists can design and execute sophisticated synthetic routes to a wide range of heterocyclic targets.

References

  • PrepChem. (n.d.). Preparation of this compound. PrepChem.com. [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of substituted indoles from nitrobenzene derivatives containing a trisubstituted vinyl moiety. ResearchGate. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ResearchGate. (n.d.). Synthesis of Indoles: Recent Advances. ResearchGate. [Link]

  • PubMed Central. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Radical synthesis of 3-nitroindoles (see Scheme 135). 194. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Google Patents. (2015). US9150570B2 - Synthesis of heterocyclic compounds.
  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Organic Syntheses. (n.d.). nitrobenzene. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). Nitrosobenzene. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. ResearchGate. [Link]

  • LookChem. (n.d.). 1-methoxy-3-nitrobenzene. LookChem. [Link]

  • ResearchGate. (n.d.). Representative named reactions for heterocycle synthesis. ResearchGate. [Link]

  • PubMed Central. (2020). A Walk through Recent Nitro Chemistry Advances. PMC. [Link]

  • PubMed Central. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

  • ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. ResearchGate. [Link]

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Application Note: A Practical Guide to the Catalytic Hydrogenation of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 3-(Methoxymethyl)aniline

The reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a reliable route to primary anilines. These anilines are critical building blocks in the production of a vast range of materials, from pharmaceuticals and agrochemicals to dyes and polymers.[1] 3-(Methoxymethyl)aniline[2][3] is a valuable bifunctional intermediate, featuring both a nucleophilic amino group and a methoxymethyl ether. This structural motif makes it a versatile precursor for creating more complex molecular architectures in drug discovery and materials science.

This guide provides a comprehensive, field-proven protocol for the synthesis of 3-(methoxymethyl)aniline via the catalytic hydrogenation of 1-(methoxymethyl)-3-nitrobenzene. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure using Palladium on Carbon (Pd/C), and emphasize the critical safety protocols required for a successful and safe execution.

Mechanistic Rationale and Catalyst Selection

The conversion of a nitro group to an amine is a six-electron reduction. In catalytic hydrogenation, this transformation occurs on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel.[4][5] The generally accepted mechanism proceeds through a stepwise pathway involving nitroso and hydroxylamine intermediates.[1]

Reaction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂

The catalyst's role is twofold: it adsorbs and dissociates molecular hydrogen (H₂) into reactive atomic hydrogen on its surface, and it provides sites for the adsorption of the nitroarene.[6] The adsorbed atomic hydrogen then sequentially reduces the nitro group.

Choice of Catalyst: Palladium on Carbon (Pd/C) While several catalytic systems can effect this transformation[7], Pd/C is often the catalyst of choice for its high activity, efficiency, and selectivity in reducing nitro groups without affecting many other functional groups.[8][9] Unlike dissolving metal reductions (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation offers a cleaner reaction profile, with water as the only stoichiometric byproduct, simplifying product work-up and purification.[1][10] For the target transformation, the methoxymethyl ether is stable under these neutral hydrogenation conditions, whereas it could be susceptible to cleavage under strongly acidic reducing environments.

Critical Safety Considerations: Managing Hydrogenation Hazards

Catalytic hydrogenation involves high-pressure, flammable hydrogen gas and a potentially pyrophoric catalyst. Adherence to strict safety protocols is not optional; it is essential for preventing fire, explosion, and injury.[11][12]

Core Hazards:

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air over a wide concentration range (4–75%). Leaks are difficult to detect by smell.[13]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (spent catalyst), can be pyrophoric.[12][14] It can spontaneously ignite upon exposure to air, particularly when dry. This is due to the high surface area metal containing adsorbed hydrogen and its rapid, exothermic reaction with oxygen.

  • Pressure: The reaction is typically run in a sealed, pressure-rated vessel. Any failure of the vessel or its fittings can result in the violent release of energy and flammable gas.[15]

Mandatory Safety Procedures:

  • Ventilation: All operations must be conducted within a certified chemical fume hood with robust airflow.[13][15]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[13]

  • Oxygen Exclusion: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before hydrogen is introduced.[11][12][14]

  • Catalyst Handling: Never handle dry, used Pd/C catalyst in the open air. Always keep the catalyst wet with solvent or water during handling and filtration.[11][12][14] Transfer the wet, filtered catalyst immediately to a dedicated, labeled waste container partially filled with water.[14]

  • Leak Testing: Before introducing hydrogen, always pressurize the assembled reactor with nitrogen to the intended maximum operating pressure and check for any pressure drop over 30 minutes to ensure all seals are secure.[15]

  • Controlled Hydrogenation: Introduce hydrogen slowly and monitor the reaction temperature and pressure. The reduction of nitro groups is highly exothermic, and efficient cooling may be required to prevent a runaway reaction.[11]

  • Proper Shutdown: After the reaction, purge the system thoroughly with nitrogen to remove all hydrogen before opening the reactor.[15]

Experimental Protocol: Synthesis of 3-(Methoxymethyl)aniline

This protocol is designed for a ~10 g scale synthesis. Adjustments to quantities should be made with careful consideration of the reactor volume and heat transfer capabilities.

Reagents and Equipment
Reagent/MaterialGradeQuantityNotes
This compoundReagent10.0 gSubstrate
Palladium on Carbon (5% Pd, wet)Catalyst~500 mg (5 wt%)Degussa type, ~50% water content
Methanol (MeOH)Anhydrous100 mLReaction Solvent
Hydrogen (H₂) GasHigh PurityAs neededIn a cylinder with a regulator
Nitrogen (N₂) GasHigh PurityAs neededFor inerting and purging
Celite® 545Filtration AidAs neededFor catalyst removal
Ethyl AcetateACS Grade~200 mLFor rinsing and extraction
Saturated Sodium Bicarbonate (aq.)Lab Grade~50 mLFor work-up
Brine (Saturated NaCl aq.)Lab Grade~50 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)Lab GradeAs neededFor drying
Equipment
Parr Shaker or similar hydrogenation vessel250 mLPressure-rated and tested
Magnetic stir plate and stir bar (if not using shaker)
Gas lines for H₂ and N₂ with appropriate fittings
Buchner funnel and filter flask
Round-bottom flasks, separatory funnel, rotary evaporatorStandard glassware
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 1. Substrate 2. Solvent (MeOH) C Add Catalyst to Reactor Under N₂ Counter-flow A->C B Weigh Catalyst (Wet) Under N₂ flow B->C D Seal Reactor & Leak Test (Pressurize with N₂) C->D E Purge System: 3x N₂ Cycles 3x H₂ Cycles D->E F Run Reaction: Pressurize with H₂ Stir/Shake at RT Monitor H₂ uptake E->F G Depressurize & Purge (3x N₂ Cycles) F->G H Filter through Celite® (Keep catalyst wet!) G->H I Concentrate Filtrate (Rotary Evaporation) H->I J Purify Crude Product (e.g., Flash Chromatography) I->J K Analyze Final Product (NMR, GC-MS) J->K

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Charging: To a 250 mL pressure reactor vessel, add this compound (10.0 g) and methanol (100 mL). If using a stir bar, add it at this stage.

  • Catalyst Addition: Under a gentle stream of nitrogen, add 5% Palladium on Carbon (500 mg, 5 wt% relative to the substrate) to the vessel.[14] Causality Note: Adding the catalyst under an inert atmosphere prevents premature exposure to oxygen, which can reduce its activity and create a fire hazard.

  • System Sealing and Purging: Securely seal the reactor. Perform a nitrogen leak test as described in the safety section.[15] Once the system is confirmed to be sealed, purge it by pressurizing with nitrogen to ~50 psi, venting, and repeating this cycle three times to remove all oxygen.[11]

  • Hydrogen Introduction: After the nitrogen purge, perform a similar purge cycle with hydrogen. Pressurize with H₂ to ~50 psi, vent (into the fume hood exhaust), and repeat three times. This ensures the headspace is saturated with hydrogen.

  • Reaction Execution: Pressurize the reactor to the final desired pressure (e.g., 50-60 psi H₂). Begin vigorous stirring or shaking at room temperature. The reaction is exothermic, so monitor the temperature. A slight increase is expected. The reaction progress can be monitored by the cessation of hydrogen uptake from the ballast tank or regulator. For a reaction of this scale, completion is typically expected within 3-5 hours.[16]

  • Reaction Shutdown and Catalyst Removal: Once the reaction is complete (no further H₂ uptake), stop the stirring/shaking. Turn off the hydrogen supply. Carefully vent the residual hydrogen pressure and purge the system three times with nitrogen to remove all hydrogen.[15]

  • Filtration: Open the reactor in the fume hood. Prepare a pad of Celite® in a Buchner funnel. Wet the pad with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[16] Rinse the reaction vessel and the filter cake with additional methanol (~50 mL) to ensure complete transfer of the product. Causality Note: Celite prevents the fine catalyst particles from clogging the filter paper. The catalyst on the filter must be kept wet with solvent at all times to prevent ignition.[14]

  • Catalyst Quenching: Immediately transfer the wet Celite/catalyst pad to a designated waste container filled with water.

  • Work-up and Isolation: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3-(methoxymethyl)aniline as a pale yellow or light purple oil.[16]

Summary of Reaction Parameters

ParameterValue / ConditionRationale / Notes
SubstrateThis compoundStarting material for the desired aniline.
Catalyst5% Pd/C (wet)High activity and selectivity for nitro reduction.[7][8]
Catalyst Loading5 wt%A common loading for efficient conversion.
SolventMethanolGood solubility for substrate; polar solvent can aid H₂ dissociation.[17]
TemperatureRoom Temperature (~25 °C)The reaction is sufficiently exothermic and fast at RT.
H₂ Pressure50-60 psiProvides a sufficient concentration of H₂ for the reaction.
Reaction Time3-5 hours (typical)Monitor by H₂ uptake or TLC/GC-MS for completion.
Expected Yield>95%This reaction is typically high-yielding.[16]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Inactive catalyst.2. Insufficient H₂ supply.3. Leak in the system.1. Use fresh, high-quality catalyst.2. Ensure the H₂ cylinder is not empty and the regulator is functioning.3. Stop the reaction, purge with N₂, and perform a leak test.
Product is Dark/Discolored Air oxidation of the aniline product.Work-up quickly and handle the purified product under an inert atmosphere if high purity is required. Aniline compounds are prone to air oxidation.
Filtration is Very Slow Catalyst particles are too fine and are clogging the filter paper.Ensure a sufficiently thick pad of Celite® is used. Do not apply strong vacuum initially; allow it to filter under gravity first if possible.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
  • Palladium on carbon. (2023, December 18). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
  • Catalytic mechanism for the hydrogenation of nitrobenzene. (2024, September). ResearchGate. Retrieved January 15, 2026, from [Link]

  • First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. (2023, August 17). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Hydrogenation SOP. (n.d.). University of Pennsylvania.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Hazards associated with laboratory scale hydrogenations. (2021, July 26). ACS Chemical Health & Safety. Retrieved January 15, 2026, from [Link]

  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst. (n.d.). Loughborough University Research Repository. Retrieved January 15, 2026, from [Link]

  • The hydrogenation of nitrobenzene to aniline: a new mechanism. (2004, December 2). Chemical Communications. Retrieved January 15, 2026, from [Link]

  • What are the safety precautions for operating a Hydrogenation Test Unit?. (2025, December 30). Amar Equipment Blog.
  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. Retrieved January 15, 2026, from [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2005). Kinetics and Catalysis. Retrieved January 15, 2026, from [Link]

  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. (2024, January 12). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. (2012). Tetrahedron Letters. Retrieved January 15, 2026, from [Link]

  • General CTH for the reduction of nitroarenes using nickel Raney. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981). U.S. Patent 4,287,365.
  • Reduction of nitro compounds. (2023, November 29). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group. (2024, November 30). Natural Product Chemistry YouTube Channel. Retrieved January 15, 2026, from [Link]

  • 3-(Methoxymethyl)aniline. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). RWTH Publications. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Reduction of Aromatic Nitro Groups Using Tin and Concentrated Hydrochloric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are pivotal intermediates in the synthesis of a vast array of dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[1][2][3] Among the classical methods for this conversion, the use of tin metal in the presence of concentrated hydrochloric acid, a variant of the Béchamp reduction, remains a robust and reliable procedure.[4][5] This document provides a comprehensive guide to the mechanism, practical execution, safety considerations, and applications of this important reaction, tailored for professionals in research and development.

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of a nitro group (-NO₂) into an amino group (-NH₂) is a fundamental synthetic operation.[3] The nitro group is often introduced into an aromatic ring system as a powerful directing group for electrophilic aromatic substitution, and its subsequent reduction provides a facile entry to the corresponding aniline derivatives. These anilines are versatile building blocks, readily undergoing a variety of chemical transformations to construct complex molecular architectures found in numerous drug molecules.[6]

While modern methods such as catalytic hydrogenation are prevalent, the Sn/HCl system offers distinct advantages, including its tolerance to certain functional groups that might be sensitive to catalytic methods (e.g., some sulfur-containing groups or certain types of benzylic ethers) and its operational simplicity.[7][8] Understanding the nuances of this classical reaction is therefore essential for any synthetic chemist.

The Chemical Rationale: Mechanism of the Sn/HCl Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates.[3] The reaction in an acidic medium with a metal reductant like tin follows a well-established pathway, which can be visualized as a sequence of proton-coupled electron transfers.[4]

Key Mechanistic Steps:

  • Activation of the Nitro Group: In the strongly acidic environment provided by concentrated HCl, the oxygen atoms of the nitro group are protonated. This increases the electrophilicity of the nitrogen atom, priming it for reduction.

  • Stepwise Reduction: Tin metal (Sn⁰) acts as the electron donor. It is oxidized, typically to Sn(II) and subsequently to Sn(IV), while the nitro group is sequentially reduced. The key intermediates in this process are the nitroso (-NO) and hydroxylamine (-NHOH) species.[1][4]

  • Formation of the Anilinium Salt: The hydroxylamine intermediate is further reduced to the corresponding amine. In the acidic reaction medium, the newly formed amino group is immediately protonated to form a stable anilinium salt (e.g., anilinium chloride).[4][9] This protonation is crucial as it deactivates the amine towards potential side reactions.

  • Liberation of the Free Amine: The final product of the acidic reduction is the anilinium salt. To obtain the neutral aromatic amine, a basic workup is required. The addition of a strong base, such as sodium hydroxide, deprotonates the anilinium ion, liberating the free amine which can then be isolated.[4][9]

The acidic conditions are critical for the success of this reaction as they suppress the formation of undesired dimeric side products like azoxy, azo, and hydrazo compounds.[4]

a cluster_reduction Acidic Reduction Phase cluster_workup Basic Workup Phase ArNO2 Aromatic Nitro Compound (Ar-NO₂) ArNO Nitroso Intermediate (Ar-NO) ArNO2->ArNO  + Sn/HCl - H₂O ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH  + Sn/HCl ArNH3Cl Anilinium Salt (Ar-NH₃⁺Cl⁻) ArNHOH->ArNH3Cl  + Sn/HCl - H₂O ArNH2 Aromatic Amine (Ar-NH₂) ArNH3Cl->ArNH2  + NaOH - NaCl, H₂O workflow start Start setup Reaction Setup: - Add Ar-NO₂ and Sn to flask - Attach reflux condenser start->setup add_hcl Add Concentrated HCl in portions setup->add_hcl reflux Heat to Reflux (1-3 hours) add_hcl->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature and then in an ice bath monitor->cool Complete basify Basify with conc. NaOH (pH > 10) cool->basify isolate Isolate Product basify->isolate steam_distill Steam Distillation isolate->steam_distill Volatile Amine extract Solvent Extraction isolate->extract Non-volatile Amine purify Purify Crude Product (Distillation/Recrystallization) steam_distill->purify extract->purify end End purify->end

Sources

The Strategic Utility of 1-(Methoxymethyl)-3-nitrobenzene as a Precursor in Advanced Dye and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic versatility of 1-(methoxymethyl)-3-nitrobenzene as a pivotal precursor for the development of novel dyes and functional polymers. The strategic placement of the methoxymethyl and nitro groups on the benzene ring offers a unique combination of reactivity and structural control, making it a valuable building block for materials science and industrial chemistry. This document provides detailed application notes, step-by-step protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development and materials science. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and safety.

Introduction: The Architectural Advantage of this compound

This compound is an aromatic nitro compound distinguished by the presence of a methoxymethyl substituent. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while its facile reduction to an amino group provides a reactive handle for a multitude of chemical transformations. The methoxymethyl group, on the other hand, can influence the solubility, thermal stability, and morphological properties of the resulting dyes and polymers. This unique combination of functionalities allows for the synthesis of a diverse array of complex molecules with tailored properties.

The primary application of this compound in advanced synthesis lies in its conversion to 3-(methoxymethyl)aniline. This aniline derivative serves as a versatile intermediate for the production of azo dyes, a major class of synthetic colorants, and as a monomer for the synthesis of high-performance polymers such as polyamides and polyanilines.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Brown liquid[3]
Boiling Point 118-120 °C at 2.3 mmHg[3]
CAS Number 1515-84-0[2]

Safety Precautions: this compound is a nitroaromatic compound and should be handled with care. Similar nitrobenzene compounds are known to be toxic and can be absorbed through the skin.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Synthetic Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 3-nitrobenzyl halide with sodium methoxide.[3]

Protocol 1: Preparation of this compound [3]

Materials:

  • 3-Nitrobenzyl chloride (0.1 mol, 17.16 g)

  • Sodium methoxide (0.2 mol, 10.8 g)

  • Methanol (200 mL)

  • Ethyl acetate (400 mL)

  • Water (400 mL)

  • Saturated brine solution (400 mL)

  • Magnesium sulfate (anhydrous)

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge a 500 mL round-bottom flask with 17.1 g (0.1 mol) of 3-nitrobenzyl chloride and 200 mL of methanol.

  • With stirring, carefully add 10.8 g (0.2 mol) of sodium methoxide to the solution. An exothermic reaction will be observed.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 22 hours.

  • After 22 hours, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • Transfer the filtrate to a separatory funnel and dilute with 400 mL of ethyl acetate.

  • Wash the organic layer sequentially with 400 mL of water and 400 mL of saturated brine solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator at 55 °C.

  • The resulting brown liquid is then purified by vacuum distillation at a pressure of 2.3 mmHg to collect the fraction boiling at 118-120 °C, which is this compound.

Reduction to 3-(Methoxymethyl)aniline: The Gateway to Dyes and Polymers

The conversion of the nitro group to an amine is a critical step. This is typically achieved through catalytic hydrogenation or using reducing agents like iron or tin in acidic medium.[7]

Protocol 2: Synthesis of 3-(Methoxymethyl)aniline

Materials:

  • This compound (0.05 mol, 8.36 g)

  • Iron powder (0.15 mol, 8.38 g)

  • Concentrated Hydrochloric Acid (5 mL)

  • Ethanol (100 mL)

  • Water (50 mL)

  • Sodium carbonate

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add iron powder (8.38 g) and a mixture of ethanol (50 mL) and water (25 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Dissolve this compound (8.36 g) in ethanol (50 mL) and place it in the dropping funnel.

  • Add a small amount of concentrated hydrochloric acid (approx. 1 mL) to the refluxing iron suspension.

  • Add the solution of this compound dropwise to the reaction mixture over a period of 30 minutes. Add the remaining hydrochloric acid in portions during the addition.

  • After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and add a saturated solution of sodium carbonate until the solution is alkaline (pH > 8) to precipitate iron hydroxides.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield 3-(methoxymethyl)aniline. Further purification can be achieved by vacuum distillation.

Application in Azo Dye Synthesis

Azo dyes are formed by the coupling of a diazonium salt with an activated aromatic compound.[8][9] 3-(Methoxymethyl)aniline, derived from our precursor, can be diazotized and coupled with various aromatic partners to produce a range of colors.

Protocol 3: Synthesis of an Azo Dye from 3-(Methoxymethyl)aniline and β-Naphthol

Part A: Diazotization of 3-(Methoxymethyl)aniline

  • Dissolve 3-(methoxymethyl)aniline (0.01 mol, 1.37 g) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a 100 mL beaker. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (0.011 mol, 0.76 g) in cold water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve β-naphthol (0.01 mol, 1.44 g) in a 10% sodium hydroxide solution (20 mL). Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of β-naphthol with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a low temperature.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling 3-(Methoxymethyl)aniline 3-(Methoxymethyl)aniline Diazonium Salt 3-(Methoxymethyl)benzenediazonium Chloride 3-(Methoxymethyl)aniline->Diazonium Salt NaNO₂, HCl, 0-5 °C Azo Dye Azo Dye Product Diazonium Salt->Azo Dye β-Naphthol β-Naphthol β-Naphthol->Azo Dye Polymer_Synthesis_Workflow cluster_precursors Monomer Preparation cluster_polymerization Polymerization Nitro_Precursor This compound Amine_Monomer 3-(Methoxymethyl)aniline Nitro_Precursor->Amine_Monomer Reduction Polymer Functional Polymer (e.g., Polyamide, Polyaniline) Amine_Monomer->Polymer + Diacid Chloride or Oxidant Other_Monomers Co-monomers Other_Monomers->Polymer

Sources

Application Notes and Protocols for Monitoring Reactions of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Precise Reaction Monitoring

1-(Methoxymethyl)-3-nitrobenzene is a key intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and materials. Its bifunctional nature, possessing both a reactive benzylic ether and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. Successful and optimized synthesis of target molecules derived from this intermediate hinges on the ability to accurately monitor the progress of chemical reactions. This guide provides a comprehensive overview of robust analytical methodologies for tracking the consumption of this compound and the formation of products, ensuring high-yield, high-purity outcomes in a research and development setting.

The protocols outlined herein are designed to be self-validating, providing researchers with the tools to not only monitor reaction kinetics but also to identify potential intermediates and byproducts. The choice of analytical technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) Spectroscopy—will depend on the specific reaction conditions, the volatility and thermal stability of the compounds involved, and the level of structural information required.

Chemical Structure and Reaction Pathways

This compound can undergo several types of reactions, primarily targeting the nitro group (e.g., reduction to an amine) or the methoxymethyl group (e.g., cleavage or substitution). The choice of analytical method must account for the distinct physicochemical properties of the starting material, intermediates, and final products.

Caption: Common reaction pathways of this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for monitoring the progress of reactions involving this compound, particularly when the products are non-volatile or thermally labile.[1] The strong UV absorbance of the nitroaromatic chromophore allows for sensitive detection.

Protocol 1: Reversed-Phase HPLC for Baseline Separation

This protocol is designed to separate the relatively nonpolar starting material from potentially more polar products, such as the corresponding aniline or alcohol.

Rationale for Experimental Choices:

  • Column: A C18 column is a versatile choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with varying polarities. The addition of a small amount of formic or phosphoric acid can improve peak shape for compounds with basic or acidic functionalities.[2][3][4]

  • Detection: The nitroaromatic ring of this compound and many of its derivatives exhibits strong UV absorbance around 254 nm, providing a sensitive and universal detection wavelength for the key components of the reaction mixture.[1]

Experimental Details:

ParameterRecommended Setting
HPLC System Standard analytical HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a suitable reagent or cooling).

  • Dilute the aliquot with the initial mobile phase composition (e.g., 1:100 in 50:50 acetonitrile:water).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Caption: Workflow for HPLC reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is an excellent choice for monitoring reactions where the reactants and products are volatile and thermally stable. It provides both quantitative information (from the GC trace) and structural confirmation (from the mass spectrum).

Protocol 2: GC-MS Analysis of Reaction Mixtures

This protocol provides a starting point for the analysis of this compound and related volatile compounds.

Rationale for Experimental Choices:

  • Column: A standard non-polar column, such as a DB-5ms or HP-5ms, is suitable for the separation of a wide range of aromatic compounds.[5]

  • Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points, ensuring good resolution between the starting material, solvents, and potential products.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which can be compared to library spectra for identification.[6][7]

Experimental Details:

ParameterRecommended Setting
GC-MS System Standard GC with a mass selective detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Hold at 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the aliquot with a suitable solvent (e.g., 1:100 in ethyl acetate or dichloromethane).

  • If necessary, pass the diluted sample through a small plug of silica or a syringe filter to remove non-volatile components.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M+) : m/z 167 (likely to be observed)

  • Loss of methoxy group (-OCH3) : m/z 136

  • Formation of the tropylium ion from the benzyl fragment : m/z 91

  • Fragments related to the nitrobenzene moiety : m/z 121, 77

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics and identifying structures in real-time. ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.

Protocol 3: In-Situ ¹H NMR Reaction Monitoring

This protocol describes how to set up and run an in-situ NMR experiment to monitor the progress of a reaction involving this compound.

Rationale for Experimental Choices:

  • Solvent: A deuterated solvent that is compatible with the reaction conditions is essential. For many organic reactions, CDCl₃ or DMSO-d₆ are suitable choices.

  • Key Signals to Monitor: The distinct chemical shifts of the methoxymethyl protons and the aromatic protons of the starting material provide excellent handles for monitoring its consumption. The appearance of new signals in characteristic regions of the spectrum will indicate product formation.

Experimental Details:

  • Prepare the reaction mixture in a clean, dry NMR tube using a deuterated solvent.

  • Add a small amount of an internal standard with a known concentration and a single, sharp peak in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,4-dioxane).

  • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

  • Initiate the reaction (e.g., by adding a catalyst or heating the sample).

  • Acquire a series of ¹H NMR spectra at regular time intervals.

Expected ¹H NMR Chemical Shifts (Estimated):

Based on the known chemical shifts of related compounds such as 3-nitrobenzyl alcohol and other substituted nitrobenzenes[11][12][13], the following approximate chemical shifts for this compound in CDCl₃ can be predicted:

ProtonsEstimated Chemical Shift (ppm)Multiplicity
Aromatic-H (adjacent to NO₂)8.1 - 8.3m
Aromatic-H (other)7.5 - 7.8m
Benzylic (-CH₂-)~4.6s
Methoxy (-OCH₃)~3.4s

Data Analysis:

The concentration of the starting material at each time point can be determined by integrating its characteristic signals (e.g., the benzylic -CH₂- singlet) relative to the integral of the internal standard. This allows for the generation of a concentration vs. time plot to determine the reaction kinetics.

Caption: Workflow for in-situ NMR reaction monitoring.

Conclusion

The analytical methods presented in this guide provide a robust framework for monitoring reactions involving this compound. The choice of technique will be dictated by the specific requirements of the reaction being studied. For routine reaction progress monitoring, HPLC with UV detection offers a good balance of speed, sensitivity, and simplicity. GC-MS is invaluable for the analysis of volatile reaction mixtures, providing both quantitative data and structural confirmation. For detailed mechanistic studies and real-time kinetics, in-situ NMR spectroscopy is the most powerful tool. By applying these methods, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved yields, higher purity products, and more efficient process development.

References

  • PrepChem. (n.d.). (a) Preparation of this compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-3-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.
  • NIST. (n.d.). Benzene, 1-methoxy-2-methyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound 2) and (b) 1'-(diethoxymethyl)-4'- nitrobenzene (compound 3). Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg. (2018, March 25). Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of Benzene, 1-methoxy-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Chloromethyl-4-nitrobenzene. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Pharmaceutical Methods. (2015, June 4). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Agilent. (2010, August 20). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Drawing from established chemical principles and field-proven insights, we will explore the critical parameters of this synthesis, which is a classic example of the Williamson ether synthesis.

The formation of this compound is achieved by the SN2 reaction between a 3-nitrobenzyl halide and a methoxide source. While straightforward in principle, achieving high yields requires careful control over reagents, conditions, and potential side reactions. This document provides a structured approach to identifying and resolving common experimental challenges.

Reaction Principle: The SN2 Mechanism

The core of this synthesis is the bimolecular nucleophilic substitution (SN2) mechanism.[1] An alkoxide ion (methoxide, CH₃O⁻) acts as the nucleophile, performing a backside attack on the electrophilic benzylic carbon of the 3-nitrobenzyl halide. This concerted step displaces the halide leaving group, forming the desired ether product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products reac1 3-Nitrobenzyl Halide ts SN2 Transition State reac1->ts Nucleophilic Attack reac2 Sodium Methoxide (NaOCH₃) reac2->ts Nucleophilic Attack prod1 This compound ts->prod1 Leaving Group Departure prod2 Sodium Halide (NaX) ts->prod2 Leaving Group Departure

Caption: SN2 mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through a logical problem-solving process.

Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?

Answer: Consistently low yields are often traced back to a few fundamental areas. A systematic review of your setup and reagents is the first step.

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[2] Sodium methoxide is a strong base and will readily react with any water present, consuming your nucleophile. Furthermore, water can promote the hydrolysis of the 3-nitrobenzyl halide to form 3-nitrobenzyl alcohol, a common byproduct.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If using a solid base like sodium hydride to generate the methoxide in situ, ensure it has not been deactivated by improper storage.[2]

  • Reagent Purity: Impurities in your starting materials (3-nitrobenzyl halide, sodium methoxide, or solvent) can introduce competing side reactions.[2]

    • Solution: Use reagents from a reputable supplier. If the purity of the 3-nitrobenzyl halide is questionable, consider recrystallizing it. For example, 1-(chloromethyl)-3-nitrobenzene can be recrystallized from petroleum ether.[3]

  • Reaction Monitoring: Arbitrary reaction times can lead to either incomplete reactions or product degradation.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] This allows you to determine the point of maximum conversion and avoid unnecessarily long heating times, which can lead to byproduct formation.

Q2: I'm observing a significant amount of 3-nitrobenzyl alcohol as a byproduct. What is the cause and how can I prevent it?

Answer: The presence of 3-nitrobenzyl alcohol is a clear indicator of hydrolysis, which occurs when the 3-nitrobenzyl halide reacts with water instead of methoxide.

  • Primary Cause: Presence of water in the reaction mixture. This water could originate from inadequately dried glassware, non-anhydrous solvents, or atmospheric moisture.

  • Prevention:

    • Rigorous Drying: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator.

    • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves for methanol).

    • Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the system, especially during reagent addition.

Q3: The reaction seems to stall and does not go to completion, even after extended reflux. What can I do to improve conversion?

Answer: Stalled reactions point to issues with reactivity, which can be addressed by modifying several key parameters.

  • Leaving Group Choice: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. Iodide is the best leaving group among the halides, followed by bromide, then chloride.

    • Solution: If you are using 3-nitrobenzyl chloride, switching to 3-nitrobenzyl bromide will significantly increase the reaction rate.[1][5]

  • Solvent Effects: While methanol is convenient as both a solvent and the source of the methoxide, protic solvents can solvate the nucleophile, reducing its potency.[2]

    • Solution: Consider switching to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the sodium cation but leave the methoxide anion more "naked" and nucleophilic, which can dramatically accelerate the reaction.[4][6]

  • Phase-Transfer Catalysis (PTC): If using a polar aprotic solvent where sodium methoxide has limited solubility, or if you want to use a weaker, less expensive base like solid KOH or NaOH, a phase-transfer catalyst is highly effective.[4]

    • Solution: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) . The PTC facilitates the transfer of the methoxide anion into the organic phase, accelerating the reaction even under heterogeneous conditions.[7][8]

Troubleshooting_Workflow start Low Yield Observed q1 Analyze Byproducts (TLC, GC/MS) start->q1 is_sm Mainly Starting Material (SM) Remaining q1->is_sm Incomplete Conversion is_byproduct Significant Byproduct Formation q1->is_byproduct is_degradation Complex Mixture/ Degradation q1->is_degradation sol_sm1 Switch to 3-Nitrobenzyl Bromide (Better Leaving Group) is_sm->sol_sm1 sol_sm2 Use Polar Aprotic Solvent (DMF) + Phase-Transfer Catalyst is_sm->sol_sm2 sol_sm3 Increase Reaction Time/ Temperature (Monitor!) is_sm->sol_sm3 byprod_alcohol 3-Nitrobenzyl Alcohol? is_byproduct->byprod_alcohol sol_degrad1 Lower Reaction Temperature is_degradation->sol_degrad1 sol_degrad2 Reduce Reaction Time (Stop at Peak Conversion) is_degradation->sol_degrad2 sol_alcohol Ensure Rigorous Anhydrous Conditions byprod_alcohol->sol_alcohol Yes other_byprod Other? byprod_alcohol->other_byprod No

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material: 3-nitrobenzyl chloride or 3-nitrobenzyl bromide?

Answer: 3-nitrobenzyl bromide is superior. Bromide is a better leaving group than chloride because it is a weaker base. This results in a lower activation energy for the SN2 transition state and a faster reaction rate, often leading to higher conversion and yield under identical conditions.

Q2: Can I use a base other than sodium methoxide?

Answer: Yes, other bases can be used, but the choice has implications.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used to deprotonate methanol in situ to form sodium methoxide. This is an excellent way to ensure anhydrous conditions.[9]

  • Potassium Carbonate (K₂CO₃): A weaker base that is often used in polar aprotic solvents like DMF or acetonitrile.[10][11] It is safer to handle than NaH but may require higher temperatures or longer reaction times.

  • Sodium Hydroxide (NaOH): Can be used, particularly under phase-transfer catalysis conditions with concentrated aqueous NaOH, but this introduces water which can be problematic.[4]

Q3: Is a phase-transfer catalyst (PTC) necessary for this synthesis?

Answer: A PTC is not strictly necessary when using sodium methoxide in methanol, as the reagents are in a single phase. However, it becomes extremely beneficial or even essential when using a two-phase system, such as a solid base (K₂CO₃) in an organic solvent (DMF), or when using an aqueous base with an organic solvent.[7][12] A PTC can significantly increase the reaction rate, allow for milder conditions, and improve yields.[4][13]

Data Summary: Impact of Key Parameters on Yield
ParameterOption AOption BExpected Outcome & Rationale
Leaving Group 3-Nitrobenzyl Chloride3-Nitrobenzyl Bromide Higher Yield with B. Bromide is a better leaving group, leading to a faster SN2 reaction rate and higher conversion.[1]
Solvent MethanolDMF or Acetonitrile Higher Yield with B. Polar aprotic solvents accelerate SN2 reactions by not solvating the nucleophile as strongly as protic solvents.[2]
Base System Sodium Methoxide in MethanolK₂CO₃ in DMF + PTCComparable/Higher Yield with B. The PTC system avoids protic solvents and can be highly efficient, often with a simpler workup.[4][10]
Moisture Control Standard ConditionsRigorous Anhydrous Conditions Higher Yield with B. Prevents consumption of the base and hydrolysis of the halide starting material, minimizing byproduct formation.[2]
Optimized Experimental Protocol

This protocol is based on a literature procedure and incorporates best practices for maximizing yield.[14]

Materials:

  • 3-Nitrobenzyl chloride (17.1 g, 0.1 mole)

  • Sodium methoxide (10.8 g, 0.2 mole)

  • Anhydrous Methanol (200 mL)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 500 mL round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzyl chloride (17.1 g, 0.1 mole) and 200 mL of anhydrous methanol.

  • Reagent Addition: While stirring the solution, carefully add sodium methoxide (10.8 g, 0.2 mole). Note: An exothermic reaction will occur. The addition can be done in portions to control the initial temperature rise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 12-24 hours.[14]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Transfer the filtrate to a 1 L separatory funnel. Dilute the filtrate with 400 mL of ethyl acetate.

    • Wash the organic layer sequentially with 400 mL of water and then 400 mL of saturated brine solution to remove residual methanol and salts.[14]

  • Drying and Concentration: Separate the organic phase and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield a brown liquid.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 118-120°C at 2.3 mmHg .[14] This should yield the pure this compound (expected yield >85%).

References
  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIDXMqAeENrD6Y8_93EbyVphEHN30HF9TzB102v61x-Z2YaKZUw5XqBMg2U8teKKU8SJ1IvT1OrMn4EM4GjR31byDDTpbOjaIU5TZKUgmU8NIPnVmNdRYgb6xPCevSL2jxymm6noCP_WORY4zbe_PZLSYsLHYyYV9tjg_l4aRSmYEJ5y0GYw0qcPm0NHmAptBUcowfa9-VI1mKGo5Aop98KOyIig==]
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  • Filo. (2024). Show how you would use the Williamson ether synthesis to prepare.... [URL: https://www.filo.com/chemistry/organic-chemistry/show-how-you-would-use-the-williamson-ether-synthesis-to-prepare-the-following-ethers-you-may-use-any-alcohols-or-phenols-as-your-organic-starting-materials-a-cyclohexyl-propyl-ether-b-isopropyl-methyl-ether-c-1-methoxy-4-nitrobenzene-d-ethyl-n-propyl-ether-two-ways-e-benzyl-tert-butyl-ether-benzyl-ph-ch2]
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  • Wikipedia. (n.d.). Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
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  • Pharmaceutical Sciences. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [URL: https://www.pharmascie.com/wp-content/uploads/2017/03/PTC-in-Pharmaceutical-Industry-Where-are-we-.pdf]
  • IAJPR. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [URL: https://iajpr.com/storage/models/article/s1k444YJ9iFjVzVbYlH6KqPz9mY0kC2WlK2k0Q8zC1z151dK4cQhX1t9P48J/phase-transfer-catalysis-a-green-methodology-for-new-drug-discovery-research-a-review.pdf]
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [URL: https://crdeep.com/wp-content/uploads/2016/03/Vol-1-No-3-1-GJCR.pdf]
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Technical Support Center: Purification of 1-(Methoxymethyl)-3-nitrobenzene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude 1-(methoxymethyl)-3-nitrobenzene. The content is structured to address common challenges and fundamental questions, ensuring a successful and safe distillation process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge and pre-experimental considerations crucial for a successful purification.

Q1: Why is vacuum distillation the required method for purifying this compound?

A1: this compound is a high-boiling-point compound.[1] Attempting to distill it at atmospheric pressure would require temperatures high enough to risk thermal decomposition, leading to yield loss and the formation of hazardous, impure byproducts. Vacuum distillation is a technique that lowers the pressure within the apparatus, thereby reducing the boiling point of the compound to a temperature where it can be safely vaporized without degradation.[2][3] This method is essential for purifying heat-sensitive or high-boiling compounds.[4]

Q2: What are the expected boiling points for this compound under vacuum?

A2: The boiling point is highly dependent on the vacuum level achieved. Published data provides reliable benchmarks for your experiment. Minor variations can occur due to the accuracy of the pressure gauge and the purity of the crude material.

Pressure (Torr / mm Hg)Boiling Point (°C)Source
11 Torr138-140 °C[1]
2.3 mm Hg118-120 °C[5]

Note: 1 Torr is approximately equal to 1 mm Hg.

Q3: What are the likely impurities in my crude this compound?

A3: The impurity profile depends on the synthetic route. A common preparation involves the reaction of 3-nitrobenzyl chloride with sodium methoxide in methanol.[5] Based on this synthesis and subsequent workup, potential impurities include:

  • Starting Materials: Unreacted 3-nitrobenzyl chloride.

  • Reagents & Solvents: Residual methanol, sodium methoxide, and extraction solvents like ethyl acetate.[5]

  • Water: Introduced during the aqueous workup steps.

  • Side-Products: Minor byproducts from the Williamson ether synthesis.

  • Degradation Products: Formed if the reaction or initial workup involved excessive heat.

Q4: What are the critical safety precautions for this procedure?

A4: Safety is paramount.

  • Implosion Hazard: Always inspect glassware for cracks or star fractures before starting. A vacuum creates a significant pressure differential, and damaged glassware can implode.[6] Use a safety shield around the apparatus.

  • Thermal Stability: While vacuum distillation lowers the temperature, nitroaromatic compounds can be thermally sensitive. Avoid excessive heating of the distillation pot.

  • Proper Assembly: Ensure all joints are well-sealed to maintain a stable vacuum.[6] Use thick-walled vacuum tubing, as standard tubing will collapse under reduced pressure.[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses (or goggles), a lab coat, and appropriate gloves, is required.

Section 2: Experimental Protocol for Vacuum Distillation

This section provides a detailed, step-by-step methodology for the purification process.

2.1 Apparatus Setup

  • Glassware: Use a round-bottom flask (distillation pot), a short-path distillation head (or a Claisen adapter with a condenser), a vacuum adapter, and receiving flasks.

  • Heating & Stirring: Place the round-bottom flask in a heating mantle controlled by a variable transformer. Add a magnetic stir bar to the flask for smooth boiling. Boiling chips are ineffective under vacuum.[6]

  • Temperature & Pressure Monitoring: Place a thermometer correctly in the distillation head—the top of the bulb should be level with the bottom of the sidearm leading to the condenser.[7] Connect a pressure gauge (manometer) between the apparatus and the vacuum pump to monitor the system pressure accurately.

  • Vacuum Connection: Connect the vacuum adapter to a cold trap, and the cold trap to a vacuum pump using thick-walled tubing. The cold trap protects the pump from corrosive vapors.

  • Joints: Lightly grease all ground-glass joints to ensure an airtight seal.

2.2 Distillation Procedure

  • Preparation: Ensure the crude this compound is dry. Water will interfere with the distillation. Charge the distillation flask no more than two-thirds full with the crude material and a magnetic stir bar.

  • Evacuation: Assemble the apparatus. Turn on the magnetic stirrer. Begin to slowly evacuate the system. A slow and steady decrease in pressure helps to remove any residual volatile solvents without violent bumping.[6]

  • Heating: Once the target vacuum is reached and stable, begin to heat the distillation pot gently.[8]

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities. The temperature reading will be unstable during this phase.

    • Main Fraction: When the temperature stabilizes at the expected boiling point for your vacuum level, change to a new receiving flask. Collect the pure this compound. The distillation rate should be controlled to about 1-2 drops per second.[8]

    • Tails: If the temperature begins to drop or rise sharply after the main fraction is collected, stop the distillation. The remaining material consists of high-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the system to cool to room temperature. Only then should you slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump. Disassemble the glassware.

Section 3: Troubleshooting Guide

This Q&A guide addresses specific issues that may arise during the experiment.

Q: My vacuum pump is running, but the pressure isn't dropping to the expected level.

A: This is a common issue related to leaks in the system.

  • Cause: Poorly sealed joints, cracked glassware, or perforated tubing.

  • Solution:

    • Check that all ground-glass joints are properly seated and lightly greased.

    • Inspect all glassware for hairline cracks.

    • Ensure the vacuum tubing is thick-walled and has no holes.

    • Verify that the vacuum pump oil is clean and at the correct level.

Q: The liquid in the distillation pot is bumping violently.

A: Bumping occurs when the liquid becomes superheated and boils erratically.

  • Cause: Inefficient stirring, heating too rapidly, or the presence of trapped volatile impurities.

  • Solution:

    • Ensure the magnetic stirrer is on and spinning at a speed sufficient to create a vortex.

    • Reduce the heating rate. Apply heat gradually to maintain a controlled boil.

    • If the issue persists upon initial heating, cool the system, vent it, and re-evacuate more slowly to gently remove any remaining low-boiling solvents.

Q: The pot is boiling, but no distillate is collecting in the receiver.

A: This indicates that the vapor is condensing before it reaches the receiver.

  • Cause: The thermometer bulb is placed too high, insufficient heating, or excessive heat loss from the apparatus.[7]

  • Solution:

    • Check Thermometer Placement: The top of the thermometer bulb must be aligned with the bottom of the condenser sidearm to accurately read the vapor temperature.[7]

    • Insulate: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss, especially if distilling a small quantity.[7]

    • Increase Heating: Gradually increase the heating mantle temperature. There must be enough energy to allow the vapor to travel through the distillation head.

Q: The material in the distillation pot is turning dark brown or black.

A: This is a clear sign of thermal decomposition.

  • Cause: The pot temperature is too high. This can be due to an inefficient vacuum (requiring a higher boiling temperature) or simply setting the heating mantle too high.

  • Solution:

    • Immediately reduce or turn off the heat.

    • Improve the vacuum level. A lower system pressure will allow the material to distill at a lower, safer temperature.

    • If decomposition has already occurred, the purity of the collected distillate may be compromised.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving the common issue of "No Distillate Collection."

troubleshooting_workflow start Start: No Distillate Collecting q1 Is the liquid in the distillation pot boiling? start->q1 action1 Increase heating mantle temperature gradually. q1->action1 No q2 Is the vacuum level stable and low enough? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Troubleshoot vacuum system: - Check for leaks - Inspect pump & tubing q2->action2 No q3 Is the thermometer bulb positioned correctly? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Adjust thermometer: Top of bulb level with bottom of condenser arm. q3->action3 No action4 Insulate distillation head and flask neck with glass wool or foil. q3->action4 Yes a3_yes Yes a3_no No end_ok Problem Resolved action3->end_ok action4->end_ok

Caption: A flowchart for troubleshooting the absence of distillate.

References

  • PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Selective Reduction of the Nitro Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of selective nitro group reduction. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges in this fundamental chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your synthetic endeavors.

The conversion of a nitro group to an amine is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] However, achieving this transformation with high chemoselectivity, especially in the presence of other reducible functional groups, presents a significant challenge.[2] This resource is designed to be your first point of reference for diagnosing and solving problems encountered during these reactions.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding the selective reduction of nitro groups.

Q1: What is the primary challenge in selectively reducing a nitro group?

A1: The foremost challenge is achieving chemoselectivity. This means reducing the nitro group to an amine while leaving other sensitive functional groups within the same molecule, such as ketones, aldehydes, esters, nitriles, alkenes, or halogens, intact.[2][3] The choice of the reducing agent and the precise control of reaction conditions are critical to prevent unwanted side reactions.[2][3]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to an incomplete or slow nitro reduction. Key areas to investigate include:

  • Reagent/Catalyst Activity: The reducing agent may have degraded, or in the case of catalytic hydrogenation, the catalyst may be poisoned or deactivated.[4][5]

  • Stoichiometry: An insufficient amount of the reducing agent is a common issue, especially for metal-based reductions where an excess is often required.[2]

  • Solubility: Poor solubility of the nitro compound in the chosen solvent can severely limit the reaction rate.[4]

  • Temperature: While many reductions work at room temperature, some substrates require gentle heating. Conversely, some reactions are exothermic and may require cooling to prevent side product formation.[2][4]

Q3: I'm observing significant side products like hydroxylamines or azoxy compounds. How can I minimize these?

A3: The formation of intermediates such as nitroso and hydroxylamine species is inherent to the stepwise, six-electron reduction of a nitro group.[1] Accumulation of these intermediates or their condensation to form azoxy or azo compounds often results from incomplete reduction.[4] To favor the formation of the desired amine, ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[4] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is also crucial to avoid over- or under-running the reaction.[2]

Q4: Can I use protecting groups for other functionalities during nitro reduction?

A4: Yes, protecting groups are a viable strategy, particularly for highly sensitive groups like ketones and aldehydes.[6] For instance, a ketone can be protected as a ketal, which is stable under many nitro reduction conditions and can be deprotected afterward.[6][7] However, the use of protecting groups adds extra steps to the synthesis, so direct selective reduction is often preferred if possible.[7]

Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.

Issue 1: Lack of Chemoselectivity - Unwanted Reduction of Other Functional Groups

Question: My primary challenge is the reduction of other functional groups (e.g., ketones, esters, halogens) along with the nitro group. How can I improve selectivity?

Causality and Solution:

The key to chemoselectivity lies in choosing a reducing system with the right reactivity profile for your specific substrate. Different reducing agents and methods have varying selectivities.

Troubleshooting Workflow: Reagent Selection

The following decision-making process, illustrated in the diagram below, can guide your selection of an appropriate reducing agent based on the functional groups present in your starting material.

graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Define Nodes start [label="Identify other functional groups\nin the molecule", shape=ellipse, fillcolor="#4285F4"]; ketone_q [label="Ketone/Aldehyde Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ester_q [label="Ester/Amide Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; nitrile_q [label="Nitrile Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alkene_q [label="Alkene/Alkyne Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; halogen_q [label="Halogen Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_other [label="No other reducible groups", shape=ellipse, fillcolor="#4285F4"];

// Define Result Nodes sncl2 [label="Use SnCl₂·2H₂O in EtOH/EtOAc.\nMild and highly selective for\nnitro groups over carbonyls.", fillcolor="#34A853"]; fe_nh4cl [label="Consider Fe/HCl or Fe/NH₄Cl.\nClassic, robust methods.", fillcolor="#34A853"]; na2s [label="Sodium Sulfide (Na₂S) can be\neffective and often spares alkenes.", fillcolor="#34A853"]; raney_ni [label="Use Raney Nickel with H₂.\nOften preferred over Pd/C to\nprevent dehalogenation.", fillcolor="#34A853"]; sulfided_ptc [label="Sulfided Pt/C with H₂ can be\nhighly selective for nitro group\nreduction while preserving halogens.", fillcolor="#34A853"]; pdc_h2 [label="Standard catalytic hydrogenation\n(H₂, Pd/C) is generally efficient.", fillcolor="#34A853"];

// Define Connections start -> ketone_q; ketone_q -> sncl2 [label="Yes"]; ketone_q -> ester_q [label="No"]; ester_q -> fe_nh4cl [label="Yes"]; ester_q -> nitrile_q [label="No"]; nitrile_q -> fe_nh4cl [label="Yes"]; nitrile_q -> alkene_q [label="No"]; alkene_q -> na2s [label="Yes"]; alkene_q -> halogen_q [label="No"]; halogen_q -> raney_ni [label="Yes"]; halogen_q -> no_other [label="No"]; no_other -> pdc_h2; raney_ni -> sulfided_ptc [style=dashed, label="Alternative"]; }

Caption: Reagent selection workflow for selective nitro reduction.

Data Summary: Chemoselectivity of Common Reduction Methods

The following table provides a general guide to the compatibility of various functional groups with common nitro reduction methods.[1]

Functional GroupCatalytic H₂ (Pd/C)Fe / NH₄ClSnCl₂NaBH₄ / FeCl₂
Aryl Halide (Cl, Br) Often Reduced (Hydrogenolysis)StableStableStable
Ketone / Aldehyde Often ReducedStableStableStable
Ester StableStableStableStable
Nitrile Can be ReducedStableStableStable
Alkene / Alkyne ReducedStableStableStable
Benzyl Ether CleavedStableStableStable
Table denotes typical outcomes and may vary with specific substrates and conditions.
Issue 2: Incomplete Reaction or Low Yield

Question: My nitro reduction is stalling, resulting in a low yield of the desired amine. How can I drive the reaction to completion?

Causality and Solution:

An incomplete reaction can stem from several factors, including reagent deactivation, poor solubility, or suboptimal conditions. A systematic approach is needed to identify and rectify the issue.

Troubleshooting Workflow: Addressing Low Conversion

graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Define Nodes start [label="Low or No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="1. Check Catalyst/\nReagent", shape=box, fillcolor="#FBBC05"]; check_conditions [label="2. Check Reaction\nConditions", shape=box, fillcolor="#FBBC05"]; check_substrate [label="3. Check Substrate/\nSolvent", shape=box, fillcolor="#FBBC05"];

// Catalyst/Reagent Issues poisoned [label="Poisoned?", shape=diamond, fillcolor="#F1F3F4"]; inactive [label="Inactive/Old?", shape=diamond, fillcolor="#F1F3F4"]; insufficient [label="Insufficient Loading?", shape=diamond, fillcolor="#F1F3F4"];

// Conditions Issues pressure [label="Inadequate H₂\nPressure?", shape=diamond, fillcolor="#F1F3F4"]; temp [label="Incorrect\nTemperature?", shape=diamond, fillcolor="#F1F3F4"]; agitation [label="Poor Agitation?", shape=diamond, fillcolor="#F1F3F4"];

// Substrate/Solvent Issues solubility [label="Poor Solubility?", shape=diamond, fillcolor="#F1F3F4"]; impure [label="Impure Solvent?", shape=diamond, fillcolor="#F1F3F4"];

// Solutions replace_catalyst [label="Use fresh catalyst/\nPurify starting material", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_loading [label="Increase catalyst/\nreagent amount", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Increase H₂ pressure/\nAdjust temperature/\nEnsure vigorous stirring", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Use co-solvent system/\nChoose a better solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Connections start -> check_catalyst; start -> check_conditions; start -> check_substrate;

check_catalyst -> poisoned; check_catalyst -> inactive; check_catalyst -> insufficient; poisoned -> replace_catalyst [label="Yes"]; inactive -> replace_catalyst [label="Yes"]; insufficient -> increase_loading [label="Yes"];

check_conditions -> pressure; check_conditions -> temp; check_conditions -> agitation; pressure -> optimize_conditions [label="Yes"]; temp -> optimize_conditions [label="Yes"]; agitation -> optimize_conditions [label="Yes"];

check_substrate -> solubility; check_substrate -> impure; solubility -> change_solvent [label="Yes"]; impure -> change_solvent [label="Yes"]; }

Caption: Troubleshooting workflow for low conversion in nitro reductions.

Detailed Steps:

  • Verify Reagent and Catalyst Quality : For catalytic hydrogenations, catalyst poisoning by sulfur or halide impurities can halt the reaction.[5] Using a fresh batch of catalyst is a good diagnostic step.[4][5] For metal/acid reductions, ensure the metal is finely powdered to maximize surface area.[4]

  • Optimize Reaction Conditions :

    • Temperature : Gently heating the reaction can increase the rate, but be cautious of promoting side reactions.[4]

    • Pressure (for Hydrogenation) : For stubborn substrates, increasing hydrogen pressure using a Parr hydrogenator may be necessary.[8]

    • Agitation : In heterogeneous reactions (e.g., with Pd/C or Fe powder), vigorous stirring is essential to ensure proper mixing of the solid, liquid, and (if applicable) gas phases.[8]

  • Address Solubility Issues : If your starting material has poor solubility, the reaction will be slow. Consider using a co-solvent system, such as ethanol/water, or switching to a solvent like THF in which the substrate is more soluble.[4][9] Protic co-solvents can often be beneficial in hydrogenation reactions.[4][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key selective reduction experiments.

Protocol 1: Selective Reduction using SnCl₂·2H₂O

This method is particularly useful for reducing nitro groups in the presence of sensitive functionalities like ketones and aldehydes.[3]

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ice

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aromatic nitro compound (1 equivalent) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.[3]

  • Heat the reaction mixture to reflux (around 70-80 °C) under an inert atmosphere (e.g., nitrogen).[3]

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice.[3]

  • Carefully neutralize the mixture by adding a 5% aqueous solution of NaHCO₃ or NaOH until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[3]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.[3][4]

Protocol 2: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method avoids the use of high-pressure hydrogen gas and is often effective and mild.[2]

Materials:

  • Aromatic nitro compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the aromatic nitro compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add ammonium formate (3-5 equivalents).[2]

  • Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol% by weight).[2]

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to remove the solvent and isolate the product.[2]

Workflow for Catalytic Hydrogenation

graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Define Nodes step1 [label="Dissolve nitro compound\nin solvent"]; step2 [label="Add hydrogen donor\n(e.g., Ammonium Formate)"]; step3 [label="Add Pd/C catalyst\nunder inert atmosphere"]; step4 [label="Stir at RT or with\ngentle heating"]; step5 [label="Monitor reaction\n(TLC, LC-MS)"]; step6 [label="Filter through Celite®\nto remove catalyst"]; step7 [label="Concentrate filtrate\nto isolate product"];

// Define Connections step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; }

Caption: Experimental workflow for catalytic transfer hydrogenation.
Analytical Methods for Monitoring Nitro Reduction

Effective monitoring is crucial for optimizing reaction conditions and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitatively tracking the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of intermediates and side products, and can be used for quantitative analysis.

  • Gas Chromatography (GC): Suitable for volatile compounds, often coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS).[10]

  • Process Analytical Technology (PAT): For larger-scale reactions, online monitoring tools like mid-IR spectroscopy can provide real-time data on reaction progress and impurity formation, enhancing safety and control.[11]

By understanding the underlying principles and systematically troubleshooting, the challenges in the selective reduction of nitro groups can be effectively managed, leading to successful and efficient synthesis of the desired amines.

References

  • Challenges in the selective reduction of the nitro group - Benchchem. (URL: )
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. (URL: )
  • selective reduction of nitro group without affecting other functional groups - Benchchem. (URL: )
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Reduction of nitro groups on benzene - YouTube. (URL: [Link])

  • my nitro refuses to be reduced : r/Chempros - Reddit. (URL: [Link])

  • Reduction of nitro compound using protection group - Chemistry Stack Exchange. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • troubleshooting guide for the catalytic hydrogenation of nitroarom
    • analytical methods. (URL: [Link])

  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

Sources

optimizing reaction conditions for the synthesis of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Technical Support Center: Synthesis of 1-(Methoxymethyl)-3-nitrobenzene

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in successfully performing this synthesis. The primary route discussed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-nitrobenzyl halide and sodium methoxide?

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride or bromide). This single-step concerted reaction involves the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-halogen bond, displacing the halide ion as the leaving group.[2]

Q2: Why is a primary benzylic halide, like 3-nitrobenzyl chloride, an ideal substrate for this reaction?

The Williamson ether synthesis is most effective with methyl or primary alkyl halides.[1][2] 3-Nitrobenzyl chloride is a primary benzylic halide. The benzylic carbon is sterically accessible, minimizing hindrance for the incoming nucleophile. While secondary halides can lead to a mixture of substitution and elimination products, and tertiary halides predominantly yield elimination products, primary halides strongly favor the desired SN2 pathway.[2]

Q3: What is the role of sodium methoxide in this synthesis?

Sodium methoxide (NaOCH₃) serves as the source for the highly reactive methoxide anion (CH₃O⁻).[3] This alkoxide is a much stronger nucleophile than its conjugate acid, methanol, which significantly accelerates the rate of the SN2 reaction.[2] The alkoxide is typically used in excess to ensure the complete conversion of the 3-nitrobenzyl halide.[3]

Q4: Which solvents are recommended for this reaction and why?

Methanol is a commonly used solvent for this specific transformation.[3] It readily dissolves both sodium methoxide and the organic substrate. Using the conjugate acid of the alkoxide nucleophile as the solvent is a standard practice for the Williamson ether synthesis.[2] Alternatively, polar aprotic solvents like THF, DMF, or acetonitrile can be used.[1][4] These solvents can enhance the nucleophilicity of the alkoxide by not solvating the anion as strongly as protic solvents, potentially increasing the reaction rate.[1][5]

Q5: Can Phase Transfer Catalysis (PTC) be used to optimize this reaction?

Yes, Phase Transfer Catalysis (PTC) is a powerful technique for reactions involving reagents in immiscible phases, such as an aqueous solution of a salt and an organic substrate in a non-polar solvent. For this synthesis, a PTC approach could involve using solid sodium methoxide or generating it in situ from methanol and solid NaOH, with the 3-nitrobenzyl halide in a non-polar solvent like toluene. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the methoxide ion into the organic phase to react.[6][7] This can offer advantages like easier workup, milder reaction conditions, and reduced solvent waste.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: The reaction shows low or no conversion to the desired product.

  • Possible Cause A: Reagent Quality

    • Explanation: Sodium methoxide is highly hygroscopic and can decompose upon exposure to atmospheric moisture, reducing its activity. The 3-nitrobenzyl halide starting material may also degrade over time or contain impurities.

    • Solution: Use freshly opened or properly stored anhydrous sodium methoxide. Verify the purity of the 3-nitrobenzyl halide via NMR or melting point analysis before starting the reaction.

  • Possible Cause B: Insufficient Reaction Time or Temperature

    • Explanation: The reaction reported in the literature involves refluxing for an extended period (e.g., 22 hours) to achieve high conversion.[3] Insufficient heating or time will result in an incomplete reaction.

    • Solution: Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting material spot.[10] Continue heating until the starting material is consumed.

  • Possible Cause C: Inappropriate Solvent

    • Explanation: While methanol is standard, it must be anhydrous. The presence of water will consume the sodium methoxide, converting it to methanol and sodium hydroxide, thus inhibiting the desired reaction.

    • Solution: Use anhydrous methanol. If using other solvents, ensure they are polar enough to facilitate the SN2 mechanism but are also anhydrous.[1]

Problem 2: Significant formation of unintended side products is observed.

  • Possible Cause A: E2 Elimination

    • Explanation: Although less common with primary halides, the basic methoxide can potentially induce an E2 elimination reaction, especially at very high temperatures, leading to the formation of 3-nitrostyrene. This is a major competing pathway for secondary and tertiary halides.[1]

    • Solution: Maintain the reaction at the reflux temperature of methanol and avoid excessive heating. The choice of a primary benzylic halide already minimizes this risk significantly.[2]

  • Possible Cause B: Impurities in Starting Materials

    • Explanation: If the 3-nitrobenzyl halide starting material is contaminated with 3-nitrobenzyl alcohol, the alcohol can be deprotonated by sodium methoxide to form the corresponding alkoxide. This can then react with another molecule of 3-nitrobenzyl halide to form an undesired symmetrical ether, bis(3-nitrobenzyl) ether.

    • Solution: Ensure the purity of the starting 3-nitrobenzyl halide. If necessary, purify it by recrystallization or chromatography before use.

Problem 3: The final product is difficult to purify.

  • Explanation: The crude product is typically an oily brown liquid, which is expected.[3] The primary challenge is separating the desired product from unreacted starting materials and any non-volatile side products.

  • Solution:

    • Aqueous Workup: A thorough aqueous workup is critical. After the reaction, cool the mixture and filter off any precipitated salts. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and saturated brine.[3] This removes residual methanol, salts, and unreacted sodium methoxide.

    • Purification Method: The most effective method for purifying the final product is vacuum distillation.[3] The boiling point of this compound is reported as 118-120 °C at 2.3 mmHg.[3] This technique efficiently separates the product from less volatile impurities. Alternatively, silica gel column chromatography can be employed.

Data Presentation

Table 1: Optimized Reaction Conditions for Williamson Ether Synthesis
ParameterRecommended ConditionRationale
Electrophile 3-Nitrobenzyl ChloridePrimary benzylic halide, favors SN2 over E2.[2][3]
Nucleophile Sodium MethoxideStrong nucleophile for efficient SN2 displacement.[3]
Molar Ratio 1 : 2 (Electrophile : Nucleophile)An excess of the nucleophile drives the reaction to completion.[3]
Solvent Anhydrous MethanolDissolves reagents well; standard for this transformation.[2][3]
Temperature Reflux (~65 °C)Provides sufficient energy for the reaction without promoting side reactions.[3]
Reaction Time ~22 hoursEnsures high conversion; should be monitored by TLC/HPLC.[3][10]
Purification Vacuum DistillationEffective for separating the liquid product from non-volatile impurities.[3]
Expected Yield ~90% (based on reported 15.1g from 0.1 mole)High yields are achievable with optimized conditions.[3]

Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

  • 3-Nitrobenzyl chloride (17.1 g, 0.1 mole)

  • Sodium methoxide (10.8 g, 0.2 mole)

  • Anhydrous Methanol (200 mL)

  • Ethyl acetate (400 mL)

  • Magnesium sulfate (anhydrous)

  • Saturated brine solution

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge a 500 mL round-bottom flask with 3-nitrobenzyl chloride (17.1 g) and anhydrous methanol (200 mL). Place the flask on a magnetic stirrer.

  • Reagent Addition: While stirring the solution, carefully add sodium methoxide (10.8 g). Note: An exothermic reaction will occur.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 22 hours. Monitor the reaction progress periodically using TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (400 mL).

    • Wash the organic layer sequentially with water (400 mL) and then with saturated brine (400 mL).

    • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator at approximately 55 °C to obtain a brown liquid.

  • Purification: Purify the crude brown liquid by vacuum distillation at ~2.3 mmHg. Collect the fraction boiling between 118-120 °C.

  • Analysis: Confirm the identity and purity of the collected fraction, this compound, using NMR spectroscopy. The expected yield is approximately 15.1 g.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Reaction Setup (3-Nitrobenzyl Chloride in Methanol) B 2. Reagent Addition (Sodium Methoxide) A->B C 3. Reflux (~65°C, 22h) B->C D 4. Monitor Progress (TLC/HPLC) C->D E 5. Cool & Filter D->E Upon Completion F 6. Dilute & Extract (Ethyl Acetate) E->F G 7. Wash (Water & Brine) F->G H 8. Dry & Concentrate (MgSO4, Rotovap) G->H I 9. Vacuum Distillation (118-120°C @ 2.3 mmHg) H->I J 10. Characterization (NMR Spectroscopy) I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

References

  • PrepChem. (n.d.). Preparation of this compound. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
  • Pearson. (n.d.). Provide the structure of the product formed from the reaction of 1-bromo-2,4,6. Pearson. Retrieved from [Link]

  • AIChE. (2022). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings. Retrieved from [Link]

  • CORE. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. CORE. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent. Googleapis.com. Retrieved from [Link]

  • Rakesh Devidas Amrutkar et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4381-4388. Retrieved from [Link]

  • Research Publish Journals. (2016). Process Intensification Using Phase Transfer Catalysts. International Journal of Thesis Projects and Dissertations (IJTPD), 4(1), 56-63. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzyl alcohol. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-3-nitro-. NIST WebBook. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Physical Chemistry Chemical Physics, 23, 4059-4071. Retrieved from [Link]

Sources

stability of 1-(Methoxymethyl)-3-nitrobenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 1-(Methoxymethyl)-3-nitrobenzene

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by its two key functional groups: the methoxymethyl (MOM) ether linked to the aromatic ring at a benzylic position, and the nitro group .

  • Methoxymethyl Ether: This group is classified as an acid-labile protecting group.[1][2] Consequently, the molecule is expected to be unstable and undergo cleavage under acidic conditions, particularly with heat.[3][4]

  • Nitroaromatic System: The nitrobenzene moiety is generally stable. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack but also makes the molecule resistant to oxidative degradation.[5][6]

  • Basic Conditions: Ethers are characteristically very stable in basic media.[7] The MOM group is often intentionally used in syntheses that involve strong bases for this reason.[8] Therefore, this compound is expected to be highly stable under basic conditions.

Q2: What degradation products should I expect under acidic conditions?

A2: Under acidic conditions, the methoxymethyl ether bond is the primary site of vulnerability. The degradation proceeds via acid-catalyzed hydrolysis. The expected products are 3-nitrobenzyl alcohol and formaldehyde (or its derivatives, like dimethoxymethane, if methanol is the solvent).

The mechanism involves the protonation of the ether oxygen, creating a better leaving group (methanol).[4][9] This is followed by the departure of methanol and the formation of a resonance-stabilized benzylic carbocation. The strong electron-withdrawing effect of the nitro group at the meta position will destabilize this carbocation, meaning that forcing conditions (e.g., strong acid and/or heat) are likely required for cleavage compared to an unsubstituted benzyl ether.[10] Finally, nucleophilic attack by water on the carbocation yields the 3-nitrobenzyl alcohol.

Acid-Catalyzed Hydrolysis Diagram 1: Acid-Catalyzed Hydrolysis Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage (SN1-like) cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation Molecule This compound Protonated Protonated Ether Molecule->Protonated + H⁺ Carbocation Benzylic Carbocation (Rate-Limiting) Protonated->Carbocation - CH₃OH Protonated_Alcohol Protonated Alcohol Carbocation->Protonated_Alcohol + H₂O Methanol Methanol Final_Product 3-Nitrobenzyl Alcohol Protonated_Alcohol->Final_Product - H⁺

Caption: Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

Q3: Is this compound stable to common basic reagents like NaOH, K₂CO₃, or organic amines?

A3: Yes. The C-O bond of an ether is highly resistant to cleavage by bases.[11] Therefore, the compound is expected to be stable in the presence of common inorganic bases (e.g., sodium hydroxide, potassium carbonate) and organic amines (e.g., triethylamine, pyridine) under typical reaction conditions (room temperature to moderate heating). This stability is a key feature of using MOM as a protecting group for alcohols in multi-step syntheses.[8]

Q4: How can I experimentally determine the stability of my compound?

A4: A forced degradation study (also known as stress testing) is the standard approach.[12][13] This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.[14] This is a critical step in pharmaceutical development for establishing degradation pathways and developing stability-indicating analytical methods.[15] A typical study would include exposure to acidic, basic, oxidative, photolytic, and thermal stress. For acid/base stability, a time-course study analyzing the sample by a suitable technique like HPLC-UV is recommended.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpected degradation or low yield in a reaction buffered to a slightly acidic pH (e.g., pH 4-6). Even mildly acidic conditions, especially when combined with elevated temperatures over extended periods, can be sufficient to cause slow cleavage of the acid-labile MOM ether.Monitor the reaction for the appearance of 3-nitrobenzyl alcohol. If cleavage is an issue, consider running the reaction at a lower temperature or for a shorter duration. If the protocol allows, adjust the pH closer to neutral.
My sample shows a new peak in the HPLC chromatogram after sitting in an acidic mobile phase for several hours. The compound is likely degrading on-instrument. Acidic mobile phases (e.g., containing trifluoroacetic acid or formic acid) can catalyze the hydrolysis of the MOM ether.Analyze samples promptly after preparation. If on-instrument degradation is suspected, neutralize the sample before injection or develop a method with a mobile phase closer to neutral pH, if compatible with the chromatography.
A reaction run under strongly basic conditions (e.g., refluxing NaOH) shows discoloration or minor impurities. While the ether linkage is stable, very harsh basic conditions could potentially lead to other reactions involving the nitroaromatic system, although this is less common. The impurities could also arise from reactants, not the starting material.Confirm the identity of the impurities using techniques like LC-MS. Run a blank reaction with only this compound under the same conditions to confirm its stability. Consider using milder basic conditions if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a typical procedure for assessing the stability of this compound to acid and base, aligned with industry practices.[12][15]

1. Materials & Reagents:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Deionized water

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.

3. Stress Sample Preparation:

  • Acid Stress:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Prepare a parallel sample using 1 M HCl for more aggressive stress.

  • Base Stress:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

    • Prepare a parallel sample using 1 M NaOH.

  • Control Sample:

    • To a vial, add 1 mL of the stock solution and 1 mL of deionized water.

4. Incubation:

  • Store one set of vials (Acid, Base, Control) at room temperature (~25°C) and another set in a water bath or oven at an elevated temperature (e.g., 60°C).

  • Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

5. Sample Analysis:

  • Before analysis, neutralize the acidic and basic aliquots by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for nitroaromatic compounds.[16][17]

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Stability Study Workflow Diagram 2: Experimental Workflow for Stability Study cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_incubate 3. Incubation cluster_analysis 4. Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl) Stock->Acid Base Basic (0.1 M NaOH) Stock->Base Control Neutral (H₂O) Stock->Control RT Room Temp (~25°C) Acid->RT Heat Elevated Temp (e.g., 60°C) Acid->Heat Base->RT Base->Heat Control->RT Control->Heat Sample Sample at T=0, 2, 8, 24h RT->Sample Heat->Sample Neutralize Neutralize Aliquot Sample->Neutralize Analyze Analyze by HPLC-UV Neutralize->Analyze Data Quantify Parent Peak & Identify Degradants Analyze->Data

Caption: Diagram 2: Experimental Workflow for Stability Study

Summary of Expected Stability

The following table summarizes the predicted stability of this compound based on fundamental chemical principles. Experimental results from a forced degradation study should be used for definitive confirmation.

Condition Reagent Example Temperature Expected Stability Primary Degradation Product
Strongly Acidic 1 M HClElevated (e.g., >60°C)Unstable 3-nitrobenzyl alcohol
Mildly Acidic 0.1 M HClRoom TemperatureLikely Unstable (over time)3-nitrobenzyl alcohol
Neutral Water / Buffer pH 7Elevated (e.g., >60°C)Stable None Expected
Mildly Basic 0.1 M NaOHElevated (e.g., >60°C)Stable None Expected
Strongly Basic 1 M NaOHElevated (e.g., >60°C)Highly Stable None Expected

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Morressier. (2018). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride. Retrieved from [Link]

  • Perdih, F., Grilc, M., & Likozar, B. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Raju, P. A., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Santos, R. B., et al. (2023). Benzyl alcohol and benzyl ether group reactions. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Li, Z., et al. (2019). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • ResearchGate. (2021). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the mechanism of benzyl ether hydrogenolysis? Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods for 1,3-Dinitrobenzene. Retrieved from [Link]

  • ResearchGate. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Goff, D. A., et al. (1984). Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. Retrieved from [Link]

  • ResearchGate. (2023). Reduction of nitrobenzene in acidic media in presence of a reducing.... Retrieved from [Link]

  • Quora. (n.d.). What is the nature of nitrobenzene? I mean, is it an acidic, a basic, or an amphoteric? Retrieved from [Link]

  • Quora. (n.d.). How is p-nitro benzene more acidic than benzoic acid? Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-3-nitro-. Retrieved from [Link]

  • Juárez, J. F., et al. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • ResearchGate. (2017). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Retrieved from [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Vedantu. (n.d.). Among the following compounds nitrobenzene benzene class 12 chemistry JEE_Main. Retrieved from [Link]

  • Quora. (n.d.). Is nitrobenzene less reactive than benzene? Retrieved from [Link]

  • Leah4sci. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). (a) Preparation of this compound. Retrieved from [Link]

  • ResearchGate. (2021). Structure of nitrobenzene and its derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Retrieved from [Link]

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Technical Support Center: Selective Reduction of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of 1-(methoxymethyl)-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for preventing over-reduction and other common side reactions during this critical transformation. The successful synthesis of 1-(methoxymethyl)-3-aminobenzene is a key step for various downstream applications, and ensuring high selectivity is paramount.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary goal of this reduction and what is considered "over-reduction"?

The primary objective is the chemoselective reduction of the nitro group on this compound to an amine, yielding 1-(methoxymethyl)-3-aminobenzene.

"Over-reduction" in this context refers to two main undesired outcomes:

  • Formation of reaction intermediates: The reduction of a nitro group proceeds in steps, typically via nitroso and hydroxylamine intermediates. If the reaction does not go to completion or if intermediates condense, byproducts such as azoxy, azo, or hydrazo compounds can form.[1][2]

  • Cleavage of the methoxymethyl (MOM) ether: The MOM ether is an acetal, which is generally stable to many reducing agents but can be sensitive to acidic conditions.[3][4] Strong acids, often used in conjunction with metal reductants like SnCl₂ or Fe, can cleave the MOM group, leading to the formation of 3-aminophenol.[3]

Q2: Why is preventing over-reduction and side reactions so critical?

Achieving high selectivity is crucial for several reasons:

  • Yield and Purity: Side reactions lower the yield of the desired product and introduce impurities that can be difficult and costly to separate.

  • Downstream Processes: The presence of impurities, even in small amounts, can poison catalysts or cause unwanted side reactions in subsequent synthetic steps.

  • Regulatory Compliance: In pharmaceutical development, a clean impurity profile is essential for meeting strict regulatory standards.

Section 2: Troubleshooting Guide: Diagnosing and Preventing Over-Reduction

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My reaction yields significant byproducts (e.g., azoxy compounds) or stalls at the hydroxylamine intermediate.

This issue indicates that the reduction is either incomplete or that reaction intermediates are condensing. This is common when the catalyst activity is low or reaction conditions are not optimized.[1]

Root Causes & Solutions:

  • Insufficient Catalyst Activity (Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, poisoned, or used at too low a loading.[5] Impurities like sulfur or halides in the starting material or solvent can poison the catalyst.[6]

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the starting material and solvent are pure. A pre-treatment of the starting material by passing it through a small plug of silica or activated carbon can sometimes remove poisons.

  • Inadequate Reducing Agent Stoichiometry (Chemical Reduction):

    • Cause: For reagents like Tin(II) chloride (SnCl₂), an insufficient molar equivalent will lead to incomplete reduction.[1] The reaction requires a sufficient excess to drive it to the desired amine.[1]

    • Solution: Increase the equivalents of the reducing agent. For SnCl₂·2H₂O, using 3-5 equivalents is a common practice.[1]

  • Suboptimal Temperature or Pressure:

    • Cause: Low temperature or, in the case of catalytic hydrogenation, low hydrogen pressure can lead to a sluggish reaction.[1] Conversely, excessively high temperatures can sometimes promote the formation of condensation byproducts.[1]

    • Solution: For catalytic hydrogenation, ensure the system is properly sealed and purged. Increase hydrogen pressure if using a Parr shaker or autoclave. Gentle heating (e.g., 40-50 °C) can often increase the reaction rate without promoting side reactions.

Troubleshooting Workflow for Incomplete Reduction

G start Problem: Incomplete Reduction/ Byproduct Formation check_method Which method was used? start->check_method catalytic Catalytic Hydrogenation (e.g., H₂, Pd/C) check_method->catalytic Hydrogenation chemical Chemical Reduction (e.g., SnCl₂) check_method->chemical Chemical sol_cat_1 Increase catalyst loading (e.g., 5 -> 10 mol%) catalytic->sol_cat_1 sol_cat_2 Use fresh, high-quality catalyst catalytic->sol_cat_2 sol_cat_3 Increase H₂ pressure or reaction temperature catalytic->sol_cat_3 sol_chem_1 Increase equivalents of reducing agent (e.g., 3 -> 5 eq) chemical->sol_chem_1 sol_chem_2 Ensure adequate proton source (if required) chemical->sol_chem_2 end_node Monitor by TLC/LC-MS for full conversion sol_cat_1->end_node sol_cat_2->end_node sol_cat_3->end_node sol_chem_1->end_node sol_chem_2->end_node

Caption: Troubleshooting decision tree for incomplete reduction.

Problem 2: The desired aniline is formed, but a significant amount of 3-aminophenol is also present, indicating cleavage of the MOM ether.

This is a classic sign of acidic instability of the methoxymethyl protecting group.

Root Causes & Solutions:

  • Highly Acidic Conditions:

    • Cause: The use of strong acids, such as concentrated HCl with SnCl₂, creates a low pH environment that readily hydrolyzes the MOM acetal.[3]

    • Solution 1 (Modify Chemical Reduction): Switch to a non-acidic or mildly acidic protocol. SnCl₂·2H₂O can be used in solvents like ethanol or ethyl acetate, often without the need for strong mineral acids.[7][8] The protons required for the reduction can be sourced from the solvent or the water of hydration.[7]

    • Solution 2 (Switch to Catalytic Hydrogenation): Catalytic hydrogenation using H₂ and Pd/C is typically performed under neutral conditions and is an excellent method for reducing nitro groups without affecting acid-sensitive functionalities like MOM ethers.[9][10]

Reaction Pathway and Side Reaction

G cluster_main Reaction Pathways cluster_desired Desired Pathway (Neutral Conditions) cluster_undesired Undesired Pathway (Acidic Conditions) start 1-(Methoxymethyl) -3-nitrobenzene product_desired 1-(Methoxymethyl) -3-aminobenzene start->product_desired H₂, Pd/C or SnCl₂/EtOH product_undesired 3-Aminophenol start->product_undesired SnCl₂/HCl or Fe/HCl

Caption: Desired vs. undesired reaction pathways.

Section 3: Optimized Protocols for Selective Reduction
Protocol A: Catalytic Hydrogenation (Recommended for Selectivity)

This method is highly selective for the nitro group and is the preferred choice when acid-sensitive groups are present.[9]

Step-by-Step Methodology:

  • Setup: In a flask suitable for hydrogenation (e.g., a Parr bottle or a round-bottom flask with a septum), dissolve this compound (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of ~0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi for a Parr shaker) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(methoxymethyl)-3-aminobenzene, which can be used directly or purified further.

Protocol B: Modified Tin(II) Chloride Reduction (Non-Acidic)

This method avoids strong mineral acids, preserving the MOM group.[7][8]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[10]

  • Workup: Cool the reaction to room temperature. Quench by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and precipitate tin salts.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Comparison of Reduction Methods

FeatureCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂/EtOH)
Selectivity Excellent; highly selective for nitro group.[11]Good; avoids strong acid, preserving MOM group.[7][8]
Conditions Mild (RT, 1-3 atm H₂)Mild (Reflux)
Workup Simple filtration to remove catalyst.[10]Requires quenching and extraction to remove tin salts.[12][13]
Scalability Excellent; widely used in industry.Can be challenging due to tin waste.[12]
Safety Requires handling of H₂ gas and pyrophoric catalyst.Exothermic reaction; tin compounds have toxicity concerns.[7][12]
Section 4: References
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • ResearchGate. Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. [Link]

  • Jack Westin. Organic Chemistry: Reduction Reactions (Hydrogenation Reactions). [Link]

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • eScholarship.org. Selective reduction of nitroarenes via non-contact hydrogenation. [Link]

  • Wiley Online Library. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ACS Catalysis. Interplay of In–O Bond Activation and Stabilization toward an Efficient and Stable CO2 Hydrogenation to Methanol. [Link]

  • NIH. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]

  • CORE. Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]

  • University of Groningen. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons containing non-noble metals. [Link]

  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • The University of Groningen research portal. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons containing non-noble metals. [Link]

  • MDPI. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. [Link]

  • Organic Chemistry Data. Reduction and Oxidation :: Catalytic Hydrogenation. [Link]

  • Chemistry LibreTexts. 9.11: Reduction of Alkenes - Catalytic Hydrogenation. [Link]

  • Kocienski, P. J. Protecting Groups. [Link]

  • ResearchGate. The mechanism for the reduction of nitrobenzene to aniline. [Link]

Sources

Technical Support Center: Purification of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who require high-purity 1-(Methoxymethyl)-3-nitrobenzene for their experimental work. Commercial grades of this compound can contain various impurities stemming from its synthesis, storage, or handling. This document provides a comprehensive overview of common impurities, troubleshooting advice for purification challenges, and detailed protocols for validated purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: Based on its common synthesis route—the Williamson ether synthesis from 3-nitrobenzyl halide and a methoxide source—impurities can include:

  • Unreacted Starting Materials: 3-nitrobenzyl chloride or bromide, sodium methoxide, and methanol.[1]

  • Side-Products: Dimerized products, or products from competing elimination reactions.

  • Solvent Residues: Solvents used in the synthesis and workup, such as ethyl acetate or methanol.[1]

  • Degradation Products: Over time, nitroaromatic compounds can undergo slight degradation, especially if exposed to light or high temperatures.

Q2: My this compound sample is a brown liquid. Is this normal?

A2: Yes, it is common for crude this compound to appear as a brown liquid.[1] This coloration is often due to minor impurities. A successful purification should yield a significantly lighter, pale-yellow liquid.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main compound from non-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and highlight certain impurities.[3][4][5]

Q4: What are the primary safety concerns when handling this compound?

A4: While specific data for this compound is limited, related nitrobenzene compounds are known to be toxic.[6][7] General safety precautions for nitroaromatics should be followed:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE): gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact. [7]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. [6][7]

Troubleshooting Purification Issues

Observed Problem Potential Cause Recommended Solution
Low recovery after distillation Distillation temperature too high, leading to thermal decomposition.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is carefully controlled.
Product is still colored after distillation Co-distillation with a similarly boiling impurity.Perform a fractional distillation or use an alternative purification method like column chromatography.
Oily precipitate instead of crystals during recrystallization The solvent is too nonpolar, or the solution is supersaturated.Add a small amount of a miscible, more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization.[8]
No separation of spots on TLC plate during column chromatography development Incorrect solvent system (eluent).Systematically vary the polarity of the eluent. A common starting point for nitroaromatics is a mixture of hexane and ethyl acetate.

Purification Workflow Overview

The selection of a purification method depends on the nature of the impurities, the required purity level, and the scale of the experiment. Below is a logical workflow for purifying commercial this compound.

PurificationWorkflow Crude Commercial This compound Analysis1 Initial Purity Assessment (GC-MS, TLC) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Distillation Vacuum Distillation Decision1->Distillation No PureProduct High-Purity Product Decision1->PureProduct Yes Analysis2 Purity Assessment Post-Distillation Distillation->Analysis2 Decision2 Purity Sufficient? Analysis2->Decision2 Chromatography Column Chromatography Decision2->Chromatography No Decision2->PureProduct Yes Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Vacuum Distillation

Vacuum distillation is an effective method for separating this compound from non-volatile impurities and solvents with significantly different boiling points.[9]

Rationale: By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation. This compound has a reported boiling point of 138-140 °C at 11 Torr and 118-120 °C at 2.3 mm Hg.[1][10][11]

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Use a cold trap between the apparatus and the vacuum pump.

  • Charging the Flask: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Initiating Vacuum: Ensure all joints are properly sealed. Turn on the condenser cooling water and start the vacuum pump. Slowly decrease the pressure to the desired level (e.g., 2-10 Torr).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask. As the temperature stabilizes near the expected boiling point at the set pressure, switch to a clean receiving flask to collect the main fraction of purified this compound.

  • Completion: Once the main fraction has been collected and the distillation rate slows, stop heating and allow the apparatus to cool before slowly reintroducing air to the system.

Protocol 2: Column Chromatography

For removing impurities with similar boiling points, column chromatography provides a higher degree of separation.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).

Step-by-Step Procedure:

  • Stationary Phase Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent may be gradually increased to facilitate the movement of the desired compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₈H₉NO₃[10][12]
Molecular Weight 167.16 g/mol [10][12]
Boiling Point 138-140 °C (11 Torr)[10][11]
Density ~1.19 g/cm³ (Predicted)[10]

References

  • Preparation of this compound. PrepChem.com. [Link]

  • 1-Methoxy-3-nitrobenzene;hydrochloride. PubChem. [Link]

  • Benzene, 1-methoxy-3-nitro-. SIELC Technologies. [Link]

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Benzene, 1-methoxy-3-nitro-. NIST WebBook. [Link]

  • Benzene, 1-methoxy-3-nitro-. NIST WebBook. [Link]

  • Safety Data Sheet - Nitrobenzene. DC Fine Chemicals. [Link]

  • Benzene, 1-methoxy-3-nitro-. NIST WebBook. [Link]

  • nitrobenzene. Organic Syntheses Procedure. [Link]

  • 1-methoxy-3-nitrobenzene. LookChem. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • 3-Nitroanisole. PubChem. [Link]

  • Recrystallization. Professor Dave Explains (YouTube). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 1-Methoxy-4-methyl-2-nitrobenzene. PubChem. [Link]

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Validation & Comparative

Comparative 1H NMR Spectral Analysis: A Guide to the Characterization of 1-(Methoxymethyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth 1H NMR characterization of 1-(Methoxymethyl)-3-nitrobenzene, a key intermediate in various synthetic applications. We present a detailed analysis of its predicted proton NMR spectrum, focusing on the causal relationships between its molecular structure and the observed chemical shifts, splitting patterns, and integrations. To facilitate unambiguous identification and highlight the resolving power of NMR spectroscopy, a comparative analysis is conducted against structurally similar alternatives, including 3-nitrobenzyl alcohol and m-nitroanisole. This document is intended for researchers, chemists, and drug development professionals who rely on precise structural elucidation for the advancement of their work.

The Structural Imperative: Why 1H NMR is Critical for Substituted Nitrobenzenes

In the synthesis of complex organic molecules, the precise arrangement of substituents on an aromatic ring is paramount to the final compound's function. Isomeric impurities can lead to vastly different biological activities or chemical reactivities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the substitution pattern of benzene derivatives.[1] The chemical environment of each proton in a molecule generates a unique signal, providing a detailed fingerprint of its structure.[2]

For a molecule like this compound, 1H NMR allows us to:

  • Confirm the presence and integrity of both the methoxymethyl (-CH₂OCH₃) and nitro (-NO₂) groups.

  • Verify the meta (1,3) substitution pattern on the benzene ring.

  • Distinguish it from its ortho (1,2) and para (1,4) isomers, which would exhibit distinctly different spectral patterns.[3][4]

This guide explains the expected 1H NMR spectrum of the title compound, grounded in the fundamental principles of electronic effects and spin-spin coupling.

Predicted 1H NMR Spectrum of this compound

The structure of this compound features two distinct regions for 1H NMR analysis: the aliphatic region, containing the methoxymethyl protons, and the aromatic region. The strong electron-withdrawing nature of the nitro group (-NO₂) and the inductive effect of the methoxymethyl group create a highly deshielded and complex aromatic system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Splitting Pattern Justification
H-2 8.30 - 8.401Hs (or narrow t, J ≈ 2 Hz)Positioned between two electron-withdrawing groups, making it the most deshielded aromatic proton. Experiences only weak meta-coupling.
H-6 7.80 - 7.901Hd (or dd)Ortho to the -CH₂OCH₃ group and ortho to the nitro group. Deshielded. Experiences ortho-coupling to H-5 and potentially weak meta-coupling.
H-4 7.70 - 7.801Hd (or dd)Ortho to the nitro group and para to the -CH₂OCH₃ group. Strongly deshielded by the nitro group.[5] Experiences ortho-coupling to H-5.
H-5 7.55 - 7.651HtFlanked by two protons (H-4 and H-6), leading to a triplet pattern from two similar ortho-couplings.
-CH₂- (Benzylic) ~4.602HsSinglet due to no adjacent protons. Deshielded by the adjacent oxygen and aromatic ring.[6]
-OCH₃ (Methoxy) ~3.403HsSinglet due to no adjacent protons. Typical chemical shift for a methoxymethyl ether.[6][7]

Comparative Spectral Analysis: Distinguishing this compound

To underscore the unique spectral features of this compound, it is crucial to compare it with plausible alternatives or related structures. The subtle differences in their 1H NMR spectra are definitive proof of structure.

Compound Key Aromatic Protons (δ, ppm) Benzylic/Methoxy Protons (δ, ppm) Key Distinguishing Feature
This compound (Predicted) H-2: ~8.35H-4, H-6, H-5: 7.55-7.90-CH₂- : ~4.60 (s, 2H)-OCH₃ : ~3.40 (s, 3H)Presence of two distinct aliphatic singlets for the methoxymethyl group.
3-Nitrobenzyl alcohol H-2: 8.07H-4, H-5, H-6: 7.50-8.21[8]-CH₂- : ~4.81 (d, 2H)-OH : ~2.41 (t, 1H)[8]The benzylic -CH₂- signal is a doublet coupled to the hydroxyl proton, and the methoxy signal is absent.
m-Nitroanisole (1-Methoxy-3-nitrobenzene) Complex pattern from ~7.20-8.00-OCH₃ : ~3.90 (s, 3H)No benzylic -CH₂- signal. The methoxy group is directly attached to the ring, resulting in a more downfield shift compared to the methoxymethyl ether.
Nitrobenzene H-ortho: ~8.25H-para: ~7.71H-meta: ~7.56[5]N/AAbsence of any aliphatic signals. Simpler aromatic pattern due to molecular symmetry.[5][9]

This comparative approach demonstrates how 1H NMR can easily differentiate the target molecule from its alcohol analog (3-nitrobenzyl alcohol) by the presence of the methoxy singlet and the splitting pattern of the benzylic protons. Furthermore, it can be distinguished from its isomer, m-nitroanisole, by the presence of the benzylic -CH₂- signal and the upfield shift of the methoxy signal.

Experimental Protocol for 1H NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality 1H NMR spectrum. Trustworthiness in NMR data is achieved through careful sample preparation and instrument calibration.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid obscuring sample peaks.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Apply the acquisition parameters and collect the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the chemical shifts and coupling constants to assign the peaks to the molecular structure.

Workflow for Structural Elucidation

The process from sample to confirmed structure follows a logical and self-validating workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh & Dissolve Sample B Add Deuterated Solvent & TMS Standard A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate to TMS H->I J Integrate Signals I->J K Analyze Shifts & Splitting J->K L Assign Peaks to Protons K->L M Structural Confirmation L->M

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

The 1H NMR spectrum of this compound is characterized by two aliphatic singlets around 4.60 ppm (-CH₂) and 3.40 ppm (-OCH₃), and a complex four-proton system in the aromatic region between 7.55 and 8.40 ppm. The unique chemical shifts and splitting patterns, particularly the highly deshielded singlet-like proton at the C2 position, provide a definitive fingerprint for this specific isomer. By comparing this spectral data with that of structurally related compounds, researchers can confidently verify the identity and purity of their material, ensuring the integrity of subsequent experimental work.

References

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A Comparative Guide to the Synthesis of 1-(Methoxymethyl)-3-nitrobenzene: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is paramount to achieving efficiency, scalability, and cost-effectiveness. This guide provides an in-depth technical comparison of established and alternative methodologies for the synthesis of 1-(methoxymethyl)-3-nitrobenzene, a valuable building block in various research and development applications. By examining the underlying chemical principles and providing supporting experimental data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound serves as a key intermediate in the synthesis of a range of target molecules in medicinal chemistry and materials science. The presence of the nitro group allows for further functionalization, such as reduction to an amine, while the methoxymethyl group offers a stable ether linkage. The efficiency of its synthesis directly impacts the overall viability of a multi-step synthetic sequence. This guide will dissect two primary approaches: a direct, one-step route and a two-step alternative commencing with the reduction of 3-nitrobenzaldehyde.

Route 1: Direct Williamson Ether Synthesis from 3-Nitrobenzyl Chloride

The most direct and commonly employed method for the synthesis of this compound is the Williamson ether synthesis, starting from commercially available or readily synthesized 3-nitrobenzyl chloride.

Reaction Principle

This reaction proceeds via a classic S(_N)2 mechanism, where the methoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-nitrobenzyl chloride and displacing the chloride leaving group. The general transformation is depicted below:

Williamson_Ether_Synthesis start 3-Nitrobenzyl Chloride reagent + Sodium Methoxide start->reagent product This compound reagent->product

Caption: Direct Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3-Nitrobenzyl Chloride[1]
  • Reaction Setup: A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar is charged with 17.1 grams (0.1 mole) of 3-nitrobenzyl chloride in 200 milliliters of methanol.

  • Reagent Addition: To this stirred solution, 10.8 grams (0.2 mole) of sodium methoxide is added. An exothermic reaction is typically observed.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 22 hours.

  • Work-up: The mixture is cooled and filtered. The filtrate is transferred to a separatory funnel, diluted with 400 milliliters of ethyl acetate, and washed sequentially with 400 milliliters of water and 400 milliliters of saturated brine.

  • Isolation: The organic phase is separated, dried over magnesium sulfate, and concentrated on a rotary evaporator at 55°C.

  • Purification: The resulting crude brown liquid is purified by distillation under reduced pressure (2.3 millimeters of mercury) to yield the final product.

Performance Data
ParameterValueSource
Starting Material 3-Nitrobenzyl Chloride[1]
Yield ~90% (15.1g from 17.1g)[1]
Purity High (distilled)[1]
Reaction Time 22 hours[1]
Key Reagents Sodium methoxide, Methanol[1]

Route 2: Two-Step Synthesis via 3-Nitrobenzyl Alcohol

An alternative approach involves the initial synthesis of 3-nitrobenzyl alcohol, which is then methylated to afford the target product. This route offers flexibility as 3-nitrobenzyl alcohol can be prepared from different starting materials.

Step 2a: Synthesis of 3-Nitrobenzyl Alcohol from 3-Nitrobenzaldehyde

A highly efficient method for producing 3-nitrobenzyl alcohol is the reduction of 3-nitrobenzaldehyde using sodium borohydride.

Synthesis_of_3_Nitrobenzyl_Alcohol start 3-Nitrobenzaldehyde reagent + NaBH4 in Methanol start->reagent product 3-Nitrobenzyl Alcohol reagent->product

Caption: Reduction of 3-Nitrobenzaldehyde to 3-Nitrobenzyl Alcohol.

  • Reaction Setup: A solution of 3-nitrobenzaldehyde (200 g, 1.32 mol) in methanol (1000 mL) is prepared in a flask at 0°C under a nitrogen atmosphere.

  • Reagent Addition: Sodium borohydride (25 g, 0.66 mol) is added slowly to the solution.

  • Reaction Conditions: The reaction mixture is allowed to stir at room temperature for 1 hour.

  • Work-up: The reaction is quenched with ice-water at 0°C. Methanol is removed under reduced pressure, and the residue is extracted with dichloromethane (5 x 200 mL).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to furnish 3-nitrobenzyl alcohol.

ParameterValueSource
Starting Material 3-Nitrobenzaldehyde[2]
Yield 93% (190.7g)[2]
Purity High (used as is for next step)[2]
Reaction Time 1 hour[2]
Key Reagents Sodium borohydride, Methanol[2]
Step 2b: Methylation of 3-Nitrobenzyl Alcohol

Once 3-nitrobenzyl alcohol is obtained, several methods can be employed for its methylation to this compound. We will compare three plausible and effective approaches: Williamson ether synthesis, methylation with dimethyl carbonate, and the Mitsunobu reaction.

Methylation_of_3_Nitrobenzyl_Alcohol cluster_0 Methylation Methods start 3-Nitrobenzyl Alcohol williamson Williamson Ether Synthesis (e.g., NaH, CH3I) start->williamson dmc Dimethyl Carbonate (with catalyst) start->dmc mitsunobu Mitsunobu Reaction (PPh3, DEAD, MeOH) start->mitsunobu product This compound williamson->product dmc->product mitsunobu->product

Caption: Alternative Methylation Routes from 3-Nitrobenzyl Alcohol.

This classic method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.[3][4]

Experimental Rationale: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the alkoxide. Methyl iodide is a highly reactive S(_N)2 substrate, leading to a generally efficient etherification.

Anticipated Performance:

  • Yield: Typically high for primary alcohols (>90%).

  • Reagents: Sodium hydride (pyrophoric, requires careful handling), methyl iodide (toxic).

  • Conditions: Anhydrous conditions are crucial.

A greener and safer alternative to traditional methylating agents is dimethyl carbonate (DMC).[5] The reaction is typically catalyzed by a solid base or a zeolite.

Experimental Rationale: Dimethyl carbonate is a non-toxic and environmentally benign reagent. The reaction often proceeds with high selectivity for O-methylation, and the byproducts (methanol and carbon dioxide) are innocuous.

Anticipated Performance:

  • Yield: Can be very high (up to 98% for benzyl-type alcohols).[5]

  • Reagents: Dimethyl carbonate (low toxicity), catalyst (e.g., NaX or NaY faujasites).[5]

  • Conditions: Higher temperatures (165–200 °C) may be required.[5]

The Mitsunobu reaction provides a powerful method for converting alcohols to a variety of functional groups, including ethers, under mild conditions.[6][7][8]

Experimental Rationale: This reaction utilizes triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by methanol. It is particularly useful for substrates that are sensitive to harsh basic or acidic conditions.

Anticipated Performance:

  • Yield: Generally good to excellent for primary alcohols.

  • Reagents: Triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (toxic and potentially hazardous), methanol.

  • Byproducts: Stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative are produced, which can complicate purification.

Comparative Analysis and Synthesis Efficiency

To provide a clear comparison, the following table summarizes the key aspects of each synthetic route.

RouteStarting Material(s)Key StepsOverall Yield (estimated)AdvantagesDisadvantages
1: Direct Williamson 3-Nitrobenzyl Chloride1~90%High yield, one-stepRequires 3-nitrobenzyl chloride, long reaction time
2a + 2b (Williamson) 3-Nitrobenzaldehyde, CH(_3)I2~84% (93% x 90%)High overall yield, readily available starting materialTwo steps, uses hazardous reagents (NaH, CH(_3)I)
2a + 2b (DMC) 3-Nitrobenzaldehyde, Dimethyl Carbonate2~91% (93% x 98%)"Green" reagents, high potential yieldRequires higher temperatures, catalyst may be needed
2a + 2b (Mitsunobu) 3-Nitrobenzaldehyde, Methanol2~79% (93% x 85%)Mild conditionsStoichiometric byproducts complicate purification, hazardous reagents

Conclusion and Recommendations

For the synthesis of this compound, the direct Williamson ether synthesis from 3-nitrobenzyl chloride (Route 1) stands out for its simplicity and high yield in a single step, provided the starting halide is readily available.

However, if starting from the more economical 3-nitrobenzaldehyde, the two-step route involving reduction followed by methylation with dimethyl carbonate (Route 2a + 2b (DMC)) presents a highly attractive and environmentally conscious alternative. While requiring optimization for the specific substrate, the high reported yields for similar benzyl alcohols and the use of safer reagents make it a compelling choice for sustainable chemical production.

The two-step route utilizing a traditional Williamson ether synthesis with methyl iodide (Route 2a + 2b (Williamson)) remains a robust and high-yielding option, though the hazards associated with sodium hydride and methyl iodide must be carefully managed.

The Mitsunobu reaction (Route 2a + 2b (Mitsunobu)) , while mechanistically elegant and proceeding under mild conditions, is less ideal for this particular transformation due to the generation of stoichiometric byproducts that can complicate purification on a larger scale, making it less economically viable for bulk synthesis.

Ultimately, the choice of synthetic route will depend on the specific constraints of the project, including the availability and cost of starting materials, the scale of the synthesis, and the emphasis on process safety and environmental impact.

References

  • Selva, M., & Perosa, A. (2003). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 5(6), 693-697.
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  • Dandepally, S. R., Williams, A. L., & six others. (2015). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 20(10), 17803–17843.
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  • Freitas, M. S., Nelson, D. L., & others. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(10), 2447-2454.
  • ResearchGate. (2014). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 1-(Methoxymethyl)-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of the biological activities associated with the 1-(methoxymethyl)-3-nitrobenzene scaffold. While direct literature on this specific parent compound is limited, this document extrapolates from the well-established bioactivities of related nitroaromatic compounds to build a predictive framework for its derivatives. We delve into the critical roles of the nitro- and methoxymethyl- groups in modulating biological effects, primarily focusing on potential antimicrobial and cytotoxic activities. This guide furnishes detailed, field-proven protocols for the synthesis of a representative derivative and for robust in vitro evaluation using standardized assays. By presenting comparative data and discussing structure-activity relationships, this document serves as a foundational resource for researchers aiming to explore this chemical space for novel therapeutic agents.

Introduction: The Nitroaromatic Scaffold in Medicinal Chemistry

Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone in medicinal chemistry and industrial synthesis.[1][2][3] The nitro group is a potent electron-withdrawing moiety that significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[4] Its presence can deactivate the aromatic ring towards electrophilic substitution and render the molecule susceptible to reductive bioactivation within cells, a key mechanism for the activity of many nitroaromatic drugs.[4][5]

Many nitro-containing molecules are frontline treatments for infections, with metronidazole and chloramphenicol being prominent examples.[4][5] Their general mechanism involves the enzymatic reduction of the nitro group to produce toxic radical intermediates, which can then damage cellular macromolecules like DNA, leading to cell death.[4][5] This reactivity profile makes nitroaromatics a compelling scaffold for developing novel antimicrobial and anticancer agents.[6][7][8]

The this compound structure combines this reactive nitro group with a methoxymethyl ether substituent. The ether linkage introduces moderate lipophilicity and can influence the compound's solubility, membrane permeability, and metabolic stability. Understanding how derivatization of this core structure impacts biological activity is crucial for designing new chemical entities with improved efficacy and safety profiles.

Comparative Landscape: Key Derivatives and Alternatives

The biological activity of nitroaromatic compounds is heavily dependent on the type and position of substituents on the aromatic ring.[9] Factors such as hydrophobicity and electronic properties (e.g., the energy of the lowest unoccupied molecular orbital, E_LUMO) are key determinants of mutagenicity and toxicity.[10][11]

2.1 Profile of this compound Derivatives Based on established quantitative structure-activity relationships (QSAR) for nitroaromatics, we can predict how modifications to the this compound core might influence activity:[1][12]

  • Electron-Donating Groups (e.g., -OH, -NH₂): Adding these groups could alter the reduction potential of the nitro group, potentially making bioactivation easier or more difficult. Their position is critical; ortho- and para-substituted amines and hydroxyls can have different toxicological profiles.[13]

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Halogenation can increase lipophilicity and has been shown to enhance the antimicrobial activity of some nitro derivatives.[4]

  • Bulky/Fused Rings: Increasing the size and planarity of the aromatic system can significantly enhance mutagenic potency, a factor to consider in both anticancer and toxicity screening.[10]

2.2 Benchmark Compounds for Comparison To provide context for experimental results, it is essential to compare the activity of novel derivatives against established compounds.

  • Antimicrobial Assays: Ciprofloxacin (antibacterial) and Fluconazole (antifungal) are standard benchmarks.

  • Cytotoxicity Assays: Doxorubicin is a widely used chemotherapeutic agent for comparison in cancer cell line studies.

Experimental Evaluation: Protocols & Methodologies

This section provides detailed, self-validating protocols for the synthesis and biological evaluation of a representative derivative. The causality behind key steps is explained to ensure technical accuracy and reproducibility.

3.1 Synthesis Protocol: this compound

This protocol is based on a standard Williamson ether synthesis, a reliable method for forming the methoxymethyl ether from the corresponding benzyl halide.[14]

Rationale: The reaction utilizes a strong base, sodium methoxide, to deprotonate methanol, forming a potent nucleophile (methoxide ion). This ion then displaces the chloride on 3-nitrobenzyl chloride via an S_N2 reaction. Methanol serves as both the reagent and the solvent. An excess of sodium methoxide is used to drive the reaction to completion.

Materials:

  • 3-Nitrobenzyl chloride

  • Methanol (anhydrous)

  • Sodium methoxide

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Saturated brine solution

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 17.1 g (0.1 mol) of 3-nitrobenzyl chloride in 200 mL of methanol.[14]

  • Reagent Addition: To the stirred solution, carefully add 10.8 g (0.2 mol) of sodium methoxide. (Caution: The reaction is exothermic). [14]

  • Reflux: Heat the mixture to reflux and maintain for approximately 22 hours to ensure the reaction goes to completion.[14]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Transfer the filtrate to a separatory funnel. Dilute with 400 mL of ethyl acetate and wash sequentially with 400 mL of water and 400 mL of saturated brine. The washing steps remove residual methanol and salts.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[14]

  • Purification: Purify the resulting crude liquid by vacuum distillation to yield this compound as the final product.[14]

3.2 Cytotoxicity Evaluation: MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is a foundational assay in drug discovery.[6][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol (Optimized for Adherent Cells in a 96-well Plate):

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line (e.g., MCF-7 breast cancer cells) in a complete culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. The optimal seeding density ensures cells are in an exponential growth phase during the experiment.[15]

    • Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and controls (vehicle, positive control like Doxorubicin) in the culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[20]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Data Acquisition:

    • Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17][20]

  • Validation & Controls:

    • Vehicle Control: Wells with cells treated only with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This establishes 100% viability.

    • Blank Control: Wells with medium and MTT but no cells. This value is subtracted from all other readings.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

3.3 Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[22][24]

Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22][25] The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

    • Prepare a suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.[25]

  • Inoculation:

    • Inoculate each well containing the antimicrobial dilutions with an equal volume of the prepared inoculum.[22][24]

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[21]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).[22]

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

  • Validation & Controls:

    • Growth Control: Wells containing broth and inoculum but no drug. This well must show clear turbidity.

    • Sterility Control: Wells containing only broth to check for contamination. This well must remain clear.

    • Quality Control: Test a reference strain with a known MIC for a standard antibiotic (e.g., Ciprofloxacin) to validate the assay's accuracy.[22]

Comparative Performance Analysis & Visualization

The following sections present hypothetical data based on known trends for nitroaromatic compounds to illustrate how results should be structured and interpreted.

4.1 Data Summary Tables

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Exposure

Compound IDR¹-SubstitutionR²-SubstitutionMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)Selectivity Index (SI)¹
Parent -H-H85.2110.5>200>2.3
DER-01 4-Cl-H22.535.1150.36.7
DER-02 4-OH-H65.892.4>200>3.0
DER-03 -H5-NO₂15.321.945.63.0
Doxorubicin (Positive Control)0.81.25.46.8

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (MCF-7). A higher SI is desirable.[26]

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound IDR¹-SubstitutionR²-SubstitutionS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent -H-H128>256>256
DER-01 4-Cl-H3212864
DER-02 4-OH-H128>256128
DER-03 -H5-NO₂6412864
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A4

4.2 Structure-Activity Relationship (SAR) Discussion

  • Effect of Halogenation (DER-01): The addition of a chlorine atom at the 4-position significantly increased both cytotoxicity and antimicrobial activity. This is consistent with the trend that increased lipophilicity and electron-withdrawing character can enhance the biological effects of nitroaromatics.[4] The selectivity index for DER-01 was comparable to Doxorubicin, indicating a promising therapeutic window.

  • Effect of an Electron-Donating Group (DER-02): The hydroxyl group at the 4-position resulted in activity similar to or slightly weaker than the parent compound. This suggests that increasing the electron density on the ring may not be favorable for the bioactivation of this particular scaffold.

  • Effect of a Second Nitro Group (DER-03): Adding a second nitro group (dinitration) markedly increased cytotoxicity, but also toxicity against the normal cell line, resulting in a poor selectivity index. This highlights a common challenge in developing nitroaromatics: balancing efficacy with toxicity.[11]

4.3 Visualizing Experimental Workflows

A clear workflow diagram is essential for planning and executing a screening campaign.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Screening Cascade cluster_2 Hit Characterization synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification stock Create Master Stock Solutions (e.g., 10 mM in DMSO) purification->stock primary_cyto Primary Cytotoxicity Screen (MTT Assay, 1-2 Cancer Lines) stock->primary_cyto Test Dilutions primary_am Primary Antimicrobial Screen (Broth Microdilution, 2-3 Strains) stock->primary_am Test Dilutions dose_response Dose-Response Analysis (Calculate IC50 / MIC) primary_cyto->dose_response primary_am->dose_response selectivity Selectivity Profiling (Test on Normal Cell Line) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar Identify Hits moa Mechanism of Action Studies (e.g., DNA binding) lead Lead Candidate Selection moa->lead sar->moa

Caption: High-level workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion & Future Directions

This guide establishes a framework for investigating the biological activity of this compound derivatives. Based on the well-documented properties of related nitroaromatics, this scaffold holds potential for the development of novel cytotoxic and antimicrobial agents. The provided protocols for synthesis and in vitro testing offer a robust starting point for screening campaigns.

Future work should focus on synthesizing a diverse library of derivatives to build a comprehensive SAR model. Promising "hit" compounds, such as the hypothetical chlorinated derivative DER-01 , should be advanced to secondary screening, including mechanism-of-action studies and evaluation against broader panels of cancer cell lines or microbial pathogens. Ultimately, the goal is to identify lead candidates with high potency and a favorable selectivity index for further preclinical development.

References

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A Comparative Guide to the Reduction of Nitrobenzene Derivatives for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Anilines are pivotal building blocks for a vast array of bioactive molecules, dyes, and polymers. The choice of reducing agent for this transformation is critical, as it dictates the chemoselectivity, yield, and scalability of the process, especially when dealing with complex molecules bearing multiple functional groups.

This guide provides an in-depth comparative analysis of the most common and effective reducing agents for nitrobenzene derivatives. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Landscape of Nitroarene Reduction: A Comparative Overview

The selection of an appropriate reducing agent is a balancing act between reactivity, selectivity, cost, and safety. Below, we compare the key characteristics of the most widely employed methods.

Key Performance Indicators of Common Reducing Agents
Reducing SystemTypical Reagents & ConditionsAdvantagesDisadvantagesFunctional Group Tolerance (General)
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni; often mild T/PHigh efficiency, clean (water byproduct), catalyst can be recycled.[1]Risk of over-reduction and dehalogenation; flammable H₂ gas; pyrophoric catalysts (e.g., Raney Ni).[2][3]Can reduce alkenes, alkynes, carbonyls, and nitriles. Raney Ni is often preferred to avoid dehalogenation.[4]
Metal/Acid Reduction (e.g., Béchamp) Fe, SnCl₂, Zn in acidic media (HCl, AcOH)Cost-effective, good functional group tolerance for acid-stable groups.[2][5]Stoichiometric metal waste, often harsh acidic conditions, cumbersome workup to remove metal salts.[2][3]Good for substrates with other reducible groups like carbonyls and esters that are stable to acid.[6]
Transfer Hydrogenation Hydrazine hydrate (N₂H₄·H₂O), Formic acid (HCOOH) or its salts with a catalyst (e.g., Pd/C, Fe-based)Avoids the use of high-pressure H₂ gas, often highly chemoselective.[7][8]Can require elevated temperatures; hydrazine is toxic.[9]Excellent chemoselectivity, tolerating halides, olefins, aldehydes, ketones, esters, amides, and nitriles.[7][8]
Sodium Dithionite Na₂S₂O₄ in aqueous or mixed solvent systemsMild, metal-free, economical, and highly chemoselective.[10]Can require elevated temperatures; solubility issues can arise.Excellent chemoselectivity for nitro groups in the presence of aldehydes, ketones, esters, and halogens.[10]
Ammonium Polysulfide (Zinin Reduction) (NH₄)₂Sₓ in aqueous/alcoholic ammoniaHighly selective for the partial reduction of polynitro compounds.[11][12]Strong odor, generation of sulfur byproducts.Excellent for selective reduction of one nitro group in a polynitroarene.[11]
Sodium Borohydride with a Catalyst NaBH₄ with catalysts like Ni(OAc)₂, CoCl₂, Cu(acac)₂Mild conditions, enhanced reactivity and selectivity compared to NaBH₄ alone.[13][14]Requires a catalyst, which can complicate workup.Can be tuned for chemoselectivity by the choice of transition metal catalyst.[11]

Mechanistic Insights and Rationale for Reagent Selection

Understanding the underlying mechanisms of these reductions is paramount for troubleshooting and optimizing reaction conditions.

Catalytic Hydrogenation: A Stepwise Pathway

Catalytic hydrogenation over a metal surface, such as palladium, is generally accepted to proceed through a stepwise reduction pathway.[13] The nitrobenzene molecule is first reduced to nitrosobenzene, which is then further reduced to phenylhydroxylamine. Finally, the stable aniline product is formed through the hydrogenation of phenylhydroxylamine.[13]

G Nitrobenzene Nitrobenzene (Ar-NO₂) Nitrosobenzene Nitrosobenzene (Ar-NO) Nitrobenzene->Nitrosobenzene + H₂ Phenylhydroxylamine Phenylhydroxylamine (Ar-NHOH) Nitrosobenzene->Phenylhydroxylamine + H₂ Aniline Aniline (Ar-NH₂) Phenylhydroxylamine->Aniline + H₂

Caption: Reaction pathway for the catalytic hydrogenation of nitrobenzene.

The choice of catalyst is crucial for chemoselectivity. For instance, while Pd/C is highly active, it can also catalyze the reduction of other functional groups and lead to dehalogenation.[4] In such cases, Raney nickel is often a superior choice.[15]

Metal/Acid Reduction: The Béchamp and Tin Reductions

The Béchamp reduction, utilizing iron in acidic media, is a classic and industrially significant method.[16][17] The reaction proceeds through a series of electron and proton transfers, with the iron acting as the electron donor.[4] Similarly, tin(II) chloride in hydrochloric acid is a mild and effective reagent for the reduction of nitroarenes.[18] The acidic environment protonates the oxygen atoms of the nitro group, facilitating reduction.[18]

G Start Ar-NO₂ Intermediate1 Ar-N(OH)₂⁺ Start->Intermediate1 H⁺ Intermediate2 Ar-NO Intermediate1->Intermediate2 Metal (e.g., Fe, Sn), H⁺ -H₂O Intermediate3 Ar-NHOH Intermediate2->Intermediate3 Metal, H⁺ Product Ar-NH₃⁺ Intermediate3->Product Metal, H⁺ -H₂O FinalProduct Ar-NH₂ Product->FinalProduct Base Workup

Caption: Generalized mechanism for metal/acid reduction of nitroarenes.

A key advantage of these methods is their tolerance for many functional groups that would be reduced under catalytic hydrogenation conditions, such as carbonyls and esters.[6] However, the strongly acidic conditions can be detrimental to acid-sensitive substrates.

Zinin Reduction: Selective Reduction of Polynitroarenes

The Zinin reduction, which employs sulfide, hydrosulfide, or polysulfide reagents, is renowned for its ability to selectively reduce one nitro group in a polynitroaromatic compound.[11][12] The selectivity is influenced by steric and electronic factors. For example, in m-dinitrobenzene, one nitro group is reduced to an amine, and the resulting electron-donating amino group deactivates the ring towards further reduction by the mild sulfide reagent.[11] The rate-determining step is believed to be the nucleophilic attack of the divalent sulfur on the nitro group.[12][19]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: Catalytic Hydrogenation of Nitrobenzene using Pd/C

This protocol outlines a general procedure for the catalytic hydrogenation of nitrobenzene in a batch reactor.[1]

Materials:

  • Nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a pressure vessel, dissolve nitrobenzene (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% Pd) to the solution under an inert atmosphere.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or hydrogen uptake.

  • Upon completion, vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric.

  • Concentrate the filtrate under reduced pressure to obtain the crude aniline.

Protocol 2: Reduction of 4-Nitroacetophenone with Tin(II) Chloride

This protocol demonstrates the chemoselective reduction of a nitro group in the presence of a ketone functionality.[6]

Materials:

  • 4-Nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-nitroacetophenone (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the mixture to reflux for 1.5 hours, monitoring by TLC.[6]

  • Cool the reaction to room temperature.

  • Carefully neutralize the mixture with a concentrated NaOH solution until basic (pH > 10).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-aminoacetophenone.

Protocol 3: Selective Reduction of m-Dinitrobenzene using Ammonium Polysulfide (Zinin Reduction)

This protocol illustrates the selective reduction of one nitro group in a dinitro compound.[11]

Materials:

  • m-Dinitrobenzene

  • Ammonium polysulfide solution

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve m-dinitrobenzene in ethanol.

  • Add the ammonium polysulfide solution.

  • Gently heat the mixture under reflux. The reaction progress can be monitored by TLC and is often accompanied by a color change.

  • Upon completion, cool the mixture and pour it into a larger volume of water.

  • Acidify the aqueous mixture with hydrochloric acid to precipitate elemental sulfur and dissolve the amine as its hydrochloride salt.

  • Filter the solution to remove sulfur.

  • Basify the filtrate with a sodium hydroxide solution to precipitate the free 3-nitroaniline.

  • Collect the product by filtration and purify by recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the reduction of nitroarenes and subsequent product isolation.

G cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Nitro Compound in Solvent AddReagent Add Reducing Agent / Catalyst Start->AddReagent React Heat / Stir AddReagent->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Complete Filter Filter (if heterogeneous) Quench->Filter Extract Extraction Filter->Extract Dry Drying and Solvent Removal Extract->Dry Purify Purification (Crystallization / Chromatography) Dry->Purify Product Isolated Amine Product Purify->Product

Caption: General experimental workflow for nitroarene reduction.

Concluding Remarks for the Practicing Scientist

The reduction of nitrobenzene derivatives is a well-established yet continually evolving field. While classic methods like catalytic hydrogenation and metal/acid reductions remain workhorses in the synthetic chemist's toolbox, newer methodologies involving transfer hydrogenation and chemoselective reagents like sodium dithionite offer milder and often more selective alternatives. The optimal choice of reducing agent is highly substrate-dependent and requires careful consideration of functional group compatibility, scalability, and safety. By understanding the mechanistic nuances and having a repertoire of reliable protocols, researchers can confidently navigate the challenges of nitroarene reduction to access a diverse range of valuable aniline derivatives.

References

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  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.

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  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed.

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  • Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry (RSC Publishing).

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A Senior Application Scientist's Guide to the Structural Validation of 1-(Methoxymethyl)-3-nitrobenzene using 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and drug development professionals, an erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in project timelines. This guide provides an in-depth, technical comparison of analytical techniques for the structural validation of 1-(Methoxymethyl)-3-nitrobenzene, with a primary focus on the power and nuance of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.

The Imperative of Structural Integrity: The Case of this compound

This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry. Its structure, featuring a nitro group and a methoxymethyl substituent on a benzene ring, presents a unique electronic environment that can be precisely mapped by spectroscopic methods. Accurate structural confirmation is paramount to understanding its reactivity, potential biological activity, and ensuring the purity of synthesized batches.

The Gold Standard: Unraveling the Carbon Skeleton with 13C NMR Spectroscopy[1][2]

13C NMR spectroscopy is an unparalleled technique for elucidating the carbon framework of an organic molecule.[1] By probing the magnetic properties of the 13C isotope, which constitutes about 1.1% of natural carbon, this method provides a distinct signal for each unique carbon environment within the molecule.[2]

Experimental Protocol: A Self-Validating System for 13C NMR Data Acquisition

The following protocol outlines the key steps for acquiring a high-quality 13C NMR spectrum. The causality behind each step is crucial for obtaining reliable and reproducible data.

1. Sample Preparation:

  • Action: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Rationale: Deuterated solvents are used to avoid overwhelming the sample signal with solvent protons.[3] Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can be used as an internal reference.[4]

2. Spectrometer Setup:

  • Action: Place the NMR tube in the spectrometer's probe and perform standard instrument setup procedures, including locking, tuning, and shimming.

  • Rationale: The "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Tuning" matches the probe to the frequency of the 13C nuclei to maximize signal-to-noise. "Shimming" optimizes the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.[5]

3. Acquisition Parameters:

  • Action: Set up a standard proton-decoupled 13C NMR experiment. Key parameters include the pulse angle (e.g., 30-45 degrees), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 2-5 seconds).[5][6]

  • Rationale: A proton-decoupled experiment simplifies the spectrum by removing C-H splitting, resulting in a single peak for each carbon.[4] The choice of pulse angle and delays is a balance between maximizing signal and allowing for full relaxation of the nuclei between scans, which is crucial for accurate integration (though integration in 13C NMR is often not perfectly quantitative).[7]

4. Data Processing:

  • Action: After acquiring a sufficient number of scans for a good signal-to-noise ratio, perform a Fourier transform, phase correction, and baseline correction on the raw data.

  • Rationale: The Fourier transform converts the time-domain signal into the frequency-domain spectrum. Phasing ensures that all peaks are in the positive absorptive mode, and baseline correction provides a flat baseline for accurate peak picking and analysis.[8]

Predicted 13C NMR Spectrum of this compound and Interpretation

Due to the absence of a publicly available experimental spectrum for this compound, we will rely on predictive models and comparison with analogous structures. Online prediction tools and spectral databases for similar compounds provide a robust framework for anticipating the chemical shifts.[9][10]

The structure of this compound possesses 7 unique carbon environments, and therefore, we expect to see 7 distinct signals in the proton-decoupled 13C NMR spectrum.[7]

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Prediction
C1 (C-OCH2) ~140Aromatic carbon attached to the electron-donating methoxymethyl group. Deshielded due to its connection to an electronegative oxygen, but less so than the nitro-substituted carbon.
C2 ~122Aromatic CH. Influenced by the meta-directing nitro group and ortho to the methoxymethyl group.
C3 (C-NO2) ~148Aromatic carbon directly attached to the strongly electron-withdrawing nitro group, causing significant deshielding.[11]
C4 ~129Aromatic CH. Para to the methoxymethyl group and ortho to the nitro group, experiencing deshielding from the nitro group.
C5 ~115Aromatic CH. Ortho to the methoxymethyl group, shielded by its electron-donating effect.
C6 ~135Aromatic CH. Para to the nitro group, deshielded.
-OCH2- ~73Aliphatic carbon attached to an oxygen atom, resulting in a downfield shift compared to a standard alkane.
-OCH3 ~58Aliphatic carbon of the methoxy group, attached to an oxygen atom.

Note: These are estimated values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.[12]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of validating the structure of this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR_Acq Acquire 13C NMR Spectrum Purification->NMR_Acq MS_Acq Acquire Mass Spectrum Purification->MS_Acq IR_Acq Acquire IR Spectrum Purification->IR_Acq HNMR_Acq Acquire 1H NMR Spectrum Purification->HNMR_Acq NMR_Interpret Interpret 13C NMR Data NMR_Acq->NMR_Interpret Compare Compare with Alternatives MS_Acq->Compare IR_Acq->Compare HNMR_Acq->Compare Structure_Confirm Confirm Structure NMR_Interpret->Structure_Confirm Compare->Structure_Confirm

Caption: Workflow for the structural validation of a synthesized compound.

A Comparative Analysis: Positioning 13C NMR Against Alternative Techniques

While 13C NMR is a powerful tool for carbon skeleton determination, a comprehensive validation strategy employs multiple analytical techniques.[13][14] Each method provides a unique piece of the structural puzzle.

Technique Information Provided Advantages Limitations
13C NMR Carbon skeleton, number of unique carbons, chemical environment of each carbon.High resolution, provides direct information about the carbon backbone.[1]Low natural abundance of 13C requires longer acquisition times or more concentrated samples.[2]
1H NMR Number of unique protons, chemical environment, connectivity (through spin-spin coupling).[1]High sensitivity, provides detailed information about proton connectivity.Complex spectra for molecules with many protons, can have overlapping signals.[14]
Mass Spectrometry (MS) Molecular weight, molecular formula (with high resolution MS), fragmentation patterns.High sensitivity, provides the molecular weight of the compound.[15]Does not provide direct information about the connectivity of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-O).Fast and simple, good for identifying the presence of key functional groups.[16]Provides limited information about the overall structure and connectivity.

In-Depth Look at Alternative Methods for this compound

  • 1H NMR Spectroscopy: The 1H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (-OCH2-) protons, and the methyl (-OCH3) protons, with integration values corresponding to the number of protons in each environment. The splitting patterns of the aromatic protons would provide valuable information about their relative positions on the ring.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (167.15 g/mol ). The fragmentation pattern could reveal the loss of the methoxy group or the nitro group, further supporting the proposed structure.[15]

  • Infrared Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (around 1530 and 1350 cm-1), the C-O ether linkage (around 1250-1000 cm-1), and the aromatic C-H and C=C bonds.[16]

Conclusion: An Integrated Approach to Structural Validation

The structural elucidation of a novel compound like this compound demands a multi-faceted analytical approach. While 13C NMR spectroscopy provides the most direct and unambiguous information about the carbon framework, its power is magnified when used in concert with other techniques. 1H NMR confirms the proton environment and connectivity, mass spectrometry establishes the molecular weight and formula, and IR spectroscopy identifies key functional groups. As a Senior Application Scientist, my recommendation is to always leverage this synergistic relationship between analytical methods to build an irrefutable case for the structure of your compound, ensuring the integrity and success of your research and development endeavors.

References

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methoxymethyl-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise identification of constitutional isomers is a foundational challenge in chemical synthesis, drug development, and materials science. This guide provides a comprehensive spectroscopic framework for distinguishing the ortho, meta, and para isomers of methoxymethyl-nitrobenzene. While direct, comparative experimental data for these specific molecules is not extensively available in peer-reviewed literature, this document leverages foundational spectroscopic principles and data from closely related analogues—specifically the methoxynitrobenzene (nitroanisole) isomers—to build a robust predictive and analytical model. We will explore the theoretical underpinnings and expected spectral signatures across ¹H NMR, Infrared (IR), and UV-Visible spectroscopy, providing researchers with the causal logic required to interpret their own experimental data with confidence.

Introduction: The Challenge of Isomeric Differentiation

The ortho, meta, and para isomers of methoxymethyl-nitrobenzene share the same molecular formula (C₈H₉NO₃) and mass, rendering them indistinguishable by mass spectrometry alone. Their distinct physical and chemical properties, however, arise entirely from the relative positions of the methoxymethyl (-CH₂OCH₃) and nitro (-NO₂) substituents on the benzene ring. These positional differences create unique electronic and steric environments that are readily probed by various spectroscopic techniques.

The nitro group is a strong deactivating, electron-withdrawing group (EWG) through both inductive and resonance effects. Conversely, the methoxymethyl group is a weak activating, electron-donating group (EDG), primarily through induction. The interplay of these opposing electronic effects, dictated by their ortho, meta, or para arrangement, is the key to their spectroscopic differentiation. This guide will detail the expected variations in their spectral fingerprints.

¹H NMR Spectroscopy: A Window into Molecular Symmetry and Electronics

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and spin-spin coupling (splitting patterns) of the aromatic protons are exquisitely sensitive to the substitution pattern.

Causality Behind Expected ¹H NMR Spectra

The electron-withdrawing nitro group strongly deshields (shifts downfield) protons that are ortho and para to it due to resonance effects, which withdraw electron density from these positions. The methoxymethyl group has a weaker, opposing effect. The resulting spectrum is a composite of these influences and, most importantly, the molecule's symmetry.

  • Para Isomer (1-(methoxymethyl)-4-nitrobenzene): This isomer possesses the highest symmetry (a C₂ axis). The protons at positions 2 and 6 are chemically equivalent, as are the protons at 3 and 5. This results in a highly simplified aromatic region, typically showing two distinct doublets, each integrating to 2H. This clean AA'BB' system is a hallmark of para-disubstitution.

  • Ortho Isomer (1-(methoxymethyl)-2-nitrobenzene): This isomer is completely asymmetrical. All four aromatic protons are in unique chemical environments and will therefore have distinct chemical shifts. The resulting spectrum will be the most complex, showing four separate multiplets in the aromatic region.

  • Meta Isomer (1-(methoxymethyl)-3-nitrobenzene): This isomer has one proton situated between the two substituents (position 2), which is highly deshielded. The proton at position 5 is ortho to the methoxymethyl group, while the proton at position 4 is ortho to the nitro group and para to the methoxymethyl group. The proton at position 6 is also ortho to the nitro group. This leads to four distinct signals, often presenting as a complex pattern of multiplets, but one that is discernibly different from the ortho isomer's pattern.[1]

Predicted Chemical Shifts and Splitting Patterns
IsomerAromatic Protons (Predicted Pattern)Aliphatic Protons (Predicted)
Ortho 4H, Four complex multiplets.~4.6-4.8 ppm (-CH₂-, singlet), ~3.4-3.5 ppm (-OCH₃, singlet)
Meta 4H, Four complex multiplets, distinct from ortho.~4.4-4.6 ppm (-CH₂-, singlet), ~3.3-3.4 ppm (-OCH₃, singlet)
Para 4H, Two doublets (AA'BB' system), each 2H.~4.5-4.7 ppm (-CH₂-, singlet), ~3.4-3.5 ppm (-OCH₃, singlet)

Note: Predicted aliphatic shifts are estimates. The methylene (-CH₂-) protons are benzylic and adjacent to an oxygen, placing them significantly downfield. The proximity of the deshielding nitro group in the ortho isomer may cause its methylene signal to be the most downfield of the three.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the substitution pattern as described above.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and Substitution Patterns

Infrared (IR) spectroscopy provides invaluable information about the functional groups present and, critically, the substitution pattern on the benzene ring. The key diagnostic region for isomer identification is the C-H out-of-plane bending or "wagging" region between 900-650 cm⁻¹.[2][3]

Causality Behind Diagnostic IR Bands

The out-of-plane C-H bending vibrations are strongly coupled and their frequencies are highly characteristic of the number and position of adjacent hydrogens on the ring.[3] Additionally, the stretching vibrations of the nitro group provide a confirmatory signature.

  • Para Isomer: Characterized by a single, strong absorption band between 860-800 cm⁻¹ due to the out-of-plane bending of the two pairs of adjacent hydrogens.

  • Ortho Isomer: Shows a strong absorption band in the range of 770-735 cm⁻¹ from the four adjacent C-H bonds.[3]

  • Meta Isomer: Typically displays two characteristic bands: one between 810-750 cm⁻¹ and a second, often very strong and sharp, band near 690 cm⁻¹. This combination is highly indicative of meta-substitution.[3]

All three isomers will also exhibit strong characteristic bands for the nitro group:

  • Asymmetric NO₂ Stretch: ~1530-1500 cm⁻¹

  • Symmetric NO₂ Stretch: ~1355-1335 cm⁻¹

Summary of Diagnostic IR Absorption Bands (cm⁻¹)
IsomerC-H Out-of-Plane Bending (Wagging)NO₂ Asymmetric StretchNO₂ Symmetric Stretch
Ortho 770 - 735 (Strong)~1525~1350
Meta 810 - 750 (Strong) AND 690 ± 10 (Strong)~1530~1355
Para 860 - 800 (Strong)~1520~1345
Note: Values are based on established ranges for substituted benzenes. Data for the analogous nitroanisole isomers available in the NIST Chemistry WebBook supports these assignments.[4][5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the key bands in the fingerprint region (especially 900-650 cm⁻¹) and the functional group region to determine the substitution pattern and confirm the presence of the nitro group.

Visualization of the Analytical Workflow

Caption: General analytical workflow for isomer identification.

UV-Visible Spectroscopy: Characterizing Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic communication between substituents.[7][8]

Causality Behind UV-Vis Absorption

The absorption of UV light promotes electrons from a lower-energy molecular orbital (like a π orbital) to a higher-energy one (like a π* anti-bonding orbital). The energy gap for this transition is reduced by extended conjugation. In these isomers, we have a "push-pull" system where the EDG (-CH₂OCH₃) can electronically communicate with the EWG (-NO₂).

  • Para Isomer: Allows for direct, through-ring conjugation between the donating and withdrawing groups. This extended conjugation significantly lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to the longest λ_max of the three isomers.

  • Ortho Isomer: Also allows for conjugation, but steric hindrance between the adjacent bulky groups may force the nitro group slightly out of the plane of the benzene ring, slightly impeding optimal orbital overlap. The λ_max will be significantly red-shifted compared to nitrobenzene, but likely at a slightly shorter wavelength than the para isomer.

  • Meta Isomer: Direct through-conjugation between the two substituents is not possible. The electronic effects are largely inductive. Therefore, the π-system is less perturbed, and the λ_max is expected to be the shortest of the three, appearing much closer to that of nitrobenzene itself.[9][10]

Predicted UV-Vis Absorption Maxima (λ_max)
IsomerPredicted λ_maxRationale
Ortho Intermediate (~280-310 nm)Conjugated system, but with potential steric hindrance.
Meta Shortest (~260-280 nm)Disrupted through-conjugation; similar to nitrobenzene.
Para Longest (~300-330 nm)Maximum through-conjugation and "push-pull" effect.
Note: These are predicted ranges. The exact λ_max will be solvent-dependent.
Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, cyclohexane). Prepare a blank cuvette containing only the solvent.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Place the blank cuvette in the reference beam path.

  • Data Acquisition: Record the absorbance spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the primary π → π* transition for each isomer. Compare the relative values to determine the substitution pattern.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single technique provides a complete picture. The definitive identification of the ortho, meta, and para isomers of methoxymethyl-nitrobenzene is best achieved by a synergistic application of multiple spectroscopic methods. ¹H NMR provides the most unambiguous data on substitution patterns, IR spectroscopy offers rapid confirmation through characteristic C-H bending vibrations, and UV-Visible spectroscopy corroborates the electronic effects of substituent placement.

The table below summarizes the primary differentiating features for each technique, providing a quick reference for laboratory analysis.

Spectroscopic TechniqueOrtho IsomerMeta IsomerPara Isomer
¹H NMR (Aromatic) 4 complex multiplets4 complex multiplets2 doublets (AA'BB')
IR (C-H Wag, cm⁻¹) One band: 770-735Two bands: 810-750 & ~690One band: 860-800
UV-Vis (λ_max) IntermediateShortestLongest

By understanding the causal relationships between molecular structure and spectral output, researchers can confidently assign the correct structure to each methoxymethyl-nitrobenzene isomer, ensuring the integrity and accuracy of their scientific endeavors.

References

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Retrieved from [Link]

  • Filo. (2025). Question: How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Methoxymethyl)-2-nitrobenzene. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

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X-ray Crystallography for Absolute Structure Confirmation of Derivatives: The Gold Standard in Stereochemical Assignment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of absolute stereochemical control.[1] While various analytical techniques can provide stereochemical information, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the assignment of absolute structure.[2][3]

This guide provides an in-depth comparison of X-ray crystallography with other methods for the absolute structure confirmation of chiral molecules, with a particular focus on the strategic use of derivatives to achieve unambiguous results. We will explore the underlying principles, detail field-proven experimental protocols, and offer insights into robust data interpretation, empowering you to confidently assign the absolute configuration of your compounds.

The Foundational Principle: Harnessing Anomalous Dispersion

Under normal X-ray scattering conditions, the intensities of a reflection (h,k,l) and its inverse (-h,-k,-l) are identical. This principle is known as Friedel's Law.[4] However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[5][6][7]

This effect introduces a phase shift to the scattered X-rays, causing the atomic scattering factor to become a complex number.[5][6] The consequence is profound: Friedel's Law breaks down, and the intensity of the reflection I(h,k,l) is no longer equal to the intensity of its inverse, I(-h,-k,-l).[4][8] The differences in intensity between these "Bijvoet pairs" are directly dependent on the absolute configuration of the molecule.[4][9] By measuring these subtle differences, we can determine which enantiomer is present in the crystal.[9]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Conceptual Flow: Normal vs. Anomalous Scattering."

The Strategic Advantage of Derivatives: The Heavy-Atom Method

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is often very weak, making the intensity differences between Bijvoet pairs difficult to measure accurately.[1] The heavy-atom method provides a robust solution. This strategy involves creating a derivative of the target molecule by introducing an atom with a significantly higher atomic number (Z).[10][11]

Why it Works: Heavier atoms have more electrons and stronger absorption edges at commonly used X-ray wavelengths, producing a much stronger anomalous scattering signal.[12] This amplifies the intensity differences in Bijvoet pairs, making the determination of the absolute configuration more reliable and unambiguous.[2] The presence of an atom like bromine (Z=35), iodine (Z=53), or a metal is often sufficient to yield a definitive result.[12][13]

Experimental Workflow: From Molecule to Absolute Structure

The following protocol outlines the critical steps for a successful absolute structure determination experiment using a heavy-atom derivative.

dot graph G { graph [fontname="Arial", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Absolute Structure Determination."

Protocol Part A: Derivative Synthesis and Crystallization
  • Selection of Heavy Atom: Choose a heavy atom that can be incorporated into the molecule with minimal synthetic difficulty and without altering other stereocenters. Common methods include forming salts with hydrobromic or hydroiodic acid, or derivatizing a functional group (e.g., an alcohol) with a bromine-containing reagent.

  • Synthesis and Purification: Synthesize the derivative and purify it to the highest possible degree (>99%). Impurities are a primary inhibitor of successful crystallization.

  • Crystallization Screening: The goal is to obtain well-ordered, single crystals of appropriate size (typically 0.1 to 0.3 mm).[13] Screen a wide range of conditions (solvents, temperature, concentration) using techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion.

Protocol Part B: X-ray Diffraction Data Collection
  • Wavelength Selection (Crucial Step): The choice of X-ray source is critical for maximizing the anomalous signal.

    • Copper (Cu Kα, λ ≈ 1.54 Å): This is the preferred in-house source for absolute structure determination of organic derivatives.[14] Its energy (≈ 8 keV) is effective at inducing anomalous scattering from atoms like sulfur, chlorine, bromine, and iodine.[5]

    • Molybdenum (Mo Kα, λ ≈ 0.71 Å): While excellent for routine structure determination, its higher energy is less effective for inducing a strong anomalous signal from all but the heaviest atoms. It can sometimes be used for light-atom structures, but the results require more careful validation.[14]

    • Synchrotron Radiation: Provides tunable wavelengths, allowing data collection to be optimized at the precise absorption edge of the heavy atom, maximizing the anomalous signal.[7][8]

  • Data Collection Strategy: Collect a highly redundant dataset. This means measuring the same reflections multiple times at different crystal orientations. High redundancy is essential for accurately measuring the small intensity differences between Bijvoet pairs. Ensure data is collected to a high resolution (typically better than 0.8 Å).

Protocol Part C: Data Analysis and Validation
  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a 3D electron density map and an atomic model. This model is then refined against the experimental data.

  • Absolute Structure Determination: During the final stages of refinement, the software is instructed to use the anomalous scattering information to determine the absolute structure. This is where key validation metrics are generated.

Data Interpretation: The Pillars of a Confident Assignment

A successful experiment is validated by rigorous analysis of the crystallographic output. The most critical parameter is the Flack parameter , introduced by H.D. Flack.[15][16]

The Flack Parameter (x): This single value, refined against the diffraction data, indicates the relative proportion of the two possible enantiomers in the crystal.[17][18]

Flack Parameter Value (x)Standard Uncertainty (s.u.)InterpretationAction Required
~ 0 Small (e.g., < 0.04)The refined model correctly represents the absolute structure.[17]Assignment is confident. Report the structure.
~ 1 Small (e.g., < 0.04)The inverted structure is correct.[17]Invert the coordinates and re-refine. The Flack parameter should now be ~0.
~ 0.5 N/AThe crystal is likely a racemic twin or the sample is a racemate.The absolute configuration cannot be determined from this crystal.
Any value Large (e.g., > 0.1)The anomalous signal is too weak for a reliable determination.Re-collect data with a more appropriate X-ray source (e.g., Cu Kα) or synthesize a derivative with a heavier atom.

Bijvoet Pair Analysis: Modern crystallographic software can also perform a statistical analysis of all measured Bijvoet pairs.[19][20] This provides an independent check on the absolute structure assignment. A plot of calculated Bijvoet differences versus observed differences should show a clear positive correlation for the correct structure.[20] Bayesian statistical methods, which result in the Hooft parameter, can offer even greater confidence, especially in cases with weaker anomalous signals.[9][14]

Comparative Guide: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the gold standard, other techniques are available, each with its own set of advantages and limitations.[21]

TechniquePrincipleSample RequirementKey AdvantageKey Limitation
Single-Crystal X-ray Diffraction (SC-XRD) Anomalous dispersion of X-rays by a single crystal.High-quality single crystal (0.1 - 0.5 mm).[13]Provides a direct, unambiguous 3D structure and absolute configuration.[3][22]Crystal growth is the primary bottleneck. Not all compounds crystallize easily.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy Diastereomeric interactions using chiral shift reagents or auxiliaries.Soluble sample; may require derivatization.[23][24]Provides structural and dynamic information in solution, mimicking physiological conditions.[25][26]Indirect method; relies on comparison to known standards or complex analysis. Can be ambiguous for complex molecules.[27]
Vibrational Circular Dichroism (VCD) Differential absorption of left- and right-circularly polarized infrared light.[23]Soluble sample in a suitable solvent.Does not require crystallization or derivatization.[23]Requires comparison of the experimental spectrum with computationally predicted spectra (e.g., via DFT), which can be complex and time-consuming.
Mass Spectrometry (MS) N/A for absolute configuration.N/AExcellent for determining molecular weight and formula.Cannot distinguish between enantiomers.

Conclusion

For the definitive and unambiguous confirmation of the absolute structure of a chiral derivative, single-crystal X-ray crystallography remains the unparalleled benchmark. By strategically employing the heavy-atom method, researchers can amplify the inherent anomalous scattering signal, leading to a robust and trustworthy determination. The validation of this assignment through rigorous analysis of the Flack parameter and Bijvoet pairs provides a self-validating system that meets the highest standards of scientific and regulatory scrutiny. While techniques like NMR and VCD offer valuable, often complementary, information, particularly when single crystals cannot be obtained, the direct visualization of the molecular structure by X-ray diffraction provides a level of certainty that is the foundation of modern drug development and chemical research.

References

  • Heavy-atom method - Online Dictionary of Crystallography. (2017, November 14). IUCr. [Link]

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  • Ramaseshan, S. (1964). Anomalous dispersion of X-rays in crystallography. IUCr. [Link]

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  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. [Link]

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  • Bijvoet-Pair Analysis. (n.d.). Utrecht University. [Link]

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  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025, August 6). SpringerLink. [Link]

  • Coles, S. J. (2020, August 25). Howard Flack and The Flack Parameter. Preprints.org. [Link]

  • D'Arcy, A., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section F, 72(3), 185–191. [Link]

  • Hooft, R. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96–103. [Link]

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  • Hooft, R. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. NIH. [Link]

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Safety Operating Guide

Definitive Safety Protocol: Handling 1-(Methoxymethyl)-3-nitrobenzene in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to bridge the gap between product application and user safety. This guide provides a comprehensive operational and safety framework for handling 1-(Methoxymethyl)-3-nitrobenzene (CAS No. 1515-84-0). We will move beyond simple checklists to establish a self-validating system of safety, grounded in the known and potential hazards of this compound. Our approach is built on a precautionary principle: while specific data for this molecule indicates it is a harmful irritant, its structural backbone, nitrobenzene, presents severe, systemic hazards. Therefore, our protocols are designed to protect against both the documented risks and the potential, more severe risks associated with the nitroaromatic class.

Hazard Analysis: A Tale of Two Molecules

Understanding the "why" behind a safety protocol begins with a clear-eyed view of the potential dangers. For this compound, we must consider both its specific GHS classification and the well-documented toxicology of its parent structure, nitrobenzene.

  • This compound (CAS 1515-84-0): The available data classifies this specific compound with the following hazards[1][2]:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Nitrobenzene (Parent Compound): The toxicology of nitrobenzene is extensive and severe. It is readily absorbed through the skin and can cause life-threatening methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[3][4][5] The International Agency for Research on Cancer (IARC) classifies nitrobenzene as a Group 2B carcinogen, possibly carcinogenic to humans.[4] It is also a known reproductive toxicant in animals and causes significant damage to the blood, liver, kidneys, and spleen through prolonged exposure.[6][7]

The Causality for Caution: The presence of the nitroaromatic functional group is the primary driver of nitrobenzene's toxicity. While the addition of a methoxymethyl group alters the molecule, we cannot assume it negates the potential for skin absorption and systemic effects. Until comprehensive toxicological data for this compound is available, best safety practices demand that we handle it with protocols sufficient to protect against the severe hazards of nitrobenzene.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your PPE is the last line of defense. Its selection must be deliberate and aligned with the dual-hazard profile discussed above. All handling of this compound must be performed within a certified chemical fume hood.

Task / OperationMinimum PPE RequirementRationale & Expert Insight
Aliquotting & Weighing Double Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab CoatProtects against irritation from minor splashes (H315, H319). Double-gloving is critical to prevent contamination when removing the outer pair after handling.
Solution Preparation & Transfers Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles worn with a full-face shield, Flame-Resistant Lab Coat, Chemical-Resistant ApronThe risk of splashes and aerosols is highest during these operations. A face shield provides an essential secondary layer of protection for the face and neck.[8] Butyl rubber offers excellent resistance to aromatic nitro compounds.[9]
Running Reactions & Sampling Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Flame-Resistant Lab CoatContinuous protection is necessary. Gloves should be inspected before use and changed immediately if contamination is suspected.
Non-Routine Operations & Spills Heavy-duty Butyl or Viton Gloves, Chemical Splash Goggles and Face Shield, Chemical-Resistant Suit or Coveralls, appropriate respiratory protection (see below)This represents the highest risk of exposure. The ensemble must protect against both liquid splashes and potential vapors. Viton is often recommended for nitro compounds.[9]

Respiratory Protection: Use of this compound is restricted to a properly functioning chemical fume hood to prevent respiratory irritation (H335) and minimize inhalation exposure. If engineering controls fail or for emergency spill response, a full-face respirator with an organic vapor (Type A) cartridge is required.[10]

Operational Plan: From Receipt to Disposal

A self-validating safety system ensures that protocols are followed at every stage of the chemical's lifecycle in your lab.

Receiving and Storage:

  • Upon receipt, inspect the container for damage in a well-ventilated area.

  • Store the container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10]

  • Ensure it is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11]

  • The storage location should be clearly labeled, and access restricted to authorized personnel. Store locked up.[10]

Handling and Use:

  • Engineering Controls: All work must be conducted in a chemical fume hood with the sash at the lowest practical height.

  • Preventing Contamination: Use dedicated glassware and utensils. Never return unused chemical to the original container.

  • Transfers: When transferring, ground and bond containers to prevent static discharge.[12][13] Use spark-proof tools.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[13]

Emergency & Disposal Plan

Rapid and correct response to an emergency is critical. All personnel working with this chemical must be trained on these procedures.

Exposure Response:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[10]

Spill Response Workflow:

The following workflow outlines the immediate steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate Immediate Action assess Assess Spill Size & Risk (Fire, Ventilation) evacuate->assess ppe Don Appropriate PPE (Full-face respirator, Butyl gloves, Chemical suit) assess->ppe If safe to proceed contain Contain Spill (Use inert absorbent like sand or vermiculite) ppe->contain neutralize Cover with Absorbent Material Work from outside in contain->neutralize collect Collect Contaminated Material (Use non-sparking tools) neutralize->collect package Place in Labeled, Sealed Hazardous Waste Container collect->package decontaminate Decontaminate Area (Soap and water, test for residue) package->decontaminate dispose Dispose of Waste (Follow institutional & local regulations) decontaminate->dispose end Report Incident dispose->end

Caption: Emergency response workflow for a chemical spill.

Disposal Plan: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Dispose of the waste through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[10]

By implementing this comprehensive safety framework, you establish a robust, multi-layered defense system that respects both the known and potential hazards of this compound, ensuring a safer research environment for yourself and your colleagues.

References

  • Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Penta Chemicals. (2025, March 17). Nitromethane - SAFETY DATA SHEET. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.